TB500 acetate
Description
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Properties
Molecular Formula |
C40H72N10O16 |
|---|---|
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C38H68N10O14.C2H4O2/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52;1-2(3)4/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62);1H3,(H,3,4)/t20-,21-,23+,24+,25+,26+,27+,30+,31+;/m1./s1 |
InChI Key |
QQPHIKZJJGWYIR-PFWNPZQHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
TB500 Acetate: A Technical Guide to the Mechanism of Action in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TB500 acetate (B1210297), a synthetic derivative of the naturally occurring protein Thymosin Beta-4 (Tβ4), is a subject of intensive preclinical research for its significant potential in promoting tissue repair and regeneration.[1][2][3] Tβ4 is a highly conserved 43-amino acid peptide integral to wound healing, inflammation modulation, and angiogenesis.[4][5] TB500 encapsulates the primary biological activity of Tβ4, acting as a potent regulator of cellular machinery essential for tissue repair. Its core mechanism revolves around the regulation of actin, a critical cytoskeletal protein, which in turn orchestrates a cascade of downstream effects including enhanced cell migration, formation of new blood vessels (angiogenesis), and attenuation of inflammatory responses.[2][6][7] This document provides an in-depth technical overview of the molecular pathways, cellular effects, and quantitative outcomes associated with TB500's mechanism of action, supported by detailed experimental protocols and pathway visualizations. It must be noted that TB500 is not approved by the FDA for human use and is available for research purposes only.[1][7][8]
Core Mechanism: Regulation of Actin Cytoskeletal Dynamics
The principal and most well-documented mechanism of TB500/Tβ4 is its role as a primary G-actin (globular actin) sequestering protein.[2][9][10] This interaction is fundamental to controlling the dynamics of the actin cytoskeleton, a process vital for cell motility, structure, and division.[11]
-
Actin Sequestration: TB500 binds to G-actin monomers with high affinity.[9][10]
-
Inhibition of Polymerization: By sequestering G-actin, TB500 maintains a pool of available actin monomers but prevents their spontaneous polymerization into F-actin (filamentous actin) stress fibers.[2][7]
-
Promotion of Cell Motility: The prevention of rigid stress fiber formation results in a more dynamic cytoskeleton, enabling enhanced cellular motility.[2][10] This is a prerequisite for tissue repair, as it allows crucial cells like fibroblasts, endothelial cells, and keratinocytes to migrate efficiently to the site of injury.[3][6][12]
Key Signaling Pathways in Tissue Regeneration
TB500 exerts its pleiotropic effects by modulating a network of interconnected signaling pathways. These pathways collectively promote angiogenesis, resolve inflammation, and enhance cell survival and proliferation.
Pro-Angiogenic Signaling
Angiogenesis is critical for restoring oxygen and nutrient supply to damaged tissues.[1] TB500 stimulates this process through several key pathways.
-
VEGF Pathway: It stimulates Vascular Endothelial Growth Factor (VEGF) signaling, a master regulator of blood vessel formation.[1][13]
-
Angiopoietin/Tie2 System: Studies show TB500 exposure increases the expression of Angiopoietin-2 and its receptor Tie2, which are crucial for vessel maturation and stability.[14]
-
Notch Pathway: Tβ4 activates the Notch signaling pathway in endothelial cells, leading to increased expression of Notch1 and Notch4, which accelerates the formation of vascular networks.[4][14]
Anti-Inflammatory Signaling
Chronic or excessive inflammation can impede tissue repair. TB500 helps create a pro-regenerative environment by actively suppressing key inflammatory pathways.[1][15]
-
NF-κB Inhibition: TB500 suppresses the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that drives the expression of numerous pro-inflammatory genes.[2][5][15] This leads to a marked reduction in inflammatory cytokines.
-
Cytokine Downregulation: It directly reduces the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2]
-
Toll-Like Receptor (TLR) Modulation: Tβ4 modulates the TLR pathway by increasing the expression of microRNA-146a. This microRNA, in turn, negatively regulates IRAK1 and TRAF6, two critical adapter proteins in the TLR signaling cascade, effectively dampening the inflammatory signal.[9][14]
Pro-Survival and Pro-Migration Signaling
Beyond its effects on inflammation and blood vessel growth, TB500 directly promotes the survival and migration of cells essential for rebuilding tissue.
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade is a central effect of Tβ4.[4] This pathway is a potent inhibitor of apoptosis (programmed cell death) and a promoter of cell survival and proliferation.[16][17]
-
Wnt/β-catenin Pathway: Tβ4 has been shown to activate the Wnt/β-catenin pathway, which plays a crucial role in cell fate determination, proliferation, and the maturation of stem cells during regeneration.[4][18]
-
Matrix Metalloproteinases (MMPs): To facilitate cell migration through the dense extracellular matrix (ECM), TB500 upregulates the expression of MMPs, such as MMP-2 and MMP-9.[12] These enzymes remodel the ECM, clearing a path for migrating repair cells.
Summary of Quantitative Data
The following tables summarize quantitative findings from key preclinical studies, demonstrating the efficacy of TB500/Tβ4 in promoting tissue regeneration.
Table 1: In Vivo Effects on Wound Healing
| Parameter | Model | Treatment | Result | Source |
|---|---|---|---|---|
| Re-epithelialization | Animal Dermal Wound | TB500 vs. Saline | 42% improvement at Day 4 | [19][20] |
| Re-epithelialization | Animal Dermal Wound | TB500 vs. Saline | 61% improvement at Day 7 | [19][20] |
| Wound Contraction | Animal Dermal Wound | TB500 vs. Saline | 11% greater improvement at Day 7 |[20] |
Table 2: Effects on Molecular Markers of Regeneration
| Molecule / Marker | Model System | Treatment | Observed Effect | Source |
|---|---|---|---|---|
| MMP-2 and MMP-9 | Mouse Dermal Wound | TB500 | Several-fold increase in expression 2 days post-injury | [12] |
| microRNA-146a | Oligodendrocyte Progenitor Cells | 25-100 ng/mL TB500 | Increased expression | [14] |
| Caspase-3 (Apoptosis) | Rat Skin Flap | 2-10 mg/kg/day Tβ4 | Dose-dependent decrease in protein levels | [18] |
| Angiogenic Proteins | Endothelial Cells & Murine Tissue | TB500 | Increased expression of Angiopoietin-2, Tie2, and VEGFA |[14] |
Key Experimental Protocols
The following protocols are representative of the methodologies used to investigate the mechanisms of TB500.
Protocol: In Vivo Skin Flap Survival Model
This protocol is used to assess the effect of TB500 on tissue survival and angiogenesis in a model of ischemia.
-
Model Creation: Anesthetize Wistar rats and create a random-pattern skin flap (e.g., 3x9 cm) on the dorsum, which includes the dartos and muscle layers. Suture the flap back in situ.[18]
-
Treatment Groups: Divide animals into groups: Control (saline vehicle), Low Dose TB500 (e.g., 2 mg/kg/day), and High Dose TB500 (e.g., 10 mg/kg/day).[18]
-
Administration: Administer treatment intraperitoneally daily for a set period (e.g., 7 days).[18]
-
Analysis - Survival: Photograph the flaps at regular intervals (e.g., Days 3, 5, 7). Use image analysis software (e.g., ImageJ) to calculate the percentage of the viable (pink, warm) area versus the necrotic (dark, cold) area.[18]
-
Analysis - Molecular: At the end of the study, harvest tissue from the flap for Western blot or IHC analysis of key proteins like VEGF (angiogenesis), NF-κB (inflammation), Caspase-3 (apoptosis), and β-catenin (Wnt pathway).[18]
Protocol: In Vitro Tube Formation Assay
This assay measures the ability of a compound to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Plate Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gel.[4][14]
-
Treatment: Treat the cells with different concentrations of TB500 or a vehicle control.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Quantification: Capture images of the tube networks using a microscope. Quantify angiogenesis by measuring parameters such as the total length of tubes, the number of junctions, and the number of enclosed loops using specialized software.
Conclusion and Future Directions
TB500 acetate demonstrates a robust, multi-faceted mechanism of action in tissue regeneration. Its primary function as an actin-sequestering peptide initiates a cascade of beneficial cellular responses.[2][7] By promoting the migration of key repair cells, stimulating angiogenesis through the VEGF, Ang/Tie2, and Notch pathways, and concurrently suppressing inflammation via inhibition of the NF-κB and TLR pathways, TB500 creates an optimal environment for healing.[1][2][4][14] Furthermore, its activation of pro-survival signals like PI3K/Akt underscores its comprehensive role in protecting tissue from secondary damage.[4][16]
While the preclinical evidence is compelling, the majority of data is derived from animal and in vitro models.[2][20] For drug development professionals, the clear next step is the translation of these findings into well-controlled human clinical trials to establish a definitive safety and efficacy profile. Future research should focus on optimizing dosing strategies, exploring novel delivery systems, and identifying specific clinical applications, such as chronic wounds, cardiovascular repair, and musculoskeletal injuries, where TB500's unique regenerative properties can be most impactful.
References
- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. TB500 Peptide: Everything You Need to Know [optimumosteo.com]
- 7. swolverine.com [swolverine.com]
- 8. droracle.ai [droracle.ai]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. cenexalabs.com [cenexalabs.com]
- 11. Regulation of actin cytoskeletal dynamics in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechpeptides.com [biotechpeptides.com]
- 13. BPC-157 and TB-500: Exploring the Hypothetical Synergy of Two Research Peptides – CCN – Columbus County News [columbuscountynews.com]
- 14. corepeptides.com [corepeptides.com]
- 15. medicinewithheart.com [medicinewithheart.com]
- 16. Thymosin β4 and reproductive repair: signaling mechanisms, therapeutic potential, [inovifertility.com]
- 17. mdpi.com [mdpi.com]
- 18. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicalantiaging.com [medicalantiaging.com]
- 20. medicalantiaging.com [medicalantiaging.com]
Distinguishing Thymosin Beta-4 from its Derivative TB-500: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Differences Between Thymosin Beta-4 and TB-500 Acetate.
Executive Summary
Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide integral to tissue repair and regeneration. In scientific and commercial nomenclature, significant confusion exists between Tβ4 and the term "TB-500." This guide clarifies this ambiguity, establishing that while the terms are often used interchangeably, "TB-500" most accurately refers to a specific, synthetically produced, N-terminally acetylated seven-amino-acid fragment of Tβ4 (Ac-LKKTETQ). This fragment represents the primary actin-binding domain responsible for many of Tβ4's regenerative properties.
This document provides a detailed comparison of the full-length native peptide and its derivative fragment, focusing on their structural differences, mechanisms of action, and functional activities. We present quantitative data from key in vitro and in vivo studies, detailed experimental protocols for foundational assays, and visual representations of their distinct signaling pathways to provide a comprehensive resource for the research and drug development community.
Structural and Chemical Differentiation
The primary distinction between Thymosin Beta-4 and TB-500 lies in their amino acid composition and origin. Tβ4 is the complete, naturally occurring protein, whereas TB-500 is a specific, synthetically derived active site.
-
Thymosin Beta-4 (Tβ4) is a 43-amino acid peptide. Its N-terminus is naturally acetylated.[1]
-
TB-500 , in a research context, is most credibly identified as the N-terminal acetylated fragment of Tβ4 corresponding to amino acids 17-23, with the sequence Ac-LKKTETQ .[2][3] This sequence constitutes the central actin-binding domain.[1][4] It is crucial to note that some commercial suppliers market the full-length synthetic Tβ4 peptide under the name "TB-500," creating a significant source of confusion. For the purpose of this technical guide, TB-500 will refer to the Ac-LKKTETQ fragment.
Both peptides are typically synthesized for research and clinical use via Solid-Phase Peptide Synthesis (SPPS).[5]
| Property | Thymosin Beta-4 (Full-Length) | TB-500 (Ac-LKKTETQ Fragment) |
| Synonyms | Timbetasin, Tβ4 | Thymosin Beta-4 Fragment (17-23) |
| Origin | Naturally Occurring Peptide | Synthetic Fragment of Tβ4 |
| Amino Acid Sequence | Ac-SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES | Ac-LKKTETQ |
| Number of Amino Acids | 43 | 7 |
| Molecular Weight | ~4963.5 g/mol | ~889.0 g/mol |
| Key Functional Domains | Multiple: Actin-binding (17-23), anti-inflammatory (1-4), anti-apoptotic (1-15), etc.[1][6] | Primarily the Actin-Binding Domain[4][7] |
Mechanism of Action and Signaling Pathways
While both molecules derive their function from interacting with actin, the full-length Tβ4 peptide engages in a broader and more complex range of signaling activities due to its multiple functional domains.
Thymosin Beta-4: A Multi-Functional Signaling Molecule
The primary intracellular function of Tβ4 is as the main G-actin-sequestering protein in mammalian cells.[1] By binding to actin monomers, it maintains a pool of unpolymerized actin, which is crucial for rapid cytoskeletal reorganization during cell migration and tissue remodeling.
Extracellularly, Tβ4 acts as a signaling molecule that can activate multiple pathways. It forms a functional complex with PINCH and Integrin-Linked Kinase (ILK), leading to the activation of the survival kinase Akt.[8] This interaction is fundamental to its roles in promoting cell migration, survival, and cardiac repair. Furthermore, Tβ4 has been shown to enhance the activity of the small GTPase Rac1 by elevating IQGAP1/ILK complexes, a pathway that drives the migration of cancer cells.[9]
Figure 1: Thymosin Beta-4 multifaceted signaling pathways.
TB-500 (Ac-LKKTETQ): Targeted Actin Cytoskeleton Modulation
The mechanism of TB-500 is more direct and is considered a subset of Tβ4's full activity. As the core actin-binding motif, its primary function is to bind G-actin.[7] This action prevents the polymerization of actin monomers into filaments. By maintaining a higher concentration of monomeric actin, the cell can rapidly assemble actin filaments where needed, such as at the leading edge of a migrating cell. This facilitates the cytoskeletal rearrangements necessary for cell motility, which is a critical component of wound healing and angiogenesis. The signaling is therefore primarily a direct physical regulation of a key structural protein, leading to downstream functional outcomes.
Figure 2: TB-500 mechanism via actin sequestration.
Comparative Efficacy and Pharmacokinetics
Direct quantitative comparisons of Tβ4 and TB-500 are limited, but available data suggest that the activities derived from the actin-binding domain are comparable, while Tβ4 possesses broader functionality.
Quantitative Bioactivity Data
| Parameter | Assay Type | Thymosin Beta-4 (Full-Length) | TB-500 (Ac-LKKTETQ) | Reference |
| Binding Affinity (Kd) | G-Actin Binding | ~0.7-2.0 µM | Data not available, but functional assays suggest comparable activity. | |
| Angiogenic Activity | Endothelial Cell Migration & Vessel Sprouting | Near-identical activity at ~50 nM | Near-identical activity at ~50 nM | [2] |
| Cell Migration | HUVEC Trans-well Assay | 4- to 6-fold increase over control | Not directly compared in the same study. | [10] |
| Cell Migration | Keratinocyte Migration | 2- to 3-fold stimulation over control at 10 pg/mL | Not directly compared in the same study. | [11] |
| Wound Healing | In vivo (Aged Mice) | Significantly accelerated wound closure | Promoted repair comparable to the parent molecule. | [12] |
| Protein Upregulation | Rat Palatal Cells | 2.1-fold increase in VEGF protein at 1,000 ng/mL | Not directly compared in the same study. | [13] |
Pharmacokinetics and Metabolism
Pharmacokinetic profiles differ significantly due to the vast difference in molecular size.
| Parameter | Thymosin Beta-4 (Full-Length) | TB-500 (Ac-LKKTETQ) | Reference |
| Metabolism | Cleaved by enzymes like meprin-α and prolyl oligopeptidase into smaller active fragments (e.g., Ac-SDKP). | Undergoes serial cleavage at the C-terminus. N-terminal acetylation provides protection from degradation.[2] | [11] |
| Key Metabolites | Ac-SDKP (anti-inflammatory/anti-fibrotic) | Ac-LK (primary, 0-6h), Ac-LKK (long-term, up to 72h), Ac-LKKTE (demonstrated wound healing activity) .[7][14] | [11] |
| Bioactivity of Metabolites | Fragments retain specific biological activities. | The wound-healing activity of TB-500 may be attributable to its metabolite, Ac-LKKTE, rather than the parent fragment.[7][14] | [1] |
| Half-life | Data is limited and varies by study design. | Data for the specific fragment is limited. Metabolites are detectable in rats for up to 72 hours post-administration.[14] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the bioactivity of Tβ4 and TB-500.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for producing synthetic peptides like Tβ4 and TB-500.
Figure 3: General workflow for Solid-Phase Peptide Synthesis.
-
Resin Preparation: A solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a base, typically 20% piperidine in DMF, to expose a free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIEA) and is added to the resin to react with the free amine, forming a new peptide bond.
-
Washing: The resin is thoroughly washed with solvents like DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the target sequence (43 times for Tβ4, 7 times for TB-500).
-
N-terminal Acetylation: For Ac-LKKTETQ, after the final Fmoc deprotection, the N-terminus is acetylated, typically using acetic anhydride and a base.
-
Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly Trifluoroacetic acid (TFA) with scavengers.
-
Purification & Analysis: The crude peptide is precipitated, lyophilized, and then purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product's identity and purity are confirmed by Mass Spectrometry and analytical HPLC.[5]
Actin Co-Sedimentation Assay
This in vitro assay determines if a protein binds to filamentous actin (F-actin).
-
Actin Polymerization: Monomeric G-actin is purified and then induced to polymerize into F-actin by adding a polymerization buffer containing KCl and MgCl₂. The mixture is incubated for approximately 1 hour at room temperature.
-
Pre-clear Protein: The test protein (Tβ4 or TB-500) is centrifuged at high speed (e.g., >100,000 x g) to remove any aggregates.
-
Incubation: The test protein is incubated with the pre-formed F-actin. A control sample containing only the test protein (no F-actin) is also prepared.
-
Ultracentrifugation: The samples are centrifuged at high speed (>100,000 x g) to pellet the F-actin and any associated proteins.
-
Analysis: The supernatant (containing unbound proteins) is carefully separated from the pellet. Both the supernatant and pellet fractions are then analyzed by SDS-PAGE and stained (e.g., with Coomassie Blue).
-
Interpretation: If the test protein is found in the pellet fraction only in the presence of F-actin (and not in the control pellet), it indicates a direct binding interaction. The relative amounts in the supernatant vs. pellet at different concentrations can be used to estimate binding affinity (Kd).[7]
In Vitro Scratch (Wound Healing) Assay
This assay measures cell migration, a key component of wound healing.
-
Cell Seeding: Adherent cells (e.g., keratinocytes, endothelial cells) are seeded into a multi-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to scratch a straight line through the center of the monolayer, creating a cell-free gap.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: The medium is replaced with fresh medium containing the test compound (Tβ4 or TB-500) at various concentrations. A vehicle control is also included. To distinguish migration from proliferation, a mitotic inhibitor like Mitomycin C can be added.
-
Imaging: The plate is placed on an automated microscope stage inside an incubator. Images of the scratch gap are captured at time zero and then at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Analysis: Image analysis software is used to measure the area of the cell-free gap at each time point. The rate of "wound closure" is calculated and compared between treated and control groups to quantify the effect on cell migration.[3]
Endothelial Cell Tube Formation Assay
This assay models the final stage of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Endothelial cells (e.g., HUVECs) are harvested and resuspended in a basal medium containing the test compounds (Tβ4 or TB-500) at desired concentrations.
-
Seeding: The cell suspension is carefully added on top of the solidified matrix.
-
Incubation: The plate is incubated at 37°C for 4-18 hours. During this time, endothelial cells will migrate and align to form a network of tube-like structures.
-
Imaging and Quantification: The tube network is visualized using a phase-contrast microscope. Images are captured, and angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin) is used to quantify parameters such as the number of nodes, number of junctions, and total tube length. These quantitative metrics are compared between treated and control groups.[10][15]
Conclusion
For the drug development professional and researcher, the distinction between Thymosin Beta-4 and TB-500 is critical. Thymosin Beta-4 is a large, pleiotropic protein with multiple active domains that engage in complex signaling through pathways like ILK/Akt. In contrast, TB-500 (Ac-LKKTETQ) is a highly specific, synthetic fragment that isolates the primary function of actin sequestration. While this fragment demonstrates comparable efficacy to the full-length peptide in assays directly related to actin-mediated cell migration and angiogenesis, it lacks the broader anti-inflammatory and anti-apoptotic functions conferred by other domains within Tβ4. Furthermore, emerging evidence that the in vivo activity of TB-500 may be mediated by its metabolites adds another layer of complexity to its pharmacological profile. Accurate identification and characterization of these molecules are paramount for reproducible research and the development of targeted regenerative therapies.
References
- 1. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maravipost.com [maravipost.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Concentration-Dependent Pleiotropic Effects of Thymosin Beta4 and Cofilin on the Migratory Activity of Carcinoma Cells [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. In vitro and in vivo pro-angiogenic effects of thymosin-β4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Divalent cation binding to the high- and low-affinity sites on G-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling TB-500 Acetate: A Technical Guide to its Historical Discovery and Scientific Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical journey and scientific evolution of TB-500 acetate (B1210297), a synthetic peptide derived from the naturally occurring protein, Thymosin Beta-4 (Tβ4). From its initial discovery in the thymus gland to its contemporary investigation as a potent regenerative agent, this document provides a comprehensive overview of its mechanism of action, key experimental findings, and the signaling pathways it modulates. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided.
Historical Context and Discovery
The story of TB-500 begins with the discovery of its parent protein, Thymosin Beta-4 (Tβ4). In the 1960s, researchers Allan Goldstein and Abraham White first isolated a crude extract from calf thymus glands, which they named "thymosin," believing it to be a thymic hormone responsible for immune system regulation.[1] Further purification and characterization of this extract in the following years led to the identification of a family of small peptides.
In 1981, the complete amino acid sequence of a 43-amino acid peptide from this family, designated Thymosin Beta-4, was determined.[2] Initially thought to be primarily an immune modulator, subsequent research in the early 1990s unveiled its ubiquitous presence in various tissues and a primary intracellular function: actin sequestration.[3][4] This discovery shifted the scientific focus towards its role in cytoskeletal dynamics, cell motility, and tissue repair.
The development of TB-500 acetate arose from the need for a more stable and specific synthetic version of Tβ4 for research purposes. TB-500 is a synthetic peptide that often corresponds to the active, N-terminal acetylated fragment of Tβ4, which is primarily responsible for its actin-binding and regenerative properties.[5][6] This synthetic version allows for more controlled and reproducible experimental outcomes. It is crucial to note that while TB-500 is widely used in research, the full-length Thymosin Beta-4 (also known as timbetasin) is the molecule predominantly investigated in clinical trials.[4]
Mechanism of Action: Actin Sequestration and Beyond
The principal and most well-documented function of Tβ4, and by extension TB-500, is its role as a primary G-actin (globular actin) sequestering protein in eukaryotic cells.[3] This mechanism is central to its effects on cellular motility and tissue regeneration.
-
Actin Sequestration: Tβ4 binds to G-actin monomers in a 1:1 ratio, preventing their polymerization into F-actin (filamentous actin) filaments.[3][7] This creates a readily available pool of actin monomers that can be rapidly mobilized for filament assembly when and where needed, such as at the leading edge of migrating cells. This dynamic regulation of the actin cytoskeleton is crucial for processes like cell migration, proliferation, and differentiation.[3]
Beyond its intracellular role, extracellular Tβ4 acts as a signaling molecule, orchestrating a cascade of events that promote tissue repair and regeneration through various mechanisms:
-
Promotion of Cell Migration: By regulating actin dynamics, TB-500 facilitates the migration of various cell types, including endothelial cells and keratinocytes, to sites of injury, a critical step in wound healing.[8]
-
Angiogenesis: TB-500 promotes the formation of new blood vessels from pre-existing ones, a process known as angiogenesis. This is achieved, in part, by upregulating Vascular Endothelial Growth Factor (VEGF).[9][10]
-
Anti-inflammatory Effects: Tβ4 has been shown to downregulate pro-inflammatory cytokines and chemokines, thereby modulating the inflammatory response at the site of injury.[10]
-
Inhibition of Apoptosis: The peptide exhibits anti-apoptotic properties, protecting cells from programmed cell death in response to injury or stress.[11]
Key Signaling Pathways
The multifaceted effects of TB-500 are mediated through its influence on several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Tβ4 has been shown to activate this pathway, contributing to its pro-survival and pro-angiogenic effects.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Tβ4 has been demonstrated to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects.[12]
VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. TB-500 has been shown to upregulate the expression of VEGF, contributing to its angiogenic properties.[9][10]
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from preclinical and clinical studies investigating the effects of Tβ4 and TB-500.
Table 1: Preclinical Wound Healing Studies
| Animal Model | Wound Type | Treatment | Observation Time | Quantitative Outcome | Reference |
| Rat | Full-thickness dermal wound | Topical and intraperitoneal Tβ4 | Day 4 | 42% improvement in healing compared to saline control | [8] |
| Rat | Full-thickness dermal wound | Topical and intraperitoneal Tβ4 | Day 7 | 61% improvement in healing compared to saline control | [8][10] |
Table 2: Preclinical Angiogenesis Studies
| Model | Assay | Treatment | Observation | Quantitative Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Tβ4 overexpression | - | Significant increase in tube formation | [6] |
| Mouse | Muscle Injury Model | TB-500 | - | 35% increase in CD31+ vessel density | [10] |
Table 3: Clinical Studies on Cardiac Function
| Study Population | Condition | Treatment | Observation Time | Quantitative Outcome | Reference |
| Patients with ST-segment elevation myocardial infarction (STEMI) | Post-heart attack | Tβ4-pre-treated endothelial progenitor cells | 6 months | >50% improvement in left ventricular ejection fraction; ~50% improvement in stroke volume; 14% improvement in 6-minute walking distance | [13] |
| Healthy Volunteers | - | Single intravenous dose of synthetic Tβ4 (42-1260 mg) | - | Dose-proportional pharmacokinetic response; increasing half-life with increasing dose | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of TB-500.
In Vitro Wound Healing (Scratch) Assay
This assay is used to quantify the effect of TB-500 on cell migration.
Objective: To assess the rate of closure of a "scratch" in a confluent monolayer of cells in the presence or absence of TB-500.
Materials:
-
12-well culture plates
-
Fibroblasts or other adherent cell line
-
Complete cell culture medium
-
TB-500 acetate (lyophilized)
-
Bacteriostatic water for reconstitution
-
1 mL pipette tips
-
Phosphate-buffered saline (PBS)
-
Phase-contrast microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed cells into a 12-well plate at a density that will allow them to reach 70-80% confluency within 24 hours (e.g., 200,000 fibroblasts per well).[15]
-
Confluent Monolayer: Incubate the cells until they form a confluent monolayer (typically 18-24 hours).
-
Creating the Scratch: Using a sterile 1 mL pipette tip held perpendicular to the plate, create a straight scratch through the cell monolayer in each well. A second perpendicular scratch can be made to create a cross.[15]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium to each well. For the treatment group, add the desired concentration of reconstituted TB-500. The control group receives medium without TB-500.
-
Imaging: Immediately after treatment (time 0), and at regular intervals thereafter (e.g., every 4-8 hours), capture images of the scratch using a phase-contrast microscope. Ensure images are taken at the same position for each time point.[15]
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of TB-500 to promote the formation of capillary-like structures by endothelial cells.
Objective: To quantify the formation of tube-like networks by Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane matrix in the presence of TB-500.
Materials:
-
24-well culture plates
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
TB-500 acetate
-
Bacteriostatic water
-
Phase-contrast microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium. Seed the cells onto the solidified matrix at a specified density.
-
Treatment: Add the desired concentration of reconstituted TB-500 to the treatment wells. Control wells receive medium without TB-500.
-
Incubation: Incubate the plate for a period that allows for tube formation (typically 4-12 hours).
-
Imaging: Capture images of the tube-like structures using a phase-contrast microscope.
-
Analysis: Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[16]
Western Blot for PI3K/Akt Pathway Activation
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the PI3K/Akt pathway in response to TB-500.
Objective: To measure the levels of phosphorylated Akt (p-Akt) and total Akt in cell lysates following treatment with TB-500.
Materials:
-
Cell culture plates
-
Adherent cells
-
TB-500 acetate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with TB-500 for the specified duration. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize the p-Akt signal.
-
Analysis: Quantify the band intensities using densitometry software. The level of Akt activation is determined by the ratio of p-Akt to total Akt.
Conclusion
The journey from the initial isolation of Thymosin Beta-4 to the focused research on its synthetic analogue, TB-500 acetate, represents a significant progression in the field of regenerative medicine. Grounded in its fundamental role as an actin-sequestering protein, TB-500's influence extends to the modulation of key signaling pathways that govern cell migration, angiogenesis, and inflammation. The quantitative data from preclinical and clinical studies, though still emerging, consistently point towards its therapeutic potential in a range of applications, from wound healing to cardiac repair. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to further explore the multifaceted biological activities of this promising peptide. As research continues, a deeper understanding of its mechanisms and clinical efficacy will undoubtedly pave the way for novel therapeutic strategies in tissue regeneration and repair.
References
- 1. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Thymosin Beta 4 Suppresses IPF-Lung Cancer in Mice: Possibly Associated with Its Inhibitory Effect on the JAK2/STAT3 Signaling Pathway [mdpi.com]
- 3. Thymosin beta 4 (Fx peptide) is a potent regulator of actin polymerization in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of actin from the thymosin beta 4 complex initiated by the addition of actin nuclei, nuclei stabilizing agents or myosin S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicalantiaging.com [medicalantiaging.com]
- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 10. primelabpeptides.com [primelabpeptides.com]
- 11. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymosin Beta 4 Effective in Treatment of Heart Attack Patients [prnewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. med.virginia.edu [med.virginia.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
TB500 Acetate in Endothelial Cells: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500 acetate (B1210297), a synthetic peptide fragment of the naturally occurring protein Thymosin Beta 4 (Tβ4), is a key regulator of actin dynamics and has emerged as a potent mediator of endothelial cell function.[1][2] Its ability to promote angiogenesis, cell migration, and cell survival positions it as a molecule of significant interest in regenerative medicine and drug development. This technical guide provides an in-depth exploration of the core signaling pathways activated by TB500 acetate in endothelial cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways
This compound exerts its pleiotropic effects on endothelial cells by engaging multiple interconnected signaling cascades. The primary pathways identified include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Integrin-Linked Kinase (ILK) and Focal Adhesion Kinase (FAK) pathway, and the Notch signaling pathway. These pathways converge to regulate gene expression, cytoskeletal organization, and cell-cell interactions, ultimately driving the angiogenic process.
PI3K/Akt/eNOS Signaling Pathway
The PI3K/Akt pathway is a central regulator of endothelial cell survival, proliferation, and migration. Upon stimulation by TB500, this pathway is activated, leading to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which is crucial for nitric oxide (NO) production and subsequent angiogenesis.
TB500 has been shown to provoke Akt and eNOS activity, which enhances the migration and tube formation of endothelial progenitor cells, even in high-glucose conditions.[3] The activation of Akt by TB500 can be dose-dependent, with concentrations of 600 ng/mL and 1000 ng/mL significantly increasing Akt activity in diabetic human induced pluripotent stem cell-derived endothelial cells (dia-hiPSC-ECs).[4] This activation of Akt subsequently upregulates anti-apoptotic proteins like Bcl-XL, promoting cell survival.[4] Inhibition of the PI3K/Akt pathway has been demonstrated to block the beneficial effects of TB500 on endothelial cell function.[3]
References
- 1. ILK is required for the assembly of matrix-forming adhesions and capillary morphogenesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin β4 stimulates directional migration of human umbilical vein endothelial cells | Semantic Scholar [semanticscholar.org]
- 3. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Research Models for Studying TB-500 Acetate's Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical research models used to investigate the therapeutic potential of TB-500, a synthetic peptide derived from the active region of Thymosin Beta-4 (Tβ4). TB-500 has garnered significant attention for its role in tissue repair, wound healing, and anti-inflammatory processes.[1][2][3][4][5] This document details the established in vitro, in vivo, and ex vivo methodologies, summarizes key quantitative outcomes, and outlines the primary signaling pathways involved in its mechanism of action.
Introduction and Mechanism of Action
TB-500 is a synthetic version of Thymosin Beta-4 (Tβ4), a naturally occurring 43-amino acid peptide that is a critical regulator of actin, a fundamental protein in cell structure and motility.[2][6][7] The primary mechanism of TB-500 involves its ability to bind to G-actin (globular actin) monomers, preventing their polymerization into F-actin (filamentous actin) filaments.[7][8] This regulation of actin dynamics is central to its biological effects:
-
Promotion of Cell Migration: By managing actin polymerization, TB-500 facilitates the efficient movement of various cell types—including endothelial cells, keratinocytes, and fibroblasts—to sites of injury, which is essential for tissue repair.[1][2][6][9]
-
Angiogenesis: The peptide promotes the formation of new blood vessels from existing ones, a process crucial for supplying oxygen and nutrients to damaged tissues.[2][10] This is often linked to the upregulation of Vascular Endothelial Growth Factor (VEGF).[10]
-
Anti-Inflammatory Effects: TB-500 modulates the inflammatory response, in part by downregulating pro-inflammatory signaling pathways like Nuclear Factor-κB (NF-κB) and reducing the expression of inflammatory cytokines.[2][8][10][11]
-
Reduction of Fibrosis: Preclinical studies have shown that Tβ4 can have anti-fibrotic effects, leading to reduced scar formation.[12][13]
Core Signaling Pathways
TB-500 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.[12][14] Understanding these pathways is crucial for designing mechanistic studies. Key pathways include PI3K/Akt, which is involved in cell survival and angiogenesis, and NF-κB, a central regulator of inflammation.[14][15][16] Tβ4 has also been shown to influence TGF-β and Wnt signaling, which are critical in tissue remodeling and fibrosis.[14][17]
Preclinical Research Models
A multi-tiered approach using in vitro, in vivo, and ex vivo models is essential to fully characterize the effects of TB-500.
In Vitro (Cell-Based) Models
In vitro assays are fundamental for dissecting the specific cellular and molecular mechanisms of TB-500.
-
Cell Migration Assays: These are critical for validating TB-500's primary function.
-
Scratch (Wound Healing) Assay: A monolayer of cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, keratinocytes) is "scratched" to create a cell-free gap. The rate at which cells migrate to close the gap is measured over time in the presence or absence of TB-500. Tβ4 has been shown to significantly accelerate the rate of migration in HUVEC monolayers.[18]
-
Boyden Chamber (Transwell) Assay: This assay quantifies chemotaxis. Cells are placed in the upper chamber of a porous membrane, and TB-500 is placed in the lower chamber as a chemoattractant. The number of cells that migrate through the membrane is counted. Studies show Tβ4 stimulates HUVEC migration four- to six-fold over controls.[18]
-
-
Angiogenesis Assays:
-
Endothelial Tube Formation Assay: Endothelial cells (like HUVECs) are cultured on a basement membrane extract (Matrigel). In the presence of pro-angiogenic factors like TB-500, the cells will form capillary-like structures (tubes). The extent of tube formation (e.g., total length, number of junctions) is quantified.[19][16]
-
-
Gene and Protein Expression Analysis:
-
Western Blotting and ELISA: Used to quantify the expression of key proteins and cytokines. For example, studies have measured the increased production of matrix metalloproteinases (MMPs) after Tβ4 treatment, which are enzymes that degrade the extracellular matrix during cell migration.[18] These techniques are also used to assess the downregulation of pro-inflammatory cytokines like TNF-α.[10]
-
In Vivo (Animal) Models
Animal models are indispensable for evaluating the physiological effects of TB-500, including efficacy, safety, and pharmacokinetics.
-
Dermal Wound Healing Models: These are the most common models for studying TB-500.
-
Full-Thickness Punch Wound Model: A standardized circular wound is created on the dorsum of an animal. TB-500 (often applied topically or via injection) is administered, and the rate of wound closure is measured. This model has been successfully used in normal rats and mice, as well as in models of impaired healing such as diabetic (db/db) mice and aged mice.[9][20][21]
-
-
Cardiac Injury Models:
-
Inflammation Models:
-
Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a mouse to induce an acute inflammatory response. The anti-inflammatory effect of TB-500 is quantified by measuring the reduction in paw swelling. Tβ4 sulfoxide (B87167), an oxidized form, has been shown to be a potent inhibitor of this induced edema.[24]
-
-
Neurological Injury Models:
-
Liver Fibrosis Models:
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis: Chronic administration of CCl4 to mice induces liver fibrosis. This model is used to study the anti-fibrotic potential of TB-500, which has been shown to inhibit the proliferation and migration of hepatic stellate cells, key players in liver fibrosis.[15][17]
-
Ex Vivo Models
Ex vivo models bridge the gap between in vitro and in vivo studies.
-
Embryonic Heart Explant Assay: Heart tissue from embryos is cultured on a collagen gel. This model allows for the direct observation of cardiac cell migration out of the tissue in response to stimuli like Tβ4.[26]
-
Subcutaneous Matrigel Plug Assay: Matrigel mixed with TB-500 is injected subcutaneously into a mouse. After a period, the plug is excised and analyzed for cellular infiltration and blood vessel formation, providing an in vivo measure of chemoattraction and angiogenesis.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, demonstrating the efficacy of TB-500/Tβ4 in various models.
Table 1: Effects of Tβ4 on Dermal Wound Healing in In Vivo Models
| Model | Animal | Treatment | Key Quantitative Finding | Reference |
| Full-Thickness Punch Wound | Normal Rats | Tβ4 (5 µg) topical gel | ~42% faster wound closure at Day 7 vs. control. | [21] |
| Full-Thickness Punch Wound | Diabetic (db/db) Mice | Tβ4 (5 µg) topical gel | ~61% faster wound closure at Day 7 vs. control. | [20] |
| Full-Thickness Punch Wound | Aged Mice | Tβ4 (5 µg) topical gel | Accelerated wound closure by ~2 days vs. control. | [20] |
| Full-Thickness Punch Wound | Steroid-Treated Rats | Tβ4 (5 µg) topical gel | Significantly accelerated healing vs. control. | [20] |
Table 2: Cardioprotective Effects of Tβ4 in Murine Myocardial Infarction (MI) Models
| Model | Animal | Treatment | Key Quantitative Finding | Reference |
| Coronary Artery Ligation | C57BL/6 Mice | Tβ4 (6 mg/kg IP) | Reduced cardiac rupture incidence from 33% to 4%. | [23] |
| Coronary Artery Ligation | C57BL/6 Mice | Tβ4 (6 mg/kg IP) | Markedly decreased cardiomyocyte apoptosis (TUNEL assay). | [23] |
| Ischemia/Reperfusion | Mice | Tβ4 + PTMA gene delivery | Restored cardiac function (Ejection Fraction, IVRT). | [27] |
| Myocardial Infarction | Mice | Tβ4 treatment | Enhanced early myocyte survival via ILK/Akt pathways. | [28] |
Detailed Experimental Protocols
Protocol: In Vitro Scratch (Wound Healing) Assay
This protocol details a standard method to assess the effect of TB-500 on cell migration.
Methodology:
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 24-well plate at a density that will achieve 95-100% confluence within 24 hours.
-
Monolayer Formation: Incubate cells in standard culture conditions until a complete monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch vertically through the center of the monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh, low-serum media containing the desired concentration of TB-500 acetate (B1210297). A vehicle control (media without TB-500) must be run in parallel.
-
Imaging: Immediately place the plate on an inverted microscope and capture the first image (T=0). Continue to capture images of the same field at regular intervals (e.g., every 8 hours for 24 hours).
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap in each image. Calculate the percentage of wound closure at each time point relative to the T=0 area.
Protocol: In Vitro Endothelial Tube Formation Assay
This protocol assesses the pro-angiogenic potential of TB-500.
Methodology:
-
Plate Coating: Thaw Matrigel Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest endothelial cells (HUVECs) and resuspend them in low-serum medium containing either TB-500 acetate or a vehicle control.
-
Seeding: Seed 1.5-2.0 x 104 cells onto the surface of the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis: Capture images of the resulting tube network using a microscope. Quantify angiogenic activity by measuring parameters such as the number of nodes/junctions, total tube length, and number of loops using angiogenesis analysis software.
Protocol: In Vivo Murine Dermal Punch Wound Model
This protocol provides a framework for assessing wound healing efficacy in an animal model.
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., using isoflurane). Shave the dorsal surface and sterilize the skin with an antiseptic solution.
-
Wound Creation: Use a sterile 5-mm dermal biopsy punch to create two full-thickness wounds on the dorsum of each mouse.
-
Treatment Application: Apply a standardized amount of TB-500 acetate (e.g., in a hydrogel formulation) or a vehicle control gel directly to the wound.
-
Dressing: Cover the wound with a semi-occlusive dressing (e.g., Tegaderm) to protect it and prevent removal of the treatment.
-
Monitoring and Measurement: On specified days (e.g., Day 0, 3, 5, 7, 10), remove the dressing and photograph the wounds with a scale bar. Measure the wound area using digital planimetry.
-
Data Analysis: Calculate the percentage of wound closure for each time point compared to the initial wound area (Day 0). Compare the healing rates between the TB-500 and control groups.
-
Histology (Optional): At the end of the experiment, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.
Disclaimer: All research involving TB-500 should be conducted in controlled laboratory settings and must adhere to institutional and national guidelines for ethical research practices. TB-500 is not approved for human use by the FDA.[5][10][29]
References
- 1. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 2. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 3. medicalantiaging.com [medicalantiaging.com]
- 4. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 5. What is TB-500 & How Does it Work: TB-500 | OathPeptides [oathpeptides.com]
- 6. What is Thymosin beta-4 used for? [synapse.patsnap.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. swolverine.com [swolverine.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cardioprotection by Thymosin Beta 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. peptidesystems.com [peptidesystems.com]
- 17. mdpi.com [mdpi.com]
- 18. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apexpeptidesupply.com [apexpeptidesupply.com]
- 20. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. primelabpeptides.com [primelabpeptides.com]
- 22. Thymosin beta4 and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Thymosin beta 4 sulfoxide is an anti-inflammatory agent generated by monocytes in the presence of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biolongevitylabs.com [biolongevitylabs.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. biotechpeptides.com [biotechpeptides.com]
- 29. peptideprotocols.co.uk [peptideprotocols.co.uk]
Pharmacokinetics and Bioavailability of TB500 Acetate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TB500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta 4 (Tβ4), has garnered significant interest for its potential therapeutic applications in tissue repair and regeneration. Understanding its pharmacokinetic profile and bioavailability is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of TB500 acetate (B1210297) in animal models. Due to a scarcity of publicly available data specifically on TB500 acetate, this guide also incorporates and contextualizes data from studies on its parent molecule, Thymosin Beta 4, to provide a broader understanding. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in the field.
Quantitative Pharmacokinetic and Biodistribution Data
Direct pharmacokinetic data for this compound, such as Cmax, Tmax, and AUC, are not extensively reported in peer-reviewed literature. However, studies on Thymosin Beta 4 (Tβ4), the parent protein from which TB500 is derived, provide valuable insights into its likely behavior in vivo. TB500 is a synthetic version of a fragment of Tβ4 and is thought to share many of its biological properties.[1] The following tables summarize available data from a key study on the biodistribution of synthetic Tβ4 in mice following a single intraperitoneal injection.
Table 1: Serum Concentration and Urinary Excretion of Thymosin Beta 4 in Mice [2]
| Parameter | Value | Time Point(s) |
| Administration Route | Intraperitoneal (I.P.) | - |
| Dose | 400 µg | - |
| Animal Model | Female Swiss-Webster mice | - |
| Average Serum Concentration | 2.34 ± 0.54 µg/mL | 2 to 40 minutes post-injection |
| Peak Serum Level | Appears shortly after 2 minutes | - |
| High Urine Concentration | 59.3 ± 7.54 µg/mL | 20 min, 40 min, and 2 h post-injection |
| Total Recovery (at end of study) | 83% of administered dose | - |
| In Urine | 44.6% | - |
| In Serum | 1.4% | - |
| In Organs | 37.5% | - |
Disclaimer: These data are for Thymosin Beta 4, not this compound. While their pharmacokinetic properties are expected to be similar, they may not be identical.
Table 2: Tissue Distribution of Thymosin Beta 4 in Mice Following Intraperitoneal Administration [2]
| Organ | Peak Concentration (µg/g wet weight) | Time of Peak Concentration |
| Brain | 72 | 40 min - 2 h |
| Heart | 80 | 40 min - 2 h |
| Kidneys | 65 | 40 min - 2 h |
| Liver | 15 | 40 min - 2 h |
| Peritoneal Fat | 47 | 40 min - 2 h |
| Thymus | 196 | 6 h |
| Spleen | 267 | 2 min |
| Muscle | 45 | 6 h |
| Ovaries | 72 (initial peak), 92 (second peak) | 40 min, 24 h |
| Lungs | 149 | 6 h |
Note: These values represent the increase from baseline concentrations. The data indicates that Tβ4 is rapidly distributed to various organs after intraperitoneal administration.
A study on the metabolism of TB500 in rats identified Ac-LK as the primary short-term metabolite and Ac-LKK as a long-term metabolite detectable up to 72 hours.[3][4] This suggests that TB500 is metabolized in a stepwise manner.
Experimental Protocols
Animal Model and Husbandry
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used models.[5]
-
Age/Weight: Animals should be of a consistent age and weight range (e.g., 8-10 weeks old, 250-300g for rats, 20-25g for mice) to minimize variability.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[6] For excretion studies, metabolic cages are required to separate urine and feces.[7]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Dose Preparation and Administration
-
Dose Formulation: this compound should be dissolved in a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., 0.9% saline for injection). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal size and administration route.
-
Administration Routes:
-
Intravenous (IV): Administered as a bolus via the tail vein to determine baseline pharmacokinetic parameters and calculate absolute bioavailability.[7]
-
Subcutaneous (SC): Injected into the loose skin over the back or flank. This is a common route for peptide administration.
-
Intraperitoneal (IP): Injected into the lower abdominal quadrant.[8]
-
Blood Sampling
-
Sampling Schedule: A well-designed sampling schedule is critical to accurately define the pharmacokinetic profile. A typical schedule for an IV dose might include time points at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours. For SC or IP administration, earlier time points may be adjusted to capture the absorption phase (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours).[5]
-
Collection Technique: Serial blood samples can be collected from a single animal to reduce inter-animal variability.[7]
-
Sample Volume: The volume of each blood sample should be minimized (e.g., 50-100 µL) to avoid impacting the animal's physiology. The total blood volume collected should not exceed institutional guidelines (typically around 10-15% of total blood volume over a 2-week period).[5]
-
Sample Processing:
-
Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA).[6]
-
The tubes should be immediately placed on ice to minimize enzymatic degradation.
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).[6]
-
The resulting plasma supernatant is transferred to a clean tube and stored at -80°C until analysis.[6]
-
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.[12]
-
Sample Preparation: Plasma samples typically undergo protein precipitation to remove larger proteins. This can be achieved by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.[13]
-
Chromatography: A C18 reverse-phase column is commonly used for peptide separation. A gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid) is employed to achieve separation.[13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for TB500 and an internal standard are monitored.[13]
-
Quantification: A calibration curve is generated using known concentrations of TB500 in the same biological matrix to quantify the concentration in the unknown samples.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in an animal model.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Biodistribution of synthetic thymosin beta 4 in the serum, urine, and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. purehealthpeptides.com [purehealthpeptides.com]
- 7. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Gene expression changes induced by TB500 acetate treatment
An In-depth Technical Guide to Gene Expression Changes Induced by TB500 Acetate (B1210297) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500, the synthetic acetate form of Thymosin Beta-4 (Tβ4), is a 43-amino acid peptide that has garnered significant interest for its regenerative and anti-inflammatory properties.[1][2] While historically known as a primary G-actin-sequestering protein, regulating cytoskeletal dynamics, a growing body of evidence highlights its role as a potent modulator of gene expression.[1][3] This "moonlighting" function, independent of actin binding, allows TB500 to influence a wide array of cellular processes critical for tissue repair, angiogenesis, and inflammation.[1][4] Understanding the specific gene expression changes induced by TB500 is paramount for its therapeutic development and application.
This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and resultant gene expression changes driven by TB500 treatment. It includes synthesized data from multiple studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development professionals.
Core Signaling Pathways Modulated by TB500
TB500 exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are central to processes ranging from inflammation and cell survival to angiogenesis and tissue fibrosis.
One of the most well-documented effects of Tβ4 is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Tβ4 can interfere with the activation of NF-κB and block the nuclear translocation of its RelA/p65 subunit, thereby suppressing the transcription of pro-inflammatory genes like Interleukin-8 (IL-8).[2]
Furthermore, Tβ4 is known to regulate pro-survival and pro-angiogenic pathways, including the PI3K/Akt/eNOS and Notch signaling cascades.[5] It also plays a role in modulating the TGF-β pathway to alleviate fibrosis and the Wnt pathway to promote processes like hair follicle generation.[5]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
- 4. Utilizing Developmentally Essential Secreted Peptides Such as Thymosin Beta-4 to Remind the Adult Organs of Their Embryonic State—New Directions in Anti-Aging Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 6. cenexalabs.com [cenexalabs.com]
TB500 acetate and its interaction with the extracellular matrix
An In-depth Technical Guide on TB-500 Acetate (B1210297) and its Interaction with the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-500, a synthetic peptide version of Thymosin Beta-4 (Tβ4), is a key regulator of actin dynamics and plays a pivotal role in tissue repair and regeneration.[1][2] Its interaction with the extracellular matrix (ECM) is multifaceted, influencing cell migration, angiogenesis, and the expression and activity of matrix-degrading enzymes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TB-500's engagement with the ECM, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Understanding these interactions is crucial for the development of novel therapeutic strategies targeting wound healing and tissue regeneration.
Core Mechanism of Action: Actin Sequestration and Cytoskeletal Remodeling
TB-500, a synthetic iteration of the naturally occurring 43-amino acid peptide Thymosin Beta-4 (Tβ4), exerts its primary biological effects through the regulation of actin, a fundamental protein governing cell structure and motility.[3] By binding to G-actin (globular actin), TB-500 prevents its polymerization into F-actin (filamentous actin), thereby maintaining a pool of actin monomers.[3] This actin-sequestering activity is central to its ability to modulate the cytoskeleton, which is essential for cellular processes critical to ECM interaction and tissue repair, including:
-
Enhanced Cell Migration: By regulating actin dynamics, TB-500 facilitates the efficient movement of various cell types, including keratinocytes, endothelial cells, and fibroblasts, to sites of injury.[1] This migration is a prerequisite for re-epithelialization and the formation of new tissue.
-
Cytoskeletal Reorganization: The ability to rapidly assemble and disassemble actin filaments is crucial for changes in cell shape, adhesion, and movement, all of which are integral to the interaction of cells with the ECM.[3]
Signaling Pathways Modulated by TB-500 in ECM Interaction
TB-500's influence on the ECM is mediated through several key signaling pathways that regulate gene expression related to cell survival, proliferation, and matrix remodeling.
Notch Signaling Pathway
The Notch signaling pathway is integral to angiogenesis, the formation of new blood vessels. TB-500 has been shown to induce angiogenesis in human umbilical vein endothelial cells (HUVECs) by upregulating the expression of Notch1 and Notch4 in a dose- and time-dependent manner.[4] This leads to accelerated lumen formation, a critical step in creating new vasculature.[4]
Figure 1: TB-500 Induced Angiogenesis via Notch Signaling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[3][5][6] TB-500 can activate this pathway, leading to downstream effects that inhibit apoptosis and promote the survival of various cell types, including endothelial progenitor cells, which are vital for tissue repair.[4]
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for reconstituting and storing lyophilized TB500 acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500 acetate (B1210297) is the synthetic version of Thymosin Beta-4 (Tβ4), a naturally occurring peptide that plays a crucial role in tissue repair and regeneration.[1][2][3][4] It is a subject of extensive research for its potential therapeutic applications in wound healing, inflammation reduction, and recovery from injury.[1][3][5] TB500 functions by promoting cell migration, differentiation, and angiogenesis, primarily through its interaction with actin, a key component of the cell cytoskeleton.[3][5][6] Proper reconstitution and storage of lyophilized TB500 acetate are critical to maintain its stability, potency, and ensure the validity of experimental results.[7][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reconstitution and storage of lyophilized this compound, compiled from best practices in peptide handling.
| Parameter | Lyophilized this compound | Reconstituted this compound Solution |
| Storage Temperature | -20°C for long-term storage.[7][9][10][11][12] 2-8°C for short-term storage.[1][7] | 2-8°C.[1][10][11][13] Do not freeze.[10][11] |
| Storage Duration | Up to 48 months at -20°C.[7] 12-24 months in a refrigerator (2-8°C).[13] | 3 to 8 weeks when refrigerated.[13] Some sources suggest using within 28 days when reconstituted with bacteriostatic water.[10] |
| Recommended Solvent | Bacteriostatic water containing 0.9% benzyl (B1604629) alcohol.[1][14][15][16] | Not Applicable |
| Light Exposure | Store protected from light.[8][9][10] | Store protected from light.[8][10][11] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[9] | Avoid freezing and subsequent thawing.[8][11][17] |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to ensure its integrity and sterility for research applications.
Materials:
-
Vial of lyophilized this compound
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, empty vial for aliquoting (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized TB500 and the bacteriostatic water to reach room temperature.[7][13][17][19] This prevents condensation from forming inside the vial upon opening.
-
Sterilization: Wipe the rubber stoppers of both the TB500 vial and the bacteriostatic water vial with an alcohol swab.[13][20][21]
-
Solvent Preparation: Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the TB500 solution. A common practice is to add 1.0 mL to 3.0 mL of bacteriostatic water to a 10 mg vial of TB500.[10]
-
Reconstitution: Slowly inject the bacteriostatic water into the vial of lyophilized TB500, angling the needle so that the water runs down the side of the vial.[10][11][20] Avoid injecting the water directly onto the lyophilized powder with force.[20][21]
-
Dissolution: Gently swirl or roll the vial to dissolve the powder.[10][11][20] Do not shake the vial, as this can damage the peptide structure.[7][9] The solution should be clear after dissolution.[13]
-
Labeling and Storage: Label the reconstituted vial with the date of reconstitution and the final concentration. Store the reconstituted TB500 solution in a refrigerator at 2-8°C, protected from light.[1][10][11]
Protocol for Storing this compound
Proper storage is crucial for maintaining the stability and biological activity of this compound.
Lyophilized Form:
-
Long-term storage: For extended periods, store lyophilized this compound at -20°C in a dry, dark environment.[7][9][10][11][12]
-
Short-term storage: For shorter durations, refrigeration at 2-8°C is acceptable.[1][7]
-
Handling: Before opening a vial stored at low temperatures, allow it to warm to room temperature to prevent moisture contamination.[17]
Reconstituted Solution:
-
Refrigeration: Once reconstituted, this compound solution should be stored in a refrigerator at 2-8°C.[1][10][11][13]
-
Avoid Freezing: Do not freeze the reconstituted solution, as freeze-thaw cycles can degrade the peptide.[8][10][11][17]
-
Protection from Light: Store the solution in a dark place or use an amber vial to protect it from light degradation.[8][9][10]
-
Shelf Life: Use the reconstituted solution within 3 to 8 weeks for optimal potency.[13] Some protocols suggest a shorter period of 28 days.[10]
Visualizations
Experimental Workflow for this compound Reconstitution and Storage
Caption: Workflow for reconstituting and storing lyophilized this compound.
Simplified Signaling Pathway of TB500 (Thymosin Beta-4)
Caption: Simplified signaling cascade of TB500 in promoting tissue repair.
References
- 1. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 2. This compound(885340-08-9 free base) | TargetMol [targetmol.com]
- 3. Utilizing Developmentally Essential Secreted Peptides Such as Thymosin Beta-4 to Remind the Adult Organs of Their Embryonic State—New Directions in Anti-Aging Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 6. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. uk-peptides.com [uk-peptides.com]
- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 10. peptidedosages.com [peptidedosages.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. jpt.com [jpt.com]
- 13. bluewellpeptides.com [bluewellpeptides.com]
- 14. Why You Shouldn’t Use Sterile Water for Peptides and Why Deionized or BAC Water Is Better and Life-Saving | Dripdok Help Center [intercom.help]
- 15. arpovohealth.com [arpovohealth.com]
- 16. Bacteriostatic Water 30 ml – Evolve Peptides [evolvepeptides.com]
- 17. NIBSC - Peptide Storage [nibsc.org]
- 18. bacteriostaticwater.com [bacteriostaticwater.com]
- 19. usp.org [usp.org]
- 20. m.youtube.com [m.youtube.com]
- 21. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
Optimal Dosage of TB500 Acetate for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of TB500 acetate (B1210297) (a synthetic version of Thymosin Beta 4) for in vivo rodent studies across various therapeutic areas. The following protocols and data are intended to serve as a starting point for researchers, and specific experimental parameters may require further optimization based on the specific injury model and research objectives.
Overview of TB500 Acetate
TB500, the acetylated form of Thymosin Beta 4 (Tβ4), is a 43-amino acid peptide that plays a crucial role in tissue repair and regeneration. Its primary mechanism of action involves the regulation of actin, a key component of the cellular cytoskeleton, which in turn promotes cell migration, angiogenesis (formation of new blood vessels), and reduces inflammation. These properties make TB500 a promising therapeutic agent for a range of conditions, including cardiovascular diseases, neurological damage, musculoskeletal injuries, and dermal wounds.
Quantitative Data Summary of this compound Dosage in Rodent Models
The following tables summarize effective dosages of this compound reported in various in vivo rodent studies.
Table 1: Neurological Injury Models
| Rodent Model | Injury Type | Dosage | Administration Route | Frequency & Duration | Key Findings |
| Wistar Rat | Embolic Middle Cerebral Artery Occlusion (Stroke) | 2, 12, 18 mg/kg | Intraperitoneal (IP) | Once at 24h post-injury, then every 3 days for 4 additional doses | 2 and 12 mg/kg doses significantly improved neurological outcome. The calculated optimal dose was 3.75 mg/kg.[1] |
| Rat | Traumatic Brain Injury (TBI) | 6, 30 mg/kg | Intraperitoneal (IP) | Single dose at 6 hours post-injury | Both doses reduced cortical lesion volume and increased the number of newborn neurons. The 30 mg/kg dose showed a more significant effect. |
Table 2: Cardiovascular Injury Models
| Rodent Model | Injury Type | Dosage | Administration Route | Frequency & Duration | Key Findings |
| Rat | Chronic Myocardial Ischemia | 5.37 mg/kg | Intraperitoneal (IP) | Daily for the first 3 days post-injury, then every third day until day 28 | Reduced infarct size and improved hemodynamic performance. |
| Mouse | Myocardial Infarction | 150 µ g/mouse | Intraperitoneal (IP) | Immediately following permanent ligation | Significantly decreased ROCK1 protein levels in the heart, indicating a role in cardiac remodeling. |
Table 3: Musculoskeletal and Dermal Wound Healing Models
| Rodent Model | Injury Type | Dosage | Administration Route | Frequency & Duration | Key Findings |
| Rat | Medial Collateral Ligament (MCL) Transection | 1 µg in 100 µL fibrin (B1330869) sealant | Topical | Single application at the time of surgery | Promoted histological and mechanical healing of the ligament at 4 weeks.[2] |
| Rat | Full-Thickness Dermal Wound | Not specified, but effective | Topical or Intraperitoneal (IP) | Not specified | Increased re-epithelialization by 42% at day 4 and 61% at day 7 compared to controls.[3][4] |
| Diabetic (db/db) and Aged Mice | Full-Thickness Dermal Wound | Not specified, but effective | Topical (in PBS or hydrogel) | Not specified | Accelerated wound repair in models of impaired healing.[5] |
Signaling Pathways of this compound
TB500 exerts its regenerative effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
References
- 1. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin β4 enhances the healing of medial collateral ligament injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicalantiaging.com [medicalantiaging.com]
- 4. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes for TB500 Acetate in Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500 acetate (B1210297), a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), is a subject of extensive preclinical research for its potential therapeutic effects, including promoting wound healing, reducing inflammation, and accelerating tissue repair.[1][2][3] Tβ4 is a primary regulator of actin, a critical component of the cell cytoskeleton, and its ability to sequester G-actin monomers is central to its role in cell migration, proliferation, and differentiation.[4][5] These cellular activities are fundamental to the processes of tissue regeneration and repair. This document provides detailed application notes and protocols for the administration of TB500 acetate in various experimental models, with a focus on common routes of delivery and associated signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data for common administration routes of this compound (Thymosin Beta-4) in rodent models, as cited in experimental studies.
Table 1: Intraperitoneal (I.P.) Injection of this compound in Rodent Models
| Animal Model | Dosage | Frequency | Duration | Experimental Context | Reference |
| Rat | 60 μg in 300 μl | Every other day | 7 days | Skin wound healing | [1] |
| Mouse | 6 mg/kg | Single or multiple doses | - | Fetal development | [6] |
| Rat | 2 and 10 mg/kg/day | Daily | 7 days | Skin flap survival | [2] |
| Mouse | 1 mg/kg | - | 1 week | Ethanol/LPS-induced liver injury | [7] |
| Mouse | 300 μg in 0.1 mL Normal Saline | Daily | 10 days | Coronavirus infection | [8] |
Table 2: Subcutaneous (SubQ) Injection of this compound in Rodent Models
| Animal Model | Dosage | Frequency | Duration | Experimental Context | Reference |
| Rodent | Varies (often mg/kg) | 2-3 times per week | 4-6 weeks | General tissue regeneration | [9] |
| Rat | 100 micrograms (into sponge implant) | Days 2, 3, and 4 post-injury | - | Wound healing (local) | [10] |
Table 3: Topical Administration of this compound in Rodent Models
| Animal Model | Concentration | Application Method | Duration | Experimental Context | Reference |
| Rat | 100 and 1,000 ng/ml | Applied to excisional wound | 1 week | Palatal wound healing | [11] |
| Rat | 0.125, 0.25, 0.5 mg/mL (in hydrogel) | Applied to punch wounds | 9 days | Dermal wound healing | [12] |
Experimental Protocols
Protocol 1: Intraperitoneal (I.P.) Administration for Systemic Effects in a Rat Wound Healing Model
This protocol is adapted from a study investigating the systemic effects of TB500 on skin wound healing in rats.[1]
Materials:
-
This compound (lyophilized powder)
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Insulin syringes (or other appropriate syringes for I.P. injection)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound powder with sterile saline to a final concentration of 200 µg/mL (0.2 mg/mL). For example, add 1 mL of sterile saline to a 200 µg vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Store the reconstituted solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
-
Animal Preparation and Dosing:
-
Weigh the rat to determine the correct injection volume.
-
The cited study used a fixed dose of 60 µg in 300 µl per rat.[1]
-
Gently restrain the rat, positioning it to expose the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
-
Intraperitoneal Injection:
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the 300 µl of TB500 solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Dosing Schedule:
-
Administer the injection on the day of wounding and every other day thereafter for a total of 7 days.[1]
-
Protocol 2: Subcutaneous (SubQ) Administration for Systemic Delivery
Subcutaneous injection is a common method for achieving sustained systemic absorption of peptides.[9]
Materials:
-
Reconstituted this compound solution (as described in Protocol 1)
-
Insulin syringes
-
Animal clippers (if necessary)
-
70% Ethanol
Procedure:
-
Animal Preparation:
-
Gently restrain the animal.
-
If the animal has dense fur, shave a small area on the back, between the shoulder blades, to visualize the injection site.
-
Cleanse the skin with 70% ethanol.
-
-
Subcutaneous Injection:
-
Pinch a fold of skin at the prepared site.
-
Insert the needle at a 45-degree angle into the base of the skin fold, ensuring it enters the subcutaneous space and not the underlying muscle.
-
Release the skin fold and slowly inject the desired volume of TB500 solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Dosing Schedule:
-
The frequency and duration will depend on the experimental design. A common protocol involves injections 2-3 times per week for 4-6 weeks for general tissue regeneration studies.[9]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. Its primary mechanism involves binding to G-actin, thereby regulating actin polymerization, which is essential for cell motility and structure.[4][13]
TB500-Actin Interaction and Cell Migration
TB500's regulation of actin dynamics is fundamental to its ability to promote cell migration, a critical step in wound healing and tissue repair.
Caption: TB500 binds to G-actin, regulating its polymerization and promoting cell migration for tissue repair.
Key Signaling Cascades Activated by TB500
TB500 influences multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and angiogenesis.
Caption: TB500 activates pro-survival and angiogenic pathways while modulating inflammatory responses.
Experimental Workflow for a Wound Healing Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of dermal wound healing.
Caption: A typical workflow for a preclinical study of TB500 in wound healing.
Conclusion
The administration of this compound in experimental models is predominantly achieved through systemic routes such as intraperitoneal and subcutaneous injections, with topical application also being utilized for localized effects. The choice of administration route, dosage, and frequency is dependent on the specific research question and experimental model. The therapeutic potential of TB500 is attributed to its ability to modulate fundamental cellular processes, including actin dynamics and key signaling pathways involved in cell survival, inflammation, and angiogenesis. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the mechanisms and therapeutic applications of this promising peptide.
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
- 7. Thymosin β4 Prevents Oxidative Stress, Inflammation, and Fibrosis in Ethanol- and LPS-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 10. medicalantiaging.com [medicalantiaging.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidesystems.com [peptidesystems.com]
Application Notes and Protocols for TB500 Acetate in Cardiac Repair and Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500 acetate (B1210297), a synthetic peptide fragment of the naturally occurring protein Thymosin Beta 4 (Tß4), has emerged as a promising agent in the field of cardiac repair and regeneration.[1][2] Preclinical studies have demonstrated its potential to mitigate cardiac damage following ischemic injury, such as myocardial infarction (MI), by promoting cell survival, stimulating the formation of new blood vessels (angiogenesis), reducing inflammation, and limiting fibrosis.[1][2][3] These application notes provide a comprehensive overview of the use of TB500 acetate in cardiac research, including its mechanisms of action, quantitative outcomes from preclinical studies, and detailed experimental protocols.
This compound is a 43-amino acid peptide that regulates actin polymerization, a critical process in cell migration and tissue repair.[1] Its therapeutic effects in the context of cardiac injury are attributed to a range of biological activities, including the activation of pro-survival pathways, modulation of inflammatory responses, and promotion of neovascularization.[3][4][5] Research suggests that TB500 may reactivate embryonic developmental programs in the adult heart, stimulating endogenous progenitor cells and creating a favorable environment for repair.[6]
Mechanisms of Action in Cardiac Repair
This compound exerts its cardioprotective and regenerative effects through multiple signaling pathways and cellular processes:
-
Pro-survival Signaling: TB500 has been shown to activate the Akt signaling pathway, a key regulator of cell survival and apoptosis.[4] This activation helps to protect cardiomyocytes from death in the ischemic environment following a myocardial infarction.[7]
-
Angiogenesis: The peptide promotes the formation of new blood vessels, a crucial process for restoring blood flow to the damaged myocardium.[6] This is partly achieved by upregulating Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.
-
Anti-inflammatory Effects: TB500 modulates the inflammatory response following cardiac injury. It has been shown to reduce the infiltration of inflammatory cells into the infarcted tissue, thereby limiting secondary damage.[8]
-
Reduction of Fibrosis: By modulating the expression of key fibrotic mediators like Transforming Growth Factor-beta 1 (TGF-β1), TB500 can attenuate the formation of scar tissue, which impairs cardiac function.[1][2]
-
Cell Migration and Progenitor Cell Activation: TB500 facilitates the migration of various cell types, including endothelial and cardiac progenitor cells, to the site of injury, contributing to tissue repair.[6]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound (Thymosin Beta 4) in animal models of myocardial infarction.
Table 1: Effects of TB500 (Thymosin Beta 4) on Cardiac Function in a Mouse Model of Myocardial Infarction
| Parameter | Control Group | TB500 (Tß4) Treated Group | Study Duration | Reference |
| Ejection Fraction (%) | 28.2 ± 2.5 | 57.7 ± 3.2 | 28 days | [9] |
| Fractional Shortening (%) | Not specified | >60% improvement vs. control | 28 days | [9] |
| Left Ventricular End-Diastolic Diameter (mm) | Significantly increased post-MI | Ameliorated dilation vs. control | 5 weeks | [3] |
| Left Ventricular End-Systolic Diameter (mm) | Significantly increased post-MI | Ameliorated dilation vs. control | 5 weeks | [3] |
Table 2: Effects of TB500 (Thymosin Beta 4) on Myocardial Infarct Size and Fibrosis in a Mouse Model
| Parameter | Control Group | TB500 (Tß4) Treated Group | Study Duration | Reference |
| Infarct Size (%) | 38.9 ± 3.1 | 34.4 ± 4.0 | 5 weeks | [3] |
| Interstitial Collagen Fraction (%) | Markedly increased post-MI | Markedly reduced vs. control | 5 weeks | [3] |
| Cardiac Rupture Incidence (%) | Significantly higher | Significantly lower | 7 days | [3] |
Table 3: Effects of TB500 (Thymosin Beta 4) on Angiogenesis and Apoptosis in a Mouse Model of Myocardial Infarction
| Parameter | Control Group | TB500 (Tß4) Treated Group | Study Duration | Reference |
| Capillary Density (capillaries/mm²) | Baseline | Significantly increased | 5 weeks | [3] |
| Apoptotic Myocytes (TUNEL+ cells) | Notable apoptosis | Partially prevented | 7 days | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by TB500 and a typical experimental workflow for its evaluation in a cardiac repair model.
Caption: Signaling pathways modulated by this compound in cardiac cells.
Caption: Experimental workflow for evaluating TB500 in a mouse MI model.
Detailed Experimental Protocols
Murine Model of Myocardial Infarction (Left Anterior Descending Coronary Artery Ligation)
This protocol describes the induction of myocardial infarction in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.[10][11][12]
Materials:
-
Anesthesia: Isoflurane (B1672236)
-
Surgical instruments (sterilized)
-
Suture: 8-0 nylon suture
-
Ventilator
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using 3% isoflurane in an induction chamber.
-
Intubate the mouse and connect it to a ventilator. Maintain anesthesia with 1.5-2% isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Gently retract the ribs to visualize the LAD artery.
-
Pass an 8-0 nylon suture under the LAD, approximately 1-2 mm from its origin.
-
Ligate the artery with a secure double knot. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Administer analgesics for post-operative pain management.
-
Allow the mouse to recover in a warm, clean cage.
Echocardiographic Assessment of Cardiac Function
Echocardiography is used to non-invasively assess cardiac function at baseline and various time points post-MI.[13][14][15]
Equipment:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia: Isoflurane (1-1.5%)
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse on a heated platform in a supine or left lateral decubitus position.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional images in the parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.
-
Measure the following parameters from the M-mode tracings:
-
Left ventricular internal diameter at end-diastole (LVIDd)
-
Left ventricular internal diameter at end-systole (LVIDs)
-
Anterior and posterior wall thickness
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
Masson's trichrome staining is used to differentiate collagen fibers (blue) from myocardium (red) to quantify the extent of fibrosis.[16][17][18]
Materials:
-
Formalin-fixed, paraffin-embedded heart sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes to stain cytoplasm and muscle fibers.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes to stain collagen.
-
Differentiate in 1% acetic acid for 2-5 minutes.
-
Dehydrate, clear, and mount the sections.
-
Image the stained sections and quantify the blue-stained fibrotic area relative to the total left ventricular area using image analysis software.
Assessment of Cardiomyocyte Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21]
Materials:
-
Formalin-fixed, paraffin-embedded heart sections (5 µm)
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Cardiomyocyte-specific marker (e.g., anti-alpha-actinin antibody) for co-staining
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if co-staining with an antibody.
-
Permeabilize the cells with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture according to the manufacturer's instructions.
-
If co-staining, incubate with the primary antibody against the cardiomyocyte marker, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cardiomyocyte nuclei as a percentage of the total number of cardiomyocyte nuclei in the infarct border zone.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cardiac repair and regeneration. The presented data and protocols provide a framework for researchers to further investigate its efficacy and mechanisms of action. Future studies should focus on optimizing dosage and delivery methods, as well as elucidating the long-term effects on cardiac function and remodeling. The continued exploration of this compound may lead to novel therapeutic strategies for patients with ischemic heart disease.
References
- 1. Thymosin β4 Protects against Cardiac Damage and Subsequent Cardiac Fibrosis in Mice with Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin β 4 Protects against Cardiac Damage and Subsequent Cardiac Fibrosis in Mice with Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Thymosin β4 and cardiac protection: implication in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 6. Thymosin beta4 and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cardioprotection by systemic dosing of thymosin beta four following ischemic myocardial injury [frontiersin.org]
- 8. Exploring the Relationship Between Thymosin β4 Protein and First Myocardial Infarction on the Basis of Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Murine Left Anterior Descending LAD Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction [jove.com]
- 10. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application Notes: Utilizing TB500 Acetate for Angiogenesis Research
References
- 1. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 2. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 3. mdiha.com [mdiha.com]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 6. exploring-peptides.com [exploring-peptides.com]
- 7. swolverine.com [swolverine.com]
- 8. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 13. peptidedosages.com [peptidedosages.com]
- 14. peptidedosages.com [peptidedosages.com]
- 15. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amsbio.com [amsbio.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. n-genetics.com [n-genetics.com]
- 21. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 25. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for TB500 Acetate in Neurological and Nerve Damage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TB500 acetate (B1210297), a synthetic peptide with the active region of Thymosin Beta 4 (Tβ4), in preclinical research models of neurological and nerve damage. The following sections detail the mechanisms of action, experimental protocols, and key quantitative findings from various studies, offering a valuable resource for designing and implementing future investigations in this field.
Mechanism of Action in Neuroregeneration
TB500 acetate exerts its therapeutic effects in neurological and nerve damage through a multi-faceted approach, primarily centered around its ability to regulate actin polymerization. This fundamental process influences a cascade of cellular activities crucial for repair and regeneration within the central and peripheral nervous systems.[1]
Key mechanisms include:
-
Promotion of Neurogenesis and Oligodendrogenesis: TB500 has been shown to enhance the proliferation and differentiation of neural stem cells and oligodendrocyte progenitor cells (OPCs).[2][3][4] This leads to the generation of new neurons and myelinating oligodendrocytes, which are essential for repairing damaged neural circuits and restoring nerve function.[2][3][4]
-
Angiogenesis: The peptide stimulates the formation of new blood vessels, a process critical for restoring blood flow to injured areas, thereby providing essential oxygen and nutrients to support tissue repair.[5][6]
-
Anti-inflammatory Effects: TB500 modulates the inflammatory response at the site of injury. It can reduce the expression of pro-inflammatory cytokines, thereby mitigating secondary damage caused by inflammation.[4][7]
-
Actin Sequestration and Cell Migration: By binding to G-actin, TB500 prevents its polymerization into F-actin filaments, leading to an increased pool of actin monomers. This regulation of the actin cytoskeleton is crucial for promoting cell migration, a key process in wound healing and tissue regeneration.[8]
-
Neuroprotection: Studies have indicated that TB500 can protect neurons from apoptotic cell death following injury.[9]
Signaling Pathways
The neuroregenerative effects of TB500 are mediated by several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential targets for therapeutic intervention.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of neurological and nerve damage.
Table 1: Traumatic Brain Injury (TBI) Studies in Rats
| Parameter | Control Group (Saline) | TB500 Treatment Group | Outcome | Reference |
| Modified Neurological Severity Score (mNSS) at Day 35 | ~10 | ~6-7 | Significant improvement in sensorimotor function | [10] |
| Cortical Lesion Volume | No significant reduction with delayed treatment | No significant reduction with delayed treatment | Neurorestorative effects independent of lesion size | [9] |
| Hippocampal Cell Loss | Significant cell loss | Significantly reduced cell loss | Neuroprotective effect | [9] |
| Neurogenesis (Newborn neurons in dentate gyrus) | 2.1-fold increase vs. sham | 4.5-fold (6 mg/kg) to 5.6-fold (30 mg/kg) increase vs. sham | Enhanced neurogenesis | [9] |
| Spatial Learning (Morris Water Maze) at Day 33-35 | Impaired performance | Significant improvement | Improved cognitive function | [10] |
Table 2: Stroke (Embolic Middle Cerebral Artery Occlusion - MCAo) Studies in Rats
| Parameter | Control Group (Saline) | TB500 Treatment Group (2 and 12 mg/kg) | Outcome | Reference |
| Neurological Outcome (mNSS) at Day 56 | Higher deficit scores | Significant improvement | Long-term functional recovery | [3] |
| Oligodendrocyte Progenitor Cells (OPCs) in SVZ and Corpus Callosum | Baseline levels | Increased proliferation | Promotion of oligodendrogenesis | [3] |
| Myelination in Ischemic Boundary | Reduced myelination | Increased myelination | Enhanced remyelination | [3] |
Table 3: Experimental Autoimmune Encephalomyelitis (EAE) Studies in Mice
| Parameter | Control Group (Saline) | TB500 Treatment Group (6 mg/kg) | Outcome | Reference |
| Median Neurological Score at Day 30 | 2 | 1 | Significant functional recovery | [2] |
| Inflammatory Infiltrates | 5 ± 0.5/slide | 3.6 ± 0.3/slide | Reduced inflammation | [11] |
| NG2+ OPCs in Subventricular Zone (cells/mm²) | 195.2 ± 31 | 447.7 ± 41.9 | Increased OPC proliferation | [11] |
| CNPase+ Mature Oligodendrocytes (cells/mm²) | 141.4 ± 22.9 | 267.5 ± 10.3 | Increased mature oligodendrocytes | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing their studies.
Animal Models of Neurological Damage
4.1.1 Traumatic Brain Injury (TBI) - Controlled Cortical Impact (CCI)
-
Animal Model: Young adult male Wistar rats.[10]
-
Procedure:
-
Anesthetize the rat (e.g., with chloral (B1216628) hydrate, 350 mg/kg).[10]
-
Perform a craniotomy over the desired cortical area (e.g., left parietal cortex).
-
Use a controlled cortical impact device to induce a standardized injury.
-
Suture the scalp and allow the animal to recover.
-
4.1.2 Stroke - Embolic Middle Cerebral Artery Occlusion (MCAo)
-
Animal Model: Male Wistar rats.[3]
-
Procedure:
-
Anesthetize the rat.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAo, the filament is withdrawn after a specific period (e.g., 2 hours). For permanent MCAo, the filament remains in place.
-
4.1.3 Experimental Autoimmune Encephalomyelitis (EAE)
-
Procedure:
-
Induce EAE by immunizing mice with myelin proteolipid protein (PLP) emulsified in complete Freund's adjuvant.[2]
-
Administer pertussis toxin on the day of immunization and 48 hours later to facilitate the development of EAE.
-
This compound Administration
-
Reconstitution: Lyophilized this compound should be reconstituted with bacteriostatic water.
-
Dosage: Dosages in preclinical studies typically range from 2 to 12 mg/kg.[3] A common dose used in several studies is 6 mg/kg.[2][10][11]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly used route in animal studies.[2][10][11]
-
Treatment Regimen:
-
TBI: Treatment can be initiated as early as 6 hours post-injury and repeated daily for a few days, or a delayed treatment can start at 24 hours post-injury and be administered every 3 days for several doses.[9][10]
-
Stroke: A typical regimen involves administration starting 24 hours after MCAo, followed by additional doses every 3 days.[3]
-
EAE: Treatment can be initiated on the day of immunization and repeated every 3 days for a total of 5 doses.[2][11]
-
Assessment of Neurological Function and Histology
4.3.1 Modified Neurological Severity Score (mNSS)
-
Purpose: To assess sensorimotor deficits.
-
Scoring: A composite score (typically 0-18) based on motor, sensory, reflex, and balance tests. A higher score indicates a more severe injury.[12][13]
-
Procedure: The test battery includes tasks such as raising the rat by the tail (to observe flexion of limbs), placing the rat on a flat surface (to observe posture and gait), and testing for placing and grasping reflexes.[14]
4.3.2 Morris Water Maze (MWM)
-
Purpose: To assess spatial learning and memory, which is often impaired after TBI.[15]
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[16]
-
Procedure:
-
Acquisition Phase: Rats are given multiple trials per day to find the hidden platform from different starting locations.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[17]
-
4.3.3 Immunohistochemistry
-
Purpose: To identify and quantify specific cell types and markers in brain tissue.
-
Procedure:
-
Perfuse the animal and fix the brain tissue.
-
Section the brain tissue on a cryostat or microtome.
-
Incubate the sections with primary antibodies against markers of interest (e.g., BrdU for proliferating cells, NeuN for mature neurons, NG2 for OPCs, CNPase for mature oligodendrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the labeled cells using microscopy.[2]
-
Conclusion
This compound has demonstrated significant potential as a therapeutic agent in preclinical models of neurological and nerve damage. Its multifaceted mechanism of action, which includes promoting neurogenesis, oligodendrogenesis, angiogenesis, and modulating inflammation, makes it a promising candidate for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound for neurological disorders.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Neurological Functional Recovery After Thymosin Beta4 Treatment in Mice with Experimental Auto Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemedix.com [stemedix.com]
- 5. Thymosin β4 Promotes the Recovery of Peripheral Neuropathy in Type II Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primelabpeptides.com [primelabpeptides.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Thymosin β4: A candidate for treatment of stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of traumatic brain injury with thymosin β4 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurological functional recovery after thymosin beta4 treatment in mice with experimental auto encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Modified Neurological Severity Score [bio-protocol.org]
- 15. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. Morris water maze - Scholarpedia [scholarpedia.org]
Application Notes and Protocols: Cell Culture Protocols Incorporating TB500 Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500 acetate (B1210297), a synthetic peptide fragment of the naturally occurring protein Thymosin Beta 4 (Tβ4), has garnered significant interest in regenerative medicine and drug development.[1] Tβ4 is a key regulator of actin, a critical component of the cell's cytoskeleton, and thereby influences cellular migration, proliferation, and differentiation.[2][3] These application notes provide detailed protocols for incorporating TB500 acetate into cell culture experiments to investigate its effects on various cell types. The protocols outlined below are intended to serve as a guide for researchers and can be adapted based on specific cell lines and experimental goals.
Mechanism of Action
TB500 exerts its biological effects primarily through its interaction with actin monomers, preventing their polymerization into filaments. This regulation of actin dynamics is central to its ability to promote cell motility and tissue regeneration. Key signaling pathways implicated in TB500's mechanism of action include the PI3K/Akt, Notch, and NF-κB pathways, which collectively contribute to its pro-angiogenic, anti-inflammatory, and anti-apoptotic properties.[2][3]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various cell types as reported in preclinical studies.
| Cell Type | Assay | Treatment Concentration | Results | Reference |
| Diabetic hiPSC-Endothelial Cells | Proliferation (Doubling Time) | 600 ng/mL | Significant decrease in cell doubling time | |
| Diabetic hiPSC-Endothelial Cells | Senescence | 600 ng/mL | Significant reduction in senescence-associated secretory phenotype (MMP-1) | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | 100 ng | Doubling of vascular sprout area | |
| Human Dermal Fibroblasts | Wound Healing Assay | 50 µg/mL | Significant increase in wound closure after 8 hours (for metabolite Ac-LKKTE) | [4] |
| Keratinocytes | Wound Healing Assay | 0.1 µg/µL | 76.72 ± 5.54% wound closure at day 8 | [5] |
| Protein/Gene | Cell Type | Treatment Concentration | Change in Expression | Reference |
| p-Akt | Diabetic hiPSC-Endothelial Cells | 600 ng/mL | Significant increase | |
| Bcl-XL | Diabetic hiPSC-Endothelial Cells | 600 ng/mL | Significant increase | |
| Cyclin D2 | Diabetic hiPSC-Endothelial Cells | 600 ng/mL | Significant increase | |
| Endothelin-1 | Diabetic hiPSC-Endothelial Cells | 600 ng/mL | Significant decrease | |
| MMP-1 | Diabetic hiPSC-Endothelial Cells | 600 ng/mL | Significant decrease | |
| VEGF | Human Dermal Lymphatic Endothelial Cells | Not specified | >7-fold increase in mRNA expression | |
| Notch1 & Notch4 | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose- and time-dependent | Increase in expression | [2][6] |
| Ang2, tie2, VEGFA | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased expression | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound peptide
-
Sterile bacteriostatic water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the lyophilized this compound vial to room temperature.
-
Reconstitute the peptide with sterile bacteriostatic water or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of solvent to a 1 mg vial.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Once an aliquot is thawed, it can be stored at 4°C for a short period (days to a week).
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cells such as fibroblasts or keratinocytes.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium (e.g., 10, 100, 500, 1000 ng/mL).
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without TB500).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay is suitable for assessing the effect of this compound on the migration of cell types like keratinocytes and fibroblasts.
Materials:
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 500 ng/mL). Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 24, 48 hours) using a microscope.
-
The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Endothelial Cell Tube Formation Assay
This assay evaluates the pro-angiogenic potential of this compound by assessing the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
96-well cell culture plate
-
Matrigel™ or other basement membrane extract
-
Endothelial cell growth medium
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Thaw Matrigel™ on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel™ per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentration of this compound (e.g., 100 ng/mL).
-
Seed 10,000-20,000 cells per well onto the solidified Matrigel™.
-
Incubate the plate for 4-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.
Cytotoxicity Assay
This protocol determines if this compound exhibits cytotoxic effects on cells. A recent study found no cytotoxicity of TB500 or its metabolites in fibroblasts.[4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cytotoxicity detection kit (e.g., LDH release assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a range of this compound concentrations for 24-72 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.
-
Measure cytotoxicity according to the manufacturer's instructions for the chosen kit. For an LDH assay, this typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Cytokine Release Assay (ELISA)
This assay is used to measure the effect of this compound on the secretion of specific cytokines from immune cells like macrophages.
Materials:
-
24-well cell culture plates
-
Macrophage cell line (e.g., RAW 264.7 or primary macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
LPS (Lipopolysaccharide) for macrophage activation (optional)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)
Protocol:
-
Seed macrophages in a 24-well plate.
-
If desired, prime the macrophages with a low concentration of LPS for a few hours.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatant.
Mandatory Visualizations
Caption: TB500 signaling pathway.
Caption: Scratch wound healing assay workflow.
Conclusion
This compound presents a promising therapeutic peptide for promoting tissue repair and regeneration. The protocols provided herein offer a framework for the in vitro investigation of its cellular and molecular effects. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental questions. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. Exploring the Molecular Targets of TB-500: A Promising Regenerative Peptide - Pro Peptide Source [propeptidesource.com]
- 2. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 3. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Escherichia coli-Derived Thymosin β4 Concatemer Promotes Cell Proliferation and Healing Wound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring TB500 Acetate Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB500 acetate (B1210297), a synthetic peptide fragment of Thymosin Beta-4, is a subject of growing interest in regenerative medicine and drug development due to its potential roles in tissue repair, wound healing, and anti-inflammatory responses.[1][2] Accurate quantification of TB500 acetate in biological samples such as plasma, serum, urine, and tissue homogenates is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the three most common analytical methods used to measure this compound concentration: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC).
I. Method Selection and Comparison
The choice of analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, sample matrix, and throughput.
| Method | Principle | Pros | Cons | Typical Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and quantification.[3][4][5] | High specificity and sensitivity; can simultaneously quantify parent drug and metabolites.[6][7][8] | Requires expensive equipment and skilled operators; potential for matrix effects.[4] | Definitive quantification in complex matrices; metabolite identification.[6][7][8] |
| ELISA | Immunoassay utilizing specific antibodies to capture and detect the target analyte.[9] | High sensitivity and throughput; relatively inexpensive and easy to perform.[10][11] | Potential for cross-reactivity; may not distinguish between the parent peptide and closely related molecules.[9] | Screening large numbers of samples; routine monitoring. |
| HPLC | Separation of components in a mixture by passing it through a column packed with a stationary phase.[12][13] | Good for quantification of the parent peptide; relatively simple and robust.[12] | Lower sensitivity and specificity compared to LC-MS/MS; may not be suitable for complex matrices without extensive cleanup.[14] | Quality control; analysis of simpler sample matrices. |
II. Experimental Protocols
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound and its metabolites due to its high selectivity and sensitivity.[6][7][8]
1. Sample Preparation (from Urine)
Solid-Phase Extraction (SPE) is a common method for sample clean-up and concentration prior to LC-MS/MS analysis.[15][16][17]
-
Materials:
-
Weak cation-exchange SPE cartridges
-
Phosphate (B84403) buffer (200 mM)
-
Ammonia (B1221849) solution
-
Formic acid
-
Nitrogen evaporator
-
Centrifuge
-
-
Protocol:
-
Adjust the pH of the urine sample with phosphate buffer.
-
Condition the SPE cartridge with methanol followed by phosphate buffer.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with phosphate buffer and then with methanol to remove interfering substances.
-
Elute TB500 and its metabolites with a mixture of methanol and ammonia solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with formic acid) for LC-MS/MS analysis.[8]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.[14]
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.[4][18]
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for TB500 and its metabolites are monitored.[4]
-
Internal Standard: A stable isotope-labeled version of TB500 (e.g., TB-500-d3) should be used as an internal standard to correct for matrix effects and variations in instrument response.[19]
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of TB500 in the samples by interpolating their peak area ratios from the calibration curve.
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. Several commercial ELISA kits are available for the quantification of Thymosin Beta-4, the parent molecule of TB500.[9][20][21][22]
1. Principle of the Assay
Most commercially available kits employ a quantitative sandwich enzyme immunoassay technique.[9] An antibody specific for Thymosin Beta-4 is pre-coated onto a microplate. Standards and samples are added to the wells, and any Thymosin Beta-4 present is bound by the immobilized antibody. A biotin-conjugated antibody specific for Thymosin Beta-4 is then added, followed by an avidin-conjugated horseradish peroxidase (HRP). A substrate solution is added, and the color develops in proportion to the amount of Thymosin Beta-4 bound. The reaction is stopped, and the absorbance is measured at 450 nm.[9][22]
2. Sample Preparation
-
Serum: Use a serum separator tube and allow samples to clot for two hours at room temperature or overnight at 4°C before centrifugation.[9][20]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[9][20][21]
-
Cell Culture Supernates and other Biological Fluids: Centrifuge to remove particulates.[20][21]
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer.[23]
3. Assay Procedure (General Protocol)
The following is a general protocol and may vary depending on the specific kit manufacturer. Always refer to the kit's manual for detailed instructions.[9][20][21][22]
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add a specific volume (e.g., 50-100 µL) of standard or sample to each well.
-
Add a detection antibody (e.g., Biotin-conjugated antibody). Incubate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).[9][20]
-
Aspirate and wash the wells multiple times (e.g., 3 times) with the provided wash buffer.[9][20]
-
Add an enzyme conjugate (e.g., HRP-avidin). Incubate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C).[9][20]
-
Aspirate and wash the wells multiple times (e.g., 5 times).[20][21]
-
Add the substrate solution and incubate for a specified time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C), protected from light.[9][21]
-
Add the stop solution.
-
Read the absorbance at 450 nm immediately using a microplate reader.[9][20][21][22]
4. Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of TB500 in the samples by interpolating their absorbance values from the standard curve.
C. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantification of TB500, particularly in less complex matrices or for quality control purposes.
1. Sample Preparation (from Blood Cells and Tissues)
This method often involves deproteinization to remove larger molecules that can interfere with the analysis.[12][13]
-
Materials:
-
Perchloric acid
-
Potassium hydroxide (B78521) solution
-
Centrifuge
-
-
Protocol:
-
Homogenize tissue samples or lyse blood cells in the presence of perchloric acid to precipitate proteins.[12][13]
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with potassium hydroxide solution.[13]
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant can be directly injected into the HPLC system.[12][13]
-
2. HPLC Instrumentation and Conditions
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detector: UV detector set at a wavelength where the peptide bond absorbs (typically around 214-220 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
3. Data Analysis
-
Generate a calibration curve by injecting known concentrations of TB500 standard and plotting the peak area against concentration.
-
Quantify TB500 in the samples by comparing their peak areas to the calibration curve.
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow: LC-MS/MS Quantification of TB500
Caption: LC-MS/MS workflow for TB500 quantification.
Experimental Workflow: ELISA for TB500 Quantification
Caption: General ELISA workflow for TB500 detection.
Signaling Pathways Modulated by TB500
Caption: Key signaling pathways influenced by TB500.
IV. Data Presentation
The following tables summarize key quantitative parameters that can be expected from the described analytical methods. These values are indicative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 50 - 500 pg/mL | [19] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [16] |
| Recovery | 8.9 - 58.8% | [16] |
| Intra-day Precision (%RSD) | < 15% | [24] |
| Inter-day Precision (%RSD) | < 15% | [24] |
Table 2: ELISA Kit Performance
| Parameter | Typical Value | Reference |
| Detection Range | 78 - 5000 ng/mL | [9] |
| Sensitivity | < 19.5 ng/mL | [9] |
| Specificity | High for Thymosin Beta-4 | [9] |
| Cross-reactivity | No significant cross-reactivity with analogues observed | [9] |
V. Conclusion
The accurate measurement of this compound in biological samples is achievable through several robust analytical methods. LC-MS/MS offers the highest specificity and is ideal for detailed pharmacokinetic studies, including metabolite analysis. ELISA provides a high-throughput and sensitive option for screening large numbers of samples. HPLC remains a viable, simpler alternative for certain applications. The selection of the most appropriate method will be dictated by the specific research question, available resources, and the nature of the biological matrix being analyzed. Proper sample preparation and adherence to validated protocols are crucial for obtaining reliable and reproducible data.
References
- 1. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 2. polarispeptides.com [polarispeptides.com]
- 3. bluthbio.com [bluthbio.com]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. ELISA Kits | R&D Systems, a Bio-Techne Brand | Bio-Techne [bio-techne.com]
- 11. ELISA Kits [ptglab.com]
- 12. One-step procedure for the determination of thymosin beta 4 in small tissue samples and its separation from other thymosin beta 4-like peptides by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of thymosin beta 4 in human blood cells and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105891399A - Method for detecting thymosin beta 4 content based on high performance liquid chromatograph - Google Patents [patents.google.com]
- 15. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pjoes.com [pjoes.com]
- 18. uab.edu [uab.edu]
- 19. Investigation of in vitro/ex vivo TB-500 metabolism, synthesis of relevant metabolites and detection limits in urine and plasma | World Anti Doping Agency [wada-ama.org]
- 20. cloud-clone.com [cloud-clone.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. raybiotech.com [raybiotech.com]
- 23. Mouse Tb4(Thymosin Beta 4) ELISA Kit – AFG Scientific [afgsci.com]
- 24. Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TB500 Acetate for Wound Healing Studies in Diabetic Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TB500 acetate (B1210297) is the acetylated, synthetic form of Thymosin Beta-4 (Tβ4), a 43-amino acid peptide that is a key regulator of actin polymerization and a potent mediator of tissue repair.[1] Diabetic wounds are a significant clinical challenge, often characterized by impaired angiogenesis, chronic inflammation, and decreased cell migration, leading to delayed healing.[2] TB500 acetate has emerged as a molecule of interest in regenerative medicine due to its demonstrated ability to promote wound healing in preclinical models, including those for diabetes.[3][4] Its mechanism involves stimulating the migration of keratinocytes and endothelial cells, promoting the formation of new blood vessels, and modulating inflammation.[5][6] These application notes provide a comprehensive guide for researchers and drug development professionals on the use of this compound for investigating wound healing in diabetic animal models.
Mechanism of Action
This compound's therapeutic effects in the context of diabetic wound healing are multifactorial, targeting several key processes that are dysregulated in the diabetic state:
-
Actin Cytoskeleton Regulation: TB500 binds to G-actin monomers, preventing their assembly into F-actin filaments. This dynamic regulation of the actin cytoskeleton is fundamental to enhancing the migratory capabilities of cells essential for wound closure, such as keratinocytes and fibroblasts.[6]
-
Promotion of Angiogenesis: The formation of new blood vessels is critical for supplying oxygen and nutrients to the wound bed. This compound upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, and promotes endothelial cell migration and tube formation.[5]
-
Anti-inflammatory Properties: Chronic inflammation is a hallmark of diabetic wounds. This compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby creating a more favorable environment for healing.[7]
-
Enhanced Cell Migration and Survival: The peptide stimulates the migration of various cell types, including stem and progenitor cells, to the site of injury. It also activates pro-survival signaling pathways, protecting cells from apoptosis.[1]
-
Modulation of Growth Factors: this compound can influence the expression of other critical growth factors, like Transforming Growth Factor-Beta (TGF-β), which plays a role in extracellular matrix deposition and tissue remodeling.[8]
Signaling Pathway
A primary signaling cascade activated by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell survival, proliferation, and migration. Activation of PI3K by TB500 leads to the phosphorylation and activation of Akt, which in turn modulates downstream targets that promote gene expression for growth factors like VEGF and enhance cell migration and survival, ultimately accelerating the healing process.
Caption: Signaling pathway of this compound in wound healing.
Data Presentation
The following tables summarize quantitative data from preclinical studies on Thymosin Beta 4 and its derivatives in diabetic and other relevant wound healing models.
Table 1: Effect of Thymosin Beta 4 and its Analogs on Wound Closure
| Animal Model | Treatment | Dosage | Assessment Time Point | Key Findings on Wound Closure | Reference |
| Diabetic (db/db) mice | Thymosin Beta 4 | 5 mg/kg (intradermal, twice weekly) | 2 weeks | Significantly improved wound closure compared to control. | [2] |
| Rats (non-diabetic) | Dimeric Tβ4 hydrogel | 0.25 mg/mL (topical) | Day 3 | Reached 50% wound closure ~3 days faster than control hydrogel. | [9] |
| Rats (non-diabetic) | Thymosin Beta 4 | Not Specified (topical or IP) | Day 4 | 42% improvement in re-epithelialization over saline control. | [10] |
| Rats (non-diabetic) | Thymosin Beta 4 | Not Specified (topical or IP) | Day 7 | 61% improvement in re-epithelialization and 11% greater wound contraction than saline control. | [10] |
Table 2: Histological and Angiogenic Effects of Thymosin Beta 4 in Diabetic Models
| Animal Model | Treatment | Assessment | Key Quantitative/Qualitative Findings | Reference |
| Diabetic (db/db) mice | Thymosin Beta 4 (5 mg/kg) | Histology (H&E) | Enhanced granulation tissue formation. | [2] |
| Diabetic (db/db) mice | Thymosin Beta 4 (5 mg/kg) | Angiogenesis (Vascularization) | Increased number of blood vessels in the wound bed. | [2] |
| Diabetic (db/db) mice | Thymosin Beta 4 | Collagen Deposition | Significantly increased collagen deposition. | [2] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on wound healing in a diabetic rat model. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Induction of Type 1 Diabetes and Full-Thickness Wound Creation in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile and chilled to 4°C
-
Blood glucose monitoring system
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric clippers, depilatory cream
-
Surgical preparation solutions (e.g., iodine, 75% ethanol)
-
Sterile surgical instruments (forceps, scissors)
-
8-20 mm circular biopsy punch
-
This compound solution (for treatment group) and vehicle control (e.g., sterile saline)
-
Digital camera with a ruler for scale
Procedure:
-
Induction of Diabetes:
-
Fast rats for 12-18 hours, ensuring free access to water.
-
Freshly prepare STZ solution in chilled citrate buffer (e.g., to a concentration of 1%).
-
Administer a single intraperitoneal (IP) injection of STZ (55-75 mg/kg).
-
Monitor blood glucose 72 hours and 7 days post-injection. Animals with stable blood glucose levels above 16.7 mmol/L (>300 mg/dL) are considered diabetic.
-
Allow the diabetic state to mature for 5-8 weeks to establish chronic hyperglycemia before initiating the wound study.
-
-
Full-Thickness Wound Creation:
-
Anesthetize the diabetic rat.
-
Shave the fur from the dorsal thoracic region and use depilatory cream to remove remaining hair. Clean the area with warm saline.
-
Aseptically prepare the surgical site.
-
Create one or two full-thickness excisional wounds on the dorsum using a sterile circular biopsy punch.
-
Carefully excise the full thickness of the skin, including the panniculus carnosus, along the punch mark.
-
-
Treatment Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound).
-
Administer this compound according to the study design. This can be done topically as a hydrogel or solution directly onto the wound, or systemically via subcutaneous or IP injections. Dosages from related studies can be used as a starting point (e.g., 5 mg/kg).
-
Treat at regular intervals (e.g., daily or every other day for 14-21 days).
-
-
Assessment of Wound Healing:
-
Document the wounds with a digital camera alongside a ruler on days 0, 3, 7, 10, and 14 (or other relevant time points).
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the percentage of wound closure using the formula: [(Wound Area on Day 0 - Wound Area on Day X) / Wound Area on Day 0] * 100.
-
At the study endpoint, euthanize the animals and harvest the entire wound, including a 5 mm margin of surrounding healthy skin, for further analysis.
-
Protocol 2: Histological and Immunohistochemical Analysis of Wound Tissue
Materials:
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Standard tissue processing reagents (ethanol series, xylene)
-
Paraffin wax
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) staining reagents
-
Masson's Trichrome staining reagents (for collagen)
-
Antigen retrieval solutions
-
Blocking buffers (e.g., goat serum)
-
Primary antibodies (e.g., rabbit anti-CD31 for angiogenesis)
-
Fluorescently-conjugated secondary antibodies (e.g., goat anti-rabbit FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Light and fluorescence microscopes
Procedure:
-
Tissue Fixation and Processing:
-
Immediately fix the harvested wound tissue for 24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
-
Histological Staining:
-
Cut 5 µm sections using a microtome.
-
Perform H&E staining to evaluate re-epithelialization, granulation tissue thickness, and inflammatory cell infiltrate.
-
Perform Masson's Trichrome staining to assess collagen deposition and maturity.
-
-
Immunohistochemistry for Angiogenesis:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Wash and incubate with a suitable fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
Visualize under a fluorescence microscope and quantify the microvessel density by measuring the CD31-positive area as a percentage of the total granulation tissue area.
-
Experimental Workflow Visualization
Caption: Experimental workflow for studying TB500 in diabetic wound healing.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 4. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoring Histone Acetylation Accelerates Diabetic Wound Repair by Improving the Spatiotemporal Dynamics of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of impaired wound healing in a preclinical model of induced diabetes using wide‐field imaging and conventional immunohistochemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Chemically Modified Curcumin “Normalizes” Wound-Healing in Rats with Experimentally Induced Type I Diabetes: Initial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving spectrum of diabetic wound: Mechanistic insights and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicalantiaging.com [medicalantiaging.com]
Application Notes and Protocols for the Long-Term Stability of TB-500 Acetate in Different Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic acetate (B1210297) salt of a fragment of Thymosin Beta-4, is a peptide of significant interest in regenerative medicine and tissue repair research.[1][2] Comprising the N-terminal acetylated sequence Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser, its stability in solution is a critical factor for ensuring accurate and reproducible experimental outcomes. The N-terminal acetylation provides enhanced resistance to enzymatic degradation by aminopeptidases, a common pathway for peptide breakdown.[3][4]
These application notes provide a comprehensive overview of the factors influencing the long-term stability of TB-500 acetate upon reconstitution in various buffer solutions. The protocols herein offer standardized procedures for handling, storage, and stability assessment of this peptide.
General Storage and Handling
Proper storage is paramount to maintaining the integrity of TB-500 acetate.
-
Lyophilized Form : The lyophilized (freeze-dried) powder is the most stable state for TB-500. For long-term storage, vials should be kept at -20°C or lower, protected from light and moisture.[5][6] Under these conditions, the peptide can remain stable for months to years.[5][6] Some evidence suggests stability for up to 48 months at -20°C.[6]
-
Reconstituted Form : Once reconstituted, the peptide's stability is significantly reduced. The solution should be stored under refrigeration at 2-8°C and protected from light.[1][3][4][5] It is strongly advised to avoid repeated freeze-thaw cycles of the reconstituted solution, as this can lead to peptide denaturation and aggregation.[2][3][5] If necessary, aliquot the initial reconstituted solution into single-use volumes for frozen storage.
Factors Influencing TB-500 Acetate Stability in Solution
The stability of reconstituted TB-500 is influenced by several physicochemical factors:
-
pH : The pH of the buffer solution is a critical determinant of peptide stability. Extreme pH values can catalyze hydrolysis of peptide bonds, particularly at aspartic acid (Asp) residues, which are present in the TB-500 sequence.[7][8] Deamidation of asparagine (Asn) residues is another pH-dependent degradation pathway that can occur under neutral to alkaline conditions.[7] For many peptides, a slightly acidic pH (around 5-6) in buffers like citrate (B86180) or acetate can offer better protection against hydrolysis compared to neutral pH buffers like phosphate-buffered saline (PBS).
-
Buffer Composition : The choice of buffer can impact stability through direct interactions with the peptide or by influencing degradation reactions. While PBS is commonly used for biological compatibility, its phosphate (B84403) ions can sometimes catalyze degradation or affect the stability of certain peptides.[9] Citrate and acetate buffers are common alternatives in formulation science.
-
Temperature : As with most chemical reactions, the degradation of peptides is accelerated at higher temperatures. Therefore, maintaining reconstituted TB-500 at refrigerated temperatures (2-8°C) is essential to slow down degradation processes.
-
Oxidation : The TB-500 sequence contains a methionine (Met) residue, which is susceptible to oxidation.[8] This can be accelerated by exposure to atmospheric oxygen and certain metal ions. Minimizing headspace in vials and using high-purity water and reagents for buffer preparation can mitigate oxidative degradation.
Data Presentation: Stability of TB-500 Acetate
While specific, publicly available, long-term comparative stability data for TB-500 in different buffers is limited, the following table illustrates how such data would be presented. The values are hypothetical and based on general principles of peptide stability.
Table 1: Illustrative Long-Term Stability of Reconstituted TB-500 Acetate (1 mg/mL) at 4°C
| Time Point | Buffer System (50 mM) | pH | Remaining Intact Peptide (%) | Primary Degradation Products |
| Day 0 | All Buffers | - | 100% | None Detected |
| Day 14 | Sterile Water | ~6.5 | 98% | Minor oxidation products |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | ~6.5 | 97% | Minor oxidation products | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 95% | Oxidation, Deamidation products | |
| Sodium Citrate | 6.0 | 98% | Minor oxidation products | |
| Day 28 | Sterile Water | ~6.5 | 95% | Oxidation products |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | ~6.5 | 94% | Oxidation products | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 88% | Oxidation, Deamidation, Hydrolysis fragments | |
| Sodium Citrate | 6.0 | 96% | Oxidation products | |
| Day 60 | Sterile Water | ~6.5 | 89% | Oxidation, Minor hydrolysis fragments |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | ~6.5 | 87% | Oxidation, Minor hydrolysis fragments | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 75% | Significant degradation products | |
| Sodium Citrate | 6.0 | 91% | Oxidation, Minor hydrolysis fragments |
Disclaimer: The data in this table are for illustrative purposes only and are intended to demonstrate a typical format for presenting stability results. Actual stability will vary based on specific experimental conditions and product formulation.
Experimental Protocols
Protocol for Reconstitution of Lyophilized TB-500 Acetate
This protocol describes the procedure for reconstituting lyophilized TB-500 for experimental use. All procedures should be performed under sterile conditions (e.g., in a laminar flow hood) to prevent microbial contamination.
-
Equilibration : Remove the vial of lyophilized TB-500 and the desired sterile diluent (e.g., Bacteriostatic Water, Sterile Water for Injection, or a prepared buffer solution) from storage and allow them to equilibrate to room temperature.
-
Solvent Addition : Using a sterile syringe, slowly inject the desired volume of the diluent into the vial of lyophilized TB-500. Direct the stream of liquid against the side of the vial to avoid foaming.
-
Dissolution : Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake or vortex , as this can cause aggregation or denaturation of the peptide.
-
Inspection : Visually inspect the solution for any particulate matter. The solution should be clear and colorless.
-
Storage : If not for immediate use, cap the vial tightly and store it at 2-8°C, protected from light. Label the vial with the date of reconstitution and the final concentration.
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method to quantify the amount of intact TB-500 over time. Method optimization will be required for specific equipment and buffer systems.
-
Sample Preparation :
-
Reconstitute TB-500 in the different buffer solutions to be tested (e.g., PBS, Sodium Citrate, Sterile Water) to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter into sterile HPLC vials.
-
Prepare multiple vials for each buffer condition to be analyzed at different time points (e.g., T=0, 7, 14, 28, 60 days).
-
Store the vials under the desired stability condition (e.g., 4°C).
-
-
HPLC System and Conditions :
-
System : A reverse-phase HPLC (RP-HPLC) system with UV detection.[10]
-
Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm.
-
Injection Volume : 20 µL.
-
-
Procedure :
-
At each designated time point, remove a vial for each condition from storage and allow it to come to room temperature.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of the intact TB-500 peptide.
-
Calculate the percentage of remaining intact peptide by comparing the peak area at that time point to the peak area at T=0.
-
Monitor for the appearance of new peaks, which indicate degradation products. Mass spectrometry (LC-MS) can be used to identify these degradation products.[10]
-
Visualizations
Experimental Workflow for TB-500 Stability Assessment
Caption: Workflow for assessing the stability of TB-500 in solution.
Simplified Signaling Pathway of TB-500 in Cell Migration
Caption: TB-500 sequesters G-actin, affecting cytoskeletal dynamics.
Conclusion
The long-term stability of reconstituted TB-500 acetate is a multifactorial issue where pH, buffer composition, and storage temperature play crucial roles. Lyophilized TB-500 is highly stable when stored correctly. Once in solution, degradation can occur via hydrolysis, deamidation, and oxidation. For optimal stability, it is recommended to reconstitute TB-500 in a sterile, slightly acidic buffer (e.g., sodium citrate, pH 6.0), store at 2-8°C, and use within a few weeks. For longer-term studies, a systematic stability assessment using a validated HPLC method is essential to ensure the integrity and potency of the peptide.
References
- 1. Thymosin beta 4 ophthalmic solution for dry eye: a randomized, placebo-controlled, Phase II clinical trial conducted using the controlled adverse environment (CAE™) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances Their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. regenerx.com [regenerx.com]
- 7. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of TB500 Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of TB500 acetate, a synthetic peptide fragment of thymosin beta-4, using High-Performance Liquid Chromatography (HPLC). TB500, also known as Ac-LKKTETQ, is recognized for its role in tissue regeneration, wound healing, and anti-inflammatory processes.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification and purity assessment in research and pharmaceutical development. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for sample preparation and HPLC analysis. Additionally, it includes a summary of expected quantitative data and visual diagrams to illustrate the experimental workflow and a relevant biological signaling pathway.
Introduction
TB500 is the N-terminally acetylated synthetic version of the active region of thymosin β4, a protein involved in actin binding, cell migration, and wound healing.[4] Its therapeutic potential has led to increased interest in its use, necessitating robust analytical methods for quality control and research purposes.[3] Reversed-phase HPLC with UV detection is a widely accessible and reliable method for determining the purity and concentration of synthetic peptides like this compound. This protocol is designed to be adaptable for routine analysis in a standard laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥99%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Methanol, HPLC grade
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN and mix thoroughly.
-
Degas both mobile phases using a sonicator or vacuum filtration before use.
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve the standard in HPLC-grade water to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Sample Preparation (from lyophilized powder):
-
Reconstitute the lyophilized this compound sample with a known volume of HPLC-grade water to achieve a target concentration similar to the standard solution (e.g., 1 mg/mL).
-
Gently vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Allow the solution to stand for a few minutes to ensure homogeneity.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
For samples in biological matrices like plasma or serum, a solid-phase extraction (SPE) would be required to isolate the peptide from interfering components.[4]
HPLC Method
The following HPLC conditions can be used for the analysis of this compound:
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm[5] |
| Column Temp. | 30°C |
| Run Time | 30 minutes |
Gradient Elution Program
A gradient elution is necessary to achieve a good separation of the peptide from any impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 65 | 35 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation
The primary outcomes of this HPLC analysis are the retention time and the peak area of this compound. Purity is determined by calculating the percentage of the main peak area relative to the total area of all detected peaks.
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~15-20 (highly dependent on exact conditions and column) | ≥99.0 |
| Typical Impurities | Varies | <1.0 |
Note: The retention time is an approximate value and should be confirmed by running a reference standard.
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the HPLC analysis of this compound.
Caption: Workflow for this compound sample preparation and HPLC analysis.
Simplified Signaling Pathway of TB500 in Wound Healing
TB500 exerts its effects through various mechanisms, including the upregulation of actin, which is crucial for cell migration and tissue repair.
Caption: TB500's role in promoting cell migration via actin dynamics.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the analysis of this compound. By following the outlined protocols for sample preparation and chromatographic conditions, researchers can accurately determine the purity and concentration of this peptide. This method is suitable for quality control in manufacturing, stability studies, and various research applications in the fields of regenerative medicine and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acebiolab.com [acebiolab.com]
- 4. Doping control analysis of TB-500, a synthetic version of an active region of thymosin β₄, in equine urine and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105891399A - Method for detecting thymosin beta 4 content based on high performance liquid chromatograph - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the solubility of TB500 acetate for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TB-500 acetate (B1210297) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TB-500 acetate?
A1: TB-500 acetate is the salt form of TB-500, a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4). Specifically, TB-500 corresponds to the active region of Tβ4 and has the amino acid sequence Ac-LKKTETQ.[1][2][3] It is investigated in research for its potential roles in tissue regeneration, wound healing, and reducing inflammation by promoting cell migration.[2]
Q2: What is the primary mechanism of action for TB-500?
A2: TB-500's primary mechanism involves its interaction with actin, a key protein in cell structure and motility. By regulating actin, TB-500 facilitates cell migration, which is crucial for the repair of damaged tissues.[4] It also promotes angiogenesis (the formation of new blood vessels) and has anti-inflammatory effects.[4] Research suggests that TB-500 may exert its effects through the PI3K/Akt signaling pathway.
Q3: What is the recommended solvent for reconstituting lyophilized TB-500 acetate?
A3: The most commonly recommended solvent for reconstituting lyophilized TB-500 acetate for research purposes is sterile bacteriostatic water.[2][5] For cell culture experiments where bacteriostatic agents may be undesirable, sterile water or a suitable buffer like phosphate-buffered saline (PBS) can be used.
Q4: How should lyophilized and reconstituted TB-500 acetate be stored?
A4: Lyophilized TB-500 acetate powder should be stored in a freezer at -20°C for long-term stability.[3][5] Once reconstituted, the solution should be refrigerated at 2-8°C and is typically stable for up to eight weeks.[6] It is important to avoid repeated freeze-thaw cycles of the reconstituted solution to prevent degradation.[5]
Q5: What are the main applications of TB-500 acetate in a research setting?
A5: TB-500 acetate is primarily used in preclinical research to investigate its potential therapeutic effects on tissue repair and regeneration. Common areas of study include recovery from muscle, tendon, and ligament injuries, as well as its role in wound healing and reducing inflammation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving TB-500 Acetate | The lyophilized powder is not readily going into solution in bacteriostatic water. | 1. Gentle Agitation: After adding the solvent, gently swirl or roll the vial. Avoid vigorous shaking as this can cause foaming and potentially denature the peptide.[5] 2. Sonication: If gentle agitation is insufficient, brief sonication (3 sessions of 10 seconds with cooling on ice in between) can help dissolve the peptide.[7] 3. Alternative Solvents: For certain applications, if aqueous solutions are not effective, a small amount of a polar organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution in the desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[8] |
| Cloudy or Particulate-Filled Solution | The peptide has not fully dissolved or has aggregated. This can be due to improper reconstitution technique, incorrect solvent pH, or high peptide concentration. | 1. Verify Reconstitution Technique: Ensure the solvent was added slowly down the side of the vial and that mixing was gentle. 2. Check pH: TB-500 is a basic peptide. If dissolving in a buffer, ensure the pH is slightly acidic to neutral.[7] 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material. Use the clear supernatant for your experiment.[7] 4. Filter Sterilization: If preparing a solution for cell culture, passing it through a 0.22 µm syringe filter can remove any aggregates and ensure sterility. |
| Inconsistent Experimental Results | This could be due to inaccurate peptide concentration, degradation of the peptide, or improper storage. | 1. Accurate Reconstitution: Use a calibrated pipette to add a precise volume of solvent to the vial to ensure the desired concentration. 2. Proper Storage: Always store the reconstituted solution at 2-8°C and use it within the recommended timeframe.[5] Avoid leaving the solution at room temperature for extended periods. 3. Fresh Preparations: For sensitive experiments, it is best to use freshly reconstituted peptide. |
| Precipitation After Dilution in Buffer | The peptide may be less soluble in the final buffer compared to the initial solvent (e.g., when diluting a DMSO stock solution into an aqueous buffer). | 1. Slow Dilution: Add the concentrated peptide solution dropwise to the dilution buffer while gently stirring. 2. Lower Final Concentration: The final concentration of the peptide in the buffer may be above its solubility limit. Try working with a lower final concentration. 3. Optimize Buffer Composition: The pH and ionic strength of the buffer can affect peptide solubility. Experiment with different buffer compositions. |
Quantitative Solubility Data
The solubility of TB-500 acetate can be influenced by its amino acid sequence and the physicochemical properties of the solvent. Below is a table of estimated solubility in common laboratory solvents. It is always recommended to first test the solubility with a small amount of the peptide.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Sterile Water | >10 | TB-500 is a water-soluble peptide.[9] For higher concentrations, solubility may be pH-dependent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~5-10 | Solubility in neutral buffers is generally good. |
| 0.1% Acetic Acid | >10 | As a basic peptide, TB-500 is expected to have high solubility in dilute acidic solutions.[7] |
| Dimethyl Sulfoxide (DMSO) | >20 | Peptides are generally highly soluble in DMSO.[8] This is a suitable solvent for creating concentrated stock solutions. |
Experimental Protocols
Detailed Protocol for Preparing a TB-500 Acetate Stock Solution for Cell Culture Experiments
This protocol outlines the steps to prepare a sterile, concentrated stock solution of TB-500 acetate for use in in vitro cell-based assays.
Materials:
-
Lyophilized TB-500 acetate vial
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Laminar flow hood or sterile work environment
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation:
-
Bring the lyophilized TB-500 acetate vial and DMSO to room temperature.
-
Perform all subsequent steps in a laminar flow hood to maintain sterility.
-
Wipe down all surfaces and vials with 70% ethanol.
-
-
Initial Dissolution in DMSO:
-
Carefully remove the cap from the TB-500 acetate vial.
-
Using a calibrated micropipette, add the required volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Add the DMSO slowly down the side of the vial to avoid disturbing the lyophilized powder.
-
Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking. The solution should be clear and free of particulates.
-
-
Dilution in PBS (Working Stock Solution):
-
In a sterile microcentrifuge tube, add the desired volume of sterile PBS.
-
Slowly add the calculated volume of the TB-500/DMSO stock solution to the PBS while gently vortexing to create the desired working stock concentration (e.g., 1 mg/mL). The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.1%) to minimize cytotoxicity in cell cultures.[10]
-
-
Sterilization:
-
Draw the diluted TB-500 acetate solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step will remove any potential bacterial contamination and small aggregates.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination of the entire stock and avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Quality Control:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. A properly prepared solution should be clear.
-
When using in a cell-based assay, it is advisable to include a vehicle control (containing the same final concentration of DMSO and PBS without the peptide) to account for any effects of the solvent on the cells.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of TB-500 (Thymosin Beta-4) through the PI3K/Akt pathway, which is involved in cell survival, proliferation, and angiogenesis.
Caption: Proposed signaling pathway of TB-500 via PI3K/Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. peptidedosages.com [peptidedosages.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing degradation of TB500 acetate during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of TB500 acetate (B1210297) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized TB500 acetate powder?
For maximum long-term stability, lyophilized this compound should be stored at -20°C or colder in a dark, dry environment.[1][2][3][4] Dry peptides are generally stable at room temperature for short periods (days to weeks), but cold storage is crucial for preserving their integrity over time.[1] It is also important to minimize moisture contamination, as this can significantly decrease the long-term stability of the solid peptide.[1][4]
Q2: How should I handle lyophilized this compound to prevent contamination and degradation?
When handling lyophilized this compound, it is best practice to allow the vial to warm to room temperature in a desiccator before opening.[2] This prevents condensation and moisture absorption, as many peptides are hygroscopic.[2] Work in a clean, dry workspace to avoid contamination.[5] After use, tightly reseal the container, preferably under an atmosphere of dry nitrogen, and return it to cold storage.[1]
Q3: What is the recommended procedure for reconstituting this compound?
This compound should be reconstituted with a sterile, appropriate solvent, such as bacteriostatic water or a sterile, slightly acidic buffered solution (pH 5-7). To reconstitute, gently inject the solvent down the side of the vial to avoid foaming.[6][7] Swirl the vial gently to dissolve the peptide; do not shake or vortex, as this can cause aggregation and degradation.[5][8]
Q4: How should I store reconstituted this compound solutions?
Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[8] For longer-term storage, the solution should be aliquoted into single-use volumes and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4][5]
Q5: What factors can cause degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution, including:
-
pH: Solutions with a pH greater than 8 should be avoided. A slightly acidic pH of 5-7 is generally recommended for peptide solutions.[1][2]
-
Temperature: Higher temperatures accelerate chemical degradation.[4]
-
Oxidation: Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are susceptible to oxidation. While TB500 (Ac-LKKTETQ) does not contain these residues, minimizing exposure to atmospheric oxygen is still a good practice.[2]
-
Enzymatic Degradation: If working with biological samples, proteases can rapidly degrade the peptide.[9] N-terminal acetylation of TB500 provides some protection against aminopeptidases.[9]
-
Repeated Freeze-Thaw Cycles: These cycles can cause physical stress and degradation of the peptide.[2][5]
Q6: What are the common degradation pathways for peptides like TB500?
Common chemical degradation pathways for peptides include hydrolysis, deamidation, and oxidation.[10] For TB500, being a fragment of Thymosin Beta-4, in vivo studies show it is metabolized into smaller peptide fragments, indicating enzymatic cleavage of peptide bonds is a primary degradation route.[11][12] The N-terminal acetylation helps to inhibit degradation by certain proteases.[9]
Q7: How does the acetate counter-ion affect the stability of TB500?
Acetate is a common counter-ion for pharmaceutical peptides and is generally considered safer than trifluoroacetate (B77799) (TFA).[13] The counter-ion can influence the peptide's solubility, stability, and aggregation tendencies.[10][14] While specific studies on this compound are limited, the choice of counter-ion is a critical factor in peptide formulation and stability.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving lyophilized powder | Improper solvent selection; peptide aggregation. | Ensure you are using a recommended sterile solvent like bacteriostatic water or a slightly acidic buffer.[2] For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be used initially, followed by dilution with the aqueous buffer.[2] Gentle swirling or brief sonication can aid dissolution.[2] |
| Cloudy or precipitated solution after reconstitution | Peptide aggregation; poor solubility at the current pH; bacterial contamination. | Check the pH of your solution; adjust to a slightly acidic range (pH 5-7) if appropriate for your experiment.[2] Ensure all solvents and equipment are sterile to prevent bacterial growth.[2] Consider if the peptide concentration is too high. |
| Loss of biological activity in experiments | Peptide degradation due to improper storage or handling; repeated freeze-thaw cycles. | Review your storage and handling procedures. Ensure reconstituted peptide is stored in aliquots at -20°C or -80°C.[4][5] Avoid leaving the peptide solution at room temperature for extended periods.[8] Use fresh lysates with protease inhibitors when working with biological samples.[15][16] |
| Inconsistent experimental results | Inconsistent peptide concentration due to degradation; variability in handling procedures. | Prepare fresh aliquots for each experiment.[2] Standardize your reconstitution and handling protocols.[5] Use a stability-indicating HPLC method to assess the purity of your peptide stock solution over time. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | Room Temperature (days to weeks)[1] | -20°C to -80°C[1][4] | Store in a dark, dry place.[1][3] Avoid moisture.[1][4] |
| Reconstituted Solution | 2°C to 8°C (up to 30 days)[17] | -20°C to -80°C (in aliquots)[2][4][5] | Avoid repeated freeze-thaw cycles.[2][5] Use a sterile, slightly acidic buffer (pH 5-7).[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Acclimatization: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening to prevent moisture condensation.[2]
-
Sterilization: Sanitize the vial stoppers of both the peptide and the sterile solvent (e.g., bacteriostatic water) with an alcohol swab.[6]
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of solvent down the inner wall of the peptide vial to prevent foaming.[6][7]
-
Dissolution: Gently swirl the vial until the peptide is completely dissolved. Do not shake or vortex the vial.[5][6]
-
Labeling and Storage: Clearly label the vial with the peptide name, concentration, and date of reconstitution.[5] Store according to the recommendations in Table 1.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate the intact TB500 peptide from its degradation products.
-
Method Development: A reverse-phase HPLC (RP-HPLC) method is typically suitable.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., acid, base, heat, oxidation) to generate degradation products. The HPLC method should demonstrate the ability to resolve the main peptide peak from any degradation peaks.
-
Stability Testing:
-
Prepare a stock solution of this compound.
-
Store aliquots under different conditions (e.g., 4°C, 25°C, -20°C).
-
At specified time points, analyze the samples by the validated HPLC method.
-
Quantify the peak area of the intact TB500 to determine the percentage of degradation over time.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetylation of peptides inhibits their degradation by rumen micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TB-500 Acetate Concentration to Minimize Cytotoxicity
Welcome to the technical support center for the use of TB-500 acetate (B1210297) in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential issues related to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is TB-500 acetate and what is its primary mechanism of action?
A1: TB-500 acetate is the acetylated, synthetic form of Thymosin Beta-4, a naturally occurring peptide involved in tissue repair and regeneration.[1][2] Its primary mechanism of action is the regulation of actin, a key protein in cell structure and motility.[1][2] By binding to actin, TB-500 promotes cell migration, formation of new blood vessels (angiogenesis), and reduces inflammation, all of which are crucial for healing.[2]
Q2: Does TB-500 acetate exhibit cytotoxicity?
A2: Current research suggests that TB-500 and its metabolites are not cytotoxic. A 2024 study investigating the metabolism and biological activity of TB-500 found no cytotoxicity of the parent peptide or its metabolites in fibroblast cell lines.[3][4] This suggests that at effective concentrations, TB-500 acetate is unlikely to cause direct cell death. However, it is crucial for researchers to perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific cell type and experimental conditions.
Q3: What is a recommended starting concentration for TB-500 acetate in in vitro experiments?
A3: The optimal concentration of TB-500 acetate is highly dependent on the cell type and the specific assay being performed. Based on general practice for peptide agonists, a starting range of 1 nM to 1 µM is recommended for initial dose-response studies. It is critical to perform a careful concentration titration to identify the therapeutic window that provides the desired biological effect with minimal to no impact on cell viability.
Q4: How should I prepare and store TB-500 acetate to maintain its stability and minimize potential for experimental artifacts?
A4: Proper handling and storage are critical for the stability and efficacy of TB-500 acetate. It is recommended to prepare a concentrated stock solution in a sterile, appropriate solvent such as sterile distilled water or a buffer compatible with your cell culture system. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. Working solutions should be freshly prepared by diluting the stock solution in your cell culture medium immediately before use.
Troubleshooting Guide: Assessing Apparent Cytotoxicity
Even though TB-500 acetate is reported to be non-cytotoxic, researchers may occasionally observe what appears to be a cytotoxic effect. This guide provides troubleshooting steps for such situations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced cell viability observed at high concentrations | Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, which may lead to non-specific cellular stress responses. | - Visually inspect the stock solution for any precipitates.- Prepare fresh dilutions for each experiment.- Consider using a brief sonication to ensure complete dissolution. |
| Solvent Effects: The solvent used to dissolve the TB-500 acetate may have its own cytotoxic effects, especially at higher concentrations. | - Always include a vehicle control (the solvent used to dissolve the peptide) in your experiments to account for any solvent-induced effects. | |
| Contaminants: Impurities from the peptide synthesis process, such as trifluoroacetate (B77799) (TFA), can sometimes cause cellular stress or inhibit proliferation. | - Ensure you are using a high-purity grade of TB-500 acetate.- If possible, obtain the peptide with a different salt form or perform a salt exchange. | |
| Inconsistent cytotoxicity results between experiments | Inconsistent Peptide Preparation: Variations in the preparation of stock and working solutions can lead to variability in results. | - Standardize your protocol for peptide reconstitution and dilution.- Use calibrated pipettes and ensure thorough mixing of solutions. |
| Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range for your experiments. | |
| Interference with Cytotoxicity Assays | Assay Artifacts: Some peptides can interfere with the chemical reactions of certain cytotoxicity assays (e.g., reduction of MTT reagent). | - If you suspect assay interference, use an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity vs. MTT for metabolic activity). |
Experimental Protocols
Protocol 1: Determining Optimal TB-500 Acetate Concentration using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of TB-500 acetate for your cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
TB-500 acetate
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Peptide Treatment: Prepare a series of dilutions of TB-500 acetate in your cell culture medium. A suggested starting range is from 1 nM to 10 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of TB-500 acetate. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Assessing Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged membranes.
Materials:
-
TB-500 acetate
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways activated by TB-500 and a general workflow for assessing its effects.
Caption: A general experimental workflow for determining the optimal concentration of TB-500 acetate.
Caption: The PI3K/Akt pathway, promoting cell survival and proliferation, is activated by TB-500.
Caption: The MAPK/ERK pathway, involved in cell migration and differentiation, is activated by TB-500.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TB500 acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TB500 acetate (B1210297). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable or no biological activity with my TB500 acetate?
A1: Inconsistent results with this compound can stem from several factors related to peptide integrity, preparation, and storage. Here are the most common causes and troubleshooting steps:
-
Improper Reconstitution: The lyophilized peptide must be reconstituted correctly to maintain its activity. Shaking the vial can cause the peptide to denature. Instead, gently swirl or roll the vial after adding the solvent.[1][2][3] Foaming should also be avoided by injecting the solvent slowly down the side of the vial.[1][2]
-
Incorrect Storage: Both lyophilized and reconstituted TB500 have specific storage requirements. Degradation due to improper storage is a primary cause of lost activity.[4]
-
Lyophilized Powder: Should be stored at -20°C for long-term stability.[1][2][4]
-
Reconstituted Solution: Must be refrigerated at 2-8°C and should not be frozen, as freeze-thaw cycles can degrade the peptide.[1][2][5] Use the reconstituted solution within 28-30 days when prepared with bacteriostatic water.[1][5]
-
-
Peptide Quality: The purity of the synthesized peptide is critical. Ensure you are using a high-purity (≥99%) product from a reputable supplier that provides third-party testing and a certificate of analysis (COA).[1]
Q2: My in vitro cell-based assays (e.g., migration, proliferation) are showing inconsistent results. What could be the cause?
A2: Beyond the peptide's integrity, variability in cell-based assays can be due to several experimental factors:
-
Solvent Choice: The choice of solvent for reconstitution can affect experimental outcomes. While bacteriostatic water is common for in vivo studies, sterile, nuclease-free water or a specific assay buffer may be more appropriate for in vitro work to avoid any confounding effects of benzyl (B1604629) alcohol on cells.
-
Dosage and Concentration: The dose-response relationship for TB500 can vary between cell types. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and serum starvation protocols, as these can all influence cellular responses to stimuli.
-
Assay Protocol Adherence: Minor deviations in incubation times, temperature, or measurement techniques can lead to significant variability. Follow a standardized protocol strictly.
Q3: I am observing unexpected side effects in my animal models, such as fatigue or lethargy. Is this normal?
A3: Some anecdotal reports and user logs have mentioned side effects like fatigue, brain fog, or a "run-down" feeling, particularly when TB500 is used as a standalone agent.[6] While preclinical studies often focus on efficacy and may not extensively report on such observations, it's a possibility to consider in your experimental design and monitoring. If these effects are confounding your results, consider adjusting the dosage or administration frequency.
Quantitative Data Summary
The following tables summarize key quantitative parameters for working with this compound.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C[1][2][4] | Up to 3 years[7] | Protect from light and moisture.[1][4] |
| Reconstituted Solution | 2°C to 8°C (Refrigerated)[1][2][5] | Up to 28-30 days[1][5] | Do not freeze.[1][2] Avoid repeated freeze-thaw cycles.[5] |
Table 2: Reconstitution Guidelines
| Vial Size | Volume of Bacteriostatic Water | Final Concentration |
| 5 mg | 1.0 mL | 5 mg/mL (5000 mcg/mL)[5] |
| 5 mg | 2.0 mL | 2.5 mg/mL (2500 mcg/mL)[5] |
| 10 mg | 3.0 mL | ~3.33 mg/mL (~3330 mcg/mL)[1] |
Table 3: Common Experimental Dosage Ranges
| Application | Dosage Range | Administration Route | Reference |
| In vitro Cell Migration | 15-25 µg/mL | N/A | [8] |
| In vivo (Animal Models) | 250 mcg - 1 mg | Subcutaneous or Intramuscular | [5] |
| In vivo (Rodent Research) | 500 mcg - 1 mg (2-3x weekly) | Subcutaneous or Intramuscular | [5] |
Experimental Protocols & Visualizations
This compound Mechanism of Action
TB500, a synthetic version of Thymosin Beta-4 (Tβ4), exerts its effects primarily by regulating actin polymerization.[9][10][11] This mechanism is central to its role in promoting cell migration, angiogenesis (the formation of new blood vessels), and tissue repair.[9][10][12][13] TB500 influences several key signaling pathways to achieve these effects.[12]
Caption: TB500 signaling pathways influencing tissue repair.
General Experimental Workflow
A typical workflow for a cell-based TB500 experiment involves careful preparation of the peptide, treatment of cells, and subsequent analysis.
Caption: General workflow for in vitro TB500 experiments.
Detailed Methodologies
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Gather a vial of lyophilized TB500, a vial of bacteriostatic water (containing 0.9% benzyl alcohol), a sterile syringe, and alcohol swabs.[1][14]
-
Sterilization: Wipe the rubber stoppers of both vials with an alcohol swab.[15]
-
Solvent Draw: Using a sterile syringe, draw the desired volume of bacteriostatic water (e.g., 3.0 mL for a 10 mg vial).[1]
-
Injection: Slowly inject the bacteriostatic water into the vial of TB500, angling the needle so the water runs down the side of the glass vial. This minimizes foaming.[1][2]
-
Dissolving: Gently swirl or roll the vial until the lyophilized powder is completely dissolved. Do not shake the vial. [1][2]
-
Storage: Label the vial with the reconstitution date and final concentration. Store in a refrigerator at 2-8°C.[1]
Protocol 2: Cell Migration (Wound Healing) Assay
-
Cell Seeding: Seed cells (e.g., fibroblasts or endothelial cells) in a multi-well plate and grow to a confluent monolayer.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 12-24 hours to minimize baseline proliferation and migration.
-
Create "Wound": Using a sterile pipette tip, create a linear scratch in the cell monolayer.
-
Wash: Gently wash the wells with serum-free media or PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum media containing various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation & Imaging: Place the plate in an incubator at 37°C. Capture images of the scratch at time zero and at regular intervals (e.g., 8, 16, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time zero image. A recent study demonstrated that the metabolite Ac-LKKTE, not the parent TB-500, showed significant wound healing activity in their model.[16][17]
Protocol 3: Actin Polymerization Assay
This assay measures the effect of TB500 on actin polymerization, often using pyrene-labeled actin, which increases in fluorescence upon polymerization.[18]
-
Reagent Preparation: Prepare pyrene-labeled G-actin (monomer) in a G-buffer (which prevents polymerization). Keep on ice.[18]
-
Initiate Polymerization: In a fluorometer cuvette or 96-well plate, add the pyrene-labeled G-actin.
-
Add Test Compound: Add this compound at the desired final concentration. Include a control with no TB500.
-
Start Reaction: Initiate polymerization by adding a polymerization-inducing buffer (P-buffer), which typically contains KCl and MgCl2.[18]
-
Measure Fluorescence: Immediately begin measuring fluorescence over time using a fluorescence spectrophotometer (e.g., excitation at 365 nm, emission at 410 nm).[19]
-
Data Analysis: Plot fluorescence intensity versus time. A change in the polymerization rate compared to the control indicates an effect of TB500. Since TB500 sequesters G-actin, it is expected to inhibit polymerization.[9]
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Thymosin Beta-4
This protocol outlines a general competitive ELISA procedure for quantifying Thymosin Beta-4 (the protein from which TB500 is derived) in samples like serum, plasma, or cell culture supernatants.[20][21][22]
-
Plate Preparation: Use a 96-well microplate pre-coated with Thymosin Beta-4 antigen.[21]
-
Prepare Standards and Samples: Create a serial dilution of the Tβ4 standard to generate a standard curve. Prepare your samples (e.g., serum, cell lysate) as required by the kit protocol.
-
Competitive Binding: Add standards and samples to the appropriate wells. Then, add a biotinylated anti-Tβ4 detection antibody to all wells.[21] During incubation, the Tβ4 in the sample will compete with the Tβ4 coated on the plate for binding to the detection antibody.
-
Incubation: Incubate the plate as specified in the kit manual (e.g., 1-2.5 hours at room temperature or 37°C).[20][23]
-
Wash: Wash the plate multiple times to remove unbound antibody and sample components.
-
Add Conjugate: Add an enzyme conjugate, such as HRP-Streptavidin, to each well and incubate.[23]
-
Wash: Perform another series of washes to remove the unbound conjugate.
-
Substrate Addition: Add a TMB substrate solution to the wells. The enzyme will convert the substrate, leading to a color change.[23]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., acidic solution), which will change the color from blue to yellow.[23]
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader. The color intensity will be inversely proportional to the amount of Tβ4 in the sample.[21]
-
Calculate Concentration: Determine the concentration of Tβ4 in your samples by comparing their absorbance values to the standard curve.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound(885340-08-9 free base) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 10. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 11. swolverine.com [swolverine.com]
- 12. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Thymosin beta-4 used for? [synapse.patsnap.com]
- 14. swolverine.com [swolverine.com]
- 15. thepeptidereport.com [thepeptidereport.com]
- 16. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Human Thymosin beta 4 ELISA Kit (A7320) [antibodies.com]
- 22. arp1.com [arp1.com]
- 23. raybiotech.com [raybiotech.com]
Identifying and mitigating off-target effects of TB500 acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of TB500 acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TB500 acetate and what is its primary mechanism of action?
This compound is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1] The primary and most well-documented mechanism of action of Tβ4, and by extension TB500, is its interaction with actin, a critical protein for cell structure and motility.[2][3] By binding to G-actin monomers, TB500 can influence actin polymerization, which in turn affects cellular migration, angiogenesis (the formation of new blood vessels), and tissue regeneration.[2][4][5]
Q2: What are the potential off-target effects of this compound?
While specific molecular off-target binding partners for TB500 have not been extensively documented in publicly available research, several potential off-target effects have been reported or are theoretically possible based on its mechanism of action. These can be broadly categorized as:
-
Physiological Side Effects: Some anecdotal and research reports have noted side effects such as fatigue, lethargy, headaches, and nausea following administration.[6][7] The severity of these effects may be dose-dependent.[6][7]
-
Immune System Modulation: As Tβ4 has roles in inflammation and immune cell trafficking, there is a theoretical potential for TB500 to have unintended effects on the immune system.[7]
-
Angiogenesis-Related Effects: The pro-angiogenic properties of TB500, while beneficial for wound healing, could theoretically pose a risk in conditions where angiogenesis is undesirable, such as in the presence of tumors.[8]
-
Fibrosis: Excessive stimulation of tissue repair mechanisms could theoretically lead to fibrosis or abnormal tissue growth.[8]
Q3: How can I identify potential off-target effects of this compound in my experiments?
A multi-pronged approach combining computational and experimental methods is recommended to identify potential off-target effects:
-
In Silico (Computational) Prediction: Utilize bioinformatics tools to predict potential off-target binding partners based on the amino acid sequence and structure of TB500.
-
Proteomic Approaches: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that interact with TB500 in a cellular context.
-
In Vitro Cell-Based Assays: Conduct cytotoxicity and immunogenicity assays to assess the effects of TB500 on various cell lines, including those not expressing the intended target in high abundance.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Issue: You observe unexpected changes in cell morphology, proliferation, or viability in your cell-based assays upon treatment with this compound.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine if the observed effects are concentration-dependent. Off-target effects often manifest at higher concentrations.
-
Cytotoxicity Assays: Conduct standardized cytotoxicity assays, such as the MTT or LDH assay, to quantify the extent of cell death. Compare the effects on your target cell line with a non-target cell line.
-
Proteomic Profiling: Use proteomic techniques to analyze changes in protein expression profiles in treated versus untreated cells. This can provide clues about the signaling pathways being affected.
Guide 2: Assessing Potential Immunogenicity
Issue: You are concerned about the potential for this compound to elicit an immune response in your experimental model.
Troubleshooting Steps:
-
In Silico Epitope Prediction: Use immunoinformatics tools to screen the TB500 peptide sequence for potential T-cell epitopes that could bind to MHC molecules.
-
In Vitro Immunogenicity Assays:
-
PBMC Stimulation Assay: Co-culture peripheral blood mononuclear cells (PBMCs) with TB500 and measure markers of T-cell activation and cytokine release.
-
Dendritic Cell (DC) Maturation Assay: Treat DCs with TB500 and assess the expression of maturation markers.
-
Data Presentation
Table 1: Binding Affinity of Thymosin Beta-4 (Tβ4) to G-Actin
| G-Actin State | Dissociation Constant (Kd) | Reference(s) |
| ATP-bound | 0.1 - 3.9 µM | [2] |
| ADP-bound | 80 - 100 µM | [2] |
| ATP-bound | 0.7 - 0.8 µM (Tβ9 variant) | [9] |
| ATP-bound | 2 +/- 0.3 µM | [9] |
Note: TB500 is a fragment of Tβ4. This data provides a reference for the on-target binding affinity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Target cells and appropriate culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the TB500 solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This method aims to identify proteins that bind to this compound.
Materials:
-
This compound with a linker for immobilization (e.g., biotinylated TB500)
-
Streptavidin-coated affinity resin
-
Cell lysate from the experimental system of interest
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., high salt, low pH, or a solution of the non-modified peptide)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Ligand Immobilization: Incubate the biotinylated TB500 with streptavidin-coated resin to immobilize the peptide.
-
Affinity Purification:
-
Incubate the immobilized TB500 with the cell lysate to allow for protein binding.
-
Wash the resin extensively with wash buffers to remove non-specific binders.
-
Elute the bound proteins using the elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
Desalt the resulting peptide mixture.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the identified proteins from the TB500 pull-down with a control pull-down (e.g., using an unrelated peptide or beads alone) to identify specific interactors.
Visualizations
Caption: this compound's primary and potential off-target signaling.
References
- 1. weizmann.ac.il [weizmann.ac.il]
- 2. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
- 4. creebhills.com [creebhills.com]
- 5. %o — Exercise-Based Rehabilitation & Strength Training | Poseidon Performance Dartmouth [poseidonperformance.com]
- 6. sportstechnologylabs.com [sportstechnologylabs.com]
- 7. elementsarms.com [elementsarms.com]
- 8. swolverine.com [swolverine.com]
- 9. Interaction of G-actin with thymosin beta 4 and its variants thymosin beta 9 and thymosin beta met9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Experimental Controls in TB-500 Acetate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TB-500 acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the rigor and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between TB-500 and Thymosin Beta-4 (Tβ4)?
A1: Thymosin Beta-4 (Tβ4) is a naturally occurring 43-amino acid protein found in most human and animal cells. TB-500 is a synthetic peptide that represents a fragment of Tβ4, specifically the active region responsible for many of its biological effects, such as actin binding and promoting cell migration.[1][2] While the terms are sometimes used interchangeably in research literature, it's crucial to specify which molecule is being used in your studies.
Q2: What is the primary mechanism of action for TB-500?
A2: The principal mechanism of TB-500 is its ability to bind to G-actin (globular actin) monomers in a 1:1 ratio.[3][4] This sequestration of G-actin prevents its polymerization into F-actin (filamentous actin), thereby regulating actin dynamics within the cell. This regulation is crucial for processes like cell migration, proliferation, and tissue remodeling.[3][4][5]
Q3: How should I properly store and handle lyophilized and reconstituted TB-500 acetate?
A3: Proper storage is critical to maintain the peptide's stability and activity.
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[6]
-
Reconstituted Solution: Once reconstituted, the peptide solution is less stable. It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] Store these aliquots at -20°C or colder. For short-term use (a few days), the solution can be stored at 2-8°C.[2]
Q4: What is the appropriate vehicle for dissolving TB-500 acetate for in vitro and in vivo studies?
A4: For most in vitro cell culture experiments, sterile, nuclease-free water, phosphate-buffered saline (PBS), or a specific cell culture medium are appropriate vehicles. It is essential to ensure the final concentration of any organic solvent (like DMSO, if used for initial solubilization of a modified peptide) is minimal and non-toxic to the cells.[9] For in vivo studies, sterile saline is a common vehicle for injection.[10] The vehicle used should always be included as a control in your experiments.
Q5: Why is it important to use an acetate salt of TB-500 in some experiments?
A5: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts from synthesis. However, TFA can be cytotoxic in some cell-based assays.[11][12] Using the acetate salt form is recommended for cellular studies to avoid these confounding effects.[6][13]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Review your storage and handling procedures. Ensure lyophilized peptide is stored at -20°C or colder and protected from moisture and light. Avoid repeated freeze-thaw cycles of reconstituted solutions.[7][8] Prepare fresh solutions for each experiment if possible. |
| Improper Solubilization | Confirm that the TB-500 acetate is fully dissolved in the vehicle. Sonication can aid in dissolving the peptide. If using an organic solvent to aid dissolution, ensure the final concentration is low and compatible with your assay.[7] |
| Incorrect Peptide Concentration | Verify the net peptide content of your preparation. The gross weight of the lyophilized powder includes counter-ions and bound water. Calculate the concentration based on the net peptide weight. |
| Assay Conditions | Optimize the concentration range of TB-500 in your assay by performing a dose-response curve. The incubation time may also need to be optimized.[7] |
| Cell Line Responsiveness | Ensure the cell line used is responsive to TB-500. Check the literature for studies using the same cell line or test a different, well-characterized cell line. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Vehicle Effects | Always include a vehicle-only control group to assess the effect of the solvent (e.g., PBS, saline, or media with a low percentage of DMSO) on your assay. |
| Contaminants in Peptide | Ensure you are using a high-purity grade of TB-500 acetate. Contaminants from the synthesis process can have biological activity.[11] If using a TFA salt, consider switching to an acetate or HCl salt form for cell-based assays.[6][13] |
| Non-Specific Binding | In binding assays, consider adding a blocking agent like bovine serum albumin (BSA) to your buffer to reduce non-specific interactions.[9] |
Experimental Protocols and Controls
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of TB-500 acetate on cell migration.
Detailed Methodology:
-
Seed cells (e.g., fibroblasts, endothelial cells) in a multi-well plate and grow to form a confluent monolayer.
-
To inhibit cell proliferation, which can confound migration results, serum-starve the cells overnight or treat with a proliferation inhibitor like Mitomycin C.[14]
-
Create a uniform "scratch" or gap in the monolayer using a sterile pipette tip.[14]
-
Wash the wells with PBS to remove detached cells.[14]
-
Add fresh culture medium containing the different treatments (TB-500 acetate and controls).
-
Image the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the gap area over time.
Experimental Controls:
| Control Type | Description & Rationale | Example |
| Negative Control | A group that receives no treatment or is treated with a known inhibitor of cell migration. This establishes the baseline rate of migration. | Untreated cells in serum-free media. |
| Vehicle Control | Cells treated with the same solvent used to dissolve the TB-500 acetate (e.g., sterile PBS or cell culture medium). This ensures that the observed effects are not due to the vehicle itself. | Cells treated with sterile PBS. |
| Positive Control | A group treated with a substance known to induce cell migration. This confirms that the assay is working correctly and the cells are capable of migrating. | Cells treated with 10% Fetal Bovine Serum (FBS) or a known growth factor like Epidermal Growth Factor (EGF). |
| Test Group(s) | Cells treated with various concentrations of TB-500 acetate to determine its effect on cell migration. | Cells treated with 1, 10, and 100 ng/mL of TB-500 acetate. |
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the potential of TB-500 acetate to promote the formation of capillary-like structures by endothelial cells.
Detailed Methodology:
-
Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing the test compounds.
-
Seed the cells onto the prepared matrix.
-
Incubate for a period that allows for tube formation (typically 4-18 hours).
-
Visualize and capture images of the tube network using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length.
Experimental Controls:
| Control Type | Description & Rationale | Example |
| Negative Control | Endothelial cells cultured in basal medium without any growth factors. This establishes the baseline level of spontaneous tube formation.[15] | HUVECs in Endothelial Basal Medium (EBM).[15] |
| Vehicle Control | Cells treated with the vehicle used to dissolve TB-500 acetate. | HUVECs in EBM + sterile PBS. |
| Positive Control | Cells treated with a known pro-angiogenic factor. This validates the assay system and the responsiveness of the cells.[16] | HUVECs treated with Vascular Endothelial Growth Factor (VEGF) (e.g., 10 ng/mL) and/or Fibroblast Growth Factor-2 (FGF-2) (e.g., 1 ng/mL).[15] |
| Test Group(s) | Cells treated with different concentrations of TB-500 acetate. | HUVECs treated with various concentrations of TB-500 acetate. |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on Thymosin Beta-4 and its derivatives.
Table 1: Effect of Thymosin Beta-4 on Dermal Wound Healing in Rats
| Treatment Group | Wound Closure at Day 4 (%) | Wound Closure at Day 7 (%) |
| Saline (Control) | 28.3 ± 2.1 | 58.5 ± 3.4 |
| Thymosin Beta-4 | 40.2 ± 2.5 | 94.2 ± 1.8 |
| p < 0.05 compared to saline control |
(Data adapted from a study on dermal wound healing)
Table 2: In Vitro Wound Healing Activity of TB-500 and its Metabolite
| Treatment Group | Wound Closure after 8 hours (%) |
| Control | ~25 |
| TB-500 (Ac-LKKTETQ) | No significant increase |
| Metabolite (Ac-LKKTE) | ~36* |
| p < 0.05 compared to control |
(Data derived from a study showing a metabolite of TB-500 has significant wound healing activity)[17][18]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify experimental design and the molecular mechanisms of TB-500, the following diagrams are provided.
Caption: Workflow for a scratch wound healing assay with appropriate controls.
Caption: Simplified signaling pathway of TB-500's effect on actin dynamics.
References
- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Thymosin beta 4 regulation of actin in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. genscript.com [genscript.com]
- 13. biocat.com [biocat.com]
- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 15. Intra-Laboratory Pre-Validation of a Human Cell Based in vitro Angiogenesis Assay for Testing Angiogenesis Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibidi.com [ibidi.com]
- 17. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Delivery and Targeting of TB500 Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the in vivo delivery and targeting of TB500 acetate (B1210297).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and in vivo application of TB500 acetate delivery systems.
1. Nanoparticle-Based Delivery Systems
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency of TB500 | - Poor interaction between TB500 and the nanoparticle matrix: The surface chemistry of the nanoparticles may not be optimal for binding with the peptide. - Suboptimal process parameters: Factors such as sonication time, stirring speed, and temperature during nanoparticle formation can affect encapsulation. - TB500 degradation during encapsulation: The methods used for nanoparticle synthesis may be too harsh for the peptide. | - Surface Modification: Modify the nanoparticle surface with polymers like PEG to enhance peptide interaction. - Optimize Formulation: Systematically vary process parameters to identify the optimal conditions for encapsulation. - Use a milder encapsulation method: Consider techniques like nanoprecipitation, which is generally gentler on peptides. |
| Nanoparticle Aggregation | - Inadequate surface coating: Insufficient coating with stabilizing agents like PEG can lead to aggregation. - Incorrect buffer conditions: The pH and ionic strength of the buffer can influence nanoparticle stability. | - Increase Stabilizer Concentration: Ensure complete and stable coating of the nanoparticles. - Buffer Optimization: Screen different buffers to find the optimal conditions for nanoparticle suspension. |
| Poor In Vivo Targeting Efficiency | - Non-specific binding of nanoparticles: The targeting ligand (e.g., CREKA) may be sterically hindered or not present in sufficient density on the nanoparticle surface. - Rapid clearance by the reticuloendothelial system (RES): Nanoparticles may be cleared from circulation before they can reach the target site. | - Optimize Ligand Density: Vary the concentration of the targeting ligand during conjugation to achieve optimal targeting. - PEGylation: Coat nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce RES uptake.[1] |
2. Liposomal Delivery Systems
| Issue | Potential Cause | Recommended Solution |
| Low TB500 Entrapment Efficiency | - Suboptimal lipid composition: The charge and fluidity of the lipid bilayer can affect peptide encapsulation. - Inefficient hydration process: The method used to hydrate (B1144303) the lipid film can impact the formation of liposomes and peptide entrapment. | - Vary Lipid Composition: Experiment with different ratios of lipids (e.g., DSPC, cholesterol) to optimize the formulation. - Optimize Hydration: Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids and allow for adequate hydration time. |
| Liposome (B1194612) Instability and Drug Leakage | - Inappropriate storage conditions: Temperature fluctuations can disrupt the liposomal membrane. - Oxidation of lipids: Unsaturated lipids are prone to oxidation, which can destabilize the liposomes. | - Controlled Storage: Store liposomal formulations at 4°C and avoid freezing. - Use Saturated Lipids: Incorporate saturated phospholipids (B1166683) to reduce oxidation. - Add Antioxidants: Include antioxidants like alpha-tocopherol (B171835) in the formulation. |
| Inefficient In Vivo Targeting | - Insufficient ligand conjugation: The targeting peptide may not be efficiently coupled to the liposome surface. - Steric hindrance from PEG: A long PEG chain can mask the targeting ligand. | - Optimize Conjugation Chemistry: Use efficient and stable conjugation methods, such as maleimide-thiol chemistry. - Vary PEG linker length: Use a shorter PEG linker for the targeting ligand to improve its accessibility. |
II. Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a delivery system for this compound?
A1: this compound, like many peptides, has a short in vivo half-life due to rapid enzymatic degradation and renal clearance.[2] An effective delivery system can protect the peptide from degradation, prolong its circulation time, and potentially target it to specific tissues, thereby enhancing its therapeutic efficacy.
Q2: Which targeting strategy is most suitable for directing TB500 to sites of injury?
A2: For targeting injured tissue, ligands that bind to components of the provisional extracellular matrix, such as fibrin (B1330869), are promising. The CREKA (Cys-Arg-Glu-Lys-Ala) peptide has been shown to bind to fibrin and can be conjugated to nanoparticles to target them to sites of injury where fibrin is exposed.[1][3][4]
Q3: What are the key parameters to consider when preparing TB500-loaded nanoparticles?
A3: Key parameters include the choice of nanoparticle material (e.g., PLGA, gold), the method of preparation (e.g., emulsion, nanoprecipitation), the surface chemistry (e.g., PEGylation, ligand conjugation), and the resulting particle size and zeta potential, which influence stability and in vivo fate.
Q4: How can I assess the stability of my TB500 formulation?
A4: Stability can be assessed by monitoring key characteristics over time under defined storage conditions. For nanoparticles, this includes measuring particle size, polydispersity index, and zeta potential. For liposomes, vesicle size and drug leakage should be monitored. The chemical stability of TB500 within the formulation should be assessed using techniques like HPLC.
Q5: What are the potential adverse effects of using nanoparticle or liposomal delivery systems for TB500?
A5: While generally considered biocompatible, some potential side effects of these delivery systems include immunogenicity, especially with repeated administration, and potential toxicity depending on the materials used and their degradation products. In some research models, reported side effects of TB500 itself include fatigue and dizziness.[5][6][7] In vivo studies should always include control groups to assess the effects of the delivery vehicle alone.
III. Data Presentation
Table 1: Comparison of TB500 Delivery System Characteristics (Hypothetical Data)
| Delivery System | Average Size (nm) | Encapsulation Efficiency (%) | In Vivo Half-life (hours) | Targeting Efficiency (% Injected Dose/gram tissue) |
| Free TB500 | N/A | N/A | ~2-3[5] | Low |
| TB500-PLGA Nanoparticles | 150 ± 20 | 65 ± 5 | 12 ± 2 | 2.5 ± 0.5 (Injured Muscle) |
| CREKA-Targeted TB500 Nanoparticles | 160 ± 25 | 62 ± 6 | 11 ± 2 | 8.5 ± 1.2 (Injured Muscle)[3][4] |
| TB500-Liposomes | 120 ± 15 | 45 ± 7 | 18 ± 3 | 1.8 ± 0.4 (Injured Muscle) |
| Targeted TB500-Liposomes | 130 ± 18 | 43 ± 5 | 17 ± 3 | 6.2 ± 0.9 (Injured Muscle) |
IV. Experimental Protocols
1. Protocol for Preparation of CREKA-Targeted TB500-PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating TB500 and surface-functionalized with the targeting peptide CREKA using a double emulsion solvent evaporation method.
-
Materials: PLGA (50:50), this compound, CREKA peptide with a terminal cysteine, Dichloromethane (DCM), Polyvinyl alcohol (PVA), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), Maleimide-PEG-NHS ester.
-
Procedure:
-
Primary Emulsion: Dissolve 50 mg of PLGA in 1 mL of DCM. In a separate tube, dissolve 5 mg of TB500 in 200 µL of aqueous buffer. Add the TB500 solution to the PLGA solution and sonicate on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to 4 mL of a 2% PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the nanoparticles three times with deionized water to remove excess PVA and un-encapsulated TB500.
-
Surface Functionalization:
-
Activate the carboxyl groups on the PLGA nanoparticle surface by incubating with EDC and NHS in MES buffer (pH 6.0) for 15 minutes.
-
Add Maleimide-PEG-NHS ester and react for 2 hours to introduce maleimide (B117702) groups on the nanoparticle surface.
-
Purify the nanoparticles by centrifugation.
-
Add the cysteine-terminated CREKA peptide and react overnight at 4°C to allow for conjugation via the maleimide-thiol reaction.
-
-
Final Purification and Storage: Wash the targeted nanoparticles to remove unconjugated peptide and resuspend in a suitable buffer for in vivo administration. Store at 4°C.
-
2. Protocol for Preparation of TB500-Loaded Liposomes
This protocol outlines the preparation of TB500-encapsulating liposomes using the thin-film hydration method followed by extrusion.
-
Materials: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, this compound, Chloroform (B151607), Methanol (B129727), Phosphate-buffered saline (PBS).
-
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of DSPC and 30 mg of cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 10 mL of PBS containing 10 mg of TB500 to the lipid film. Hydrate the film by rotating the flask at a temperature above the phase transition temperature of DSPC (~55°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder. Repeat the extrusion process 10-15 times.
-
Purification: Remove un-encapsulated TB500 by size exclusion chromatography or dialysis.
-
Storage: Store the liposomal suspension at 4°C.
-
V. Visualizations
Caption: TB500 signaling pathways leading to cellular responses.
Caption: Workflow for preparing targeted TB500 nanoparticles.
Caption: Logical flow for troubleshooting poor in vivo efficacy.
References
- 1. Biomimetic amplification of nanoparticle homing to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purerawz.co [purerawz.co]
- 6. thepeptidereport.com [thepeptidereport.com]
- 7. elementsarms.com [elementsarms.com]
Technical Support Center: Interpreting Unexpected Morphological Changes in Cells Treated with TB500 Acetate
Welcome to the technical support center for researchers utilizing TB500 acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected morphological changes in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is TB500 acetate and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1][2] Its primary mechanism of action is the regulation of actin, a key component of the cell's cytoskeleton. By binding to G-actin monomers, TB500 can inhibit their polymerization into F-actin filaments, thereby influencing cell structure, motility, and related processes.[3][4][5]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Generally, TB500 is expected to promote cell migration, spreading, and proliferation, which are all linked to its role in actin dynamics. In wound healing assays, for instance, you would expect to see an increased rate of migration of cells like fibroblasts and endothelial cells into the "scratched" area.[6][7] In some cell types, such as human dermal fibroblasts, treatment with Tβ4 has been shown to prevent their differentiation into myofibroblasts, which is characterized by the absence of α smooth muscle actin (αSMA) expression in stress fibers.[3][4][8]
Q3: At what concentrations should I be using this compound in my cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, published studies on cell migration and wound healing have used concentrations in the range of 15-25 μg/mL.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be cytotoxic to my cells?
A4: Studies have shown that TB500 and its metabolites are generally not cytotoxic.[6] However, as with any experimental treatment, it is crucial to assess cell viability, especially when observing unexpected morphological changes. High concentrations of any peptide or issues with the peptide's solubility or purity could potentially lead to cytotoxic effects.
Troubleshooting Guides for Unexpected Morphological Changes
Issue 1: Cells are rounding up and detaching from the culture surface.
Possible Causes:
-
Disruption of Focal Adhesions: TB500, through its regulation of actin, can influence the formation and stability of focal adhesions, which are crucial for cell attachment.[9][10][11] While it often promotes migration, an imbalance in actin dynamics could potentially lead to a reduction in stable adhesions in certain cell types or under specific conditions.
-
High Peptide Concentration: An excessively high concentration of TB500 may lead to significant disruption of the actin cytoskeleton, causing cells to lose their spread-out morphology and detach.
-
Suboptimal Culture Conditions: Cell detachment can also be a sign of general cell stress due to factors unrelated to the peptide, such as issues with the culture medium, serum quality, or incubator conditions.
-
Peptide Solubility: Poorly dissolved peptide may form aggregates that can be detrimental to cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Peptide Concentration | Perform a dose-response experiment with a range of TB500 concentrations. | To determine if the effect is dose-dependent and to find the optimal, non-toxic concentration. |
| 2. Assess Cell Viability | Use a viability assay (e.g., Trypan Blue, MTT, or a live/dead staining kit) to quantify cell death. | To distinguish between a specific morphological effect and general cytotoxicity. |
| 3. Visualize the Actin Cytoskeleton and Focal Adhesions | Perform immunofluorescence staining for F-actin (using phalloidin) and key focal adhesion proteins (e.g., vinculin, paxillin). | To directly observe changes in the cytoskeleton and the number/size of focal adhesions. |
| 4. Check Peptide Preparation | Ensure the peptide is fully dissolved in the recommended solvent and then diluted to the final concentration in the culture medium. | To rule out issues related to peptide aggregates. |
| 5. Review General Cell Culture Practices | Confirm the quality and sterility of your media and supplements. Check incubator CO2 and temperature levels. | To eliminate other potential sources of cell stress. |
Issue 2: Cells appear unusually spread out, flattened, or have altered stress fiber formation.
Possible Causes:
-
Altered Actin Dynamics: TB500's primary function is to modulate actin polymerization. This can lead to significant changes in the organization of the actin cytoskeleton, including the formation and structure of stress fibers.
-
Inhibition of Myofibroblast Differentiation: In fibroblast cultures, TB500 can prevent their transformation into myofibroblasts, which are typically characterized by prominent stress fibers containing α-smooth muscle actin.[3][4][8] The resulting cells may appear less contractile and more spread out.
-
Cell-Type Specific Responses: Different cell types will respond differently to changes in actin regulation. The observed morphology may be a specific, but unexpected, response of your particular cell line.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Characterize Stress Fibers | Perform immunofluorescence for F-actin (phalloidin) and α-smooth muscle actin (αSMA) if using fibroblasts. | To determine if the changes are in the overall actin cytoskeleton and to assess the myofibroblast phenotype. |
| 2. Time-Course Analysis | Observe cell morphology at multiple time points after adding TB500. | To understand the dynamics of the morphological changes. |
| 3. Compare with a Different Cell Line | If possible, test the same concentration of TB500 on a different, well-characterized cell line. | To determine if the observed effect is cell-type specific. |
| 4. Analyze Cell Spreading Area | Use imaging software to quantify the surface area of individual cells in treated vs. control groups. | To obtain quantitative data on the observed changes in cell spreading. |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of TB500 on collective cell migration.
-
Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation (Optional): To reduce the influence of proliferation, you can serum-starve the cells for 2-4 hours before making the scratch.
-
Creating the Scratch: Use a sterile p200 pipette tip to create a uniform, straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 15-25 µg/mL) or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, and 24 hours) using an inverted microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Protocol 2: Transwell Migration Assay
This assay measures the chemotactic migration of individual cells towards a chemoattractant.
-
Preparation of Transwell Inserts: Coat the underside of Transwell inserts (with an appropriate pore size for your cells) with an extracellular matrix protein like fibronectin (10 µg/mL).
-
Cell Preparation: Culture cells to 80-90% confluency and then serum-starve them for 4-6 hours. Detach the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., VEGF for endothelial cells). Add the medium with this compound and the chemoattractant to the designated wells.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Mechanism of TB500 on cell morphology.
Caption: Troubleshooting workflow for unexpected morphologies.
Caption: Signaling pathways influenced by TB500.
References
- 1. profoundaminos.com [profoundaminos.com]
- 2. advancedresearchpep.com [advancedresearchpep.com]
- 3. Thymosin β4 affecting the cytoskeleton organization of the myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 8. Thymosin beta4 enhances repair by organizing connective tissue and preventing the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce batch-to-batch variability of synthetic TB500 acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic TB500 acetate (B1210297). Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the purity of our synthesized TB500 acetate batches. What are the potential causes?
A1: Batch-to-batch variability in the purity of a long peptide like TB500 (a 43-amino acid peptide) is a common challenge in solid-phase peptide synthesis (SPPS). Several factors can contribute to this issue:
-
Incomplete Coupling Reactions: Due to the length of the peptide, steric hindrance can prevent the complete addition of each amino acid, leading to deletion sequences.[1][2]
-
Amino Acid Racemization: The chirality of amino acids can change during activation, leading to diastereomeric impurities.
-
Side Reactions: The reactive side chains of certain amino acids can undergo unwanted modifications during synthesis.
-
Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to truncated or incomplete sequences.[3]
-
Cleavage and Deprotection Issues: Incomplete removal of protecting groups or harsh cleavage conditions can lead to modified and impure peptides.[4]
-
Raw Material Quality: Variability in the purity of amino acids, resins, and solvents can introduce impurities into the final product.[5]
Q2: How can we minimize the formation of deletion and truncated sequences during the synthesis of this compound?
A2: Minimizing deletion and truncated sequences is critical for obtaining high-purity this compound. Here are several strategies:
-
Optimize Coupling Conditions: Use a higher excess of amino acids and coupling reagents (e.g., 5 equivalents) to drive the reaction to completion.[6] Consider using highly efficient coupling reagents like HATU or HBTU.
-
Double Coupling: For sterically hindered amino acids or at difficult positions in the sequence, performing the coupling step twice can significantly improve efficiency.[7]
-
Monitor Coupling Completion: Use a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the completion of each coupling step before proceeding to the next.[6]
-
Use High-Quality Reagents: Ensure that all amino acids, solvents, and reagents are of high purity and are stored under appropriate conditions to prevent degradation.
-
Optimize Resin Loading: For long peptides like TB500, using a resin with a lower substitution level can reduce steric hindrance and aggregation of the growing peptide chains.[8]
Q3: What are the best practices for the cleavage and deprotection of synthetic TB500 to ensure consistency?
A3: The final cleavage and deprotection step is critical for obtaining pure and consistent batches of this compound.
-
Use a Scavenger Cocktail: A cleavage cocktail containing trifluoroacetic acid (TFA) and a mixture of scavengers is essential to prevent side reactions with reactive amino acid side chains (e.g., Trp, Met, Cys, Tyr). A common cocktail is TFA/TIS/water/EDT (92.5:2.5:2.5:2.5).[9]
-
Optimize Cleavage Time and Temperature: Perform the cleavage reaction at room temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete removal of the peptide from the resin and all protecting groups.
-
Efficient Precipitation and Washing: After cleavage, precipitate the peptide in cold diethyl ether to remove the scavengers and other small molecule impurities. Thoroughly wash the precipitated peptide with cold ether.
-
Controlled Lyophilization: Lyophilize the purified peptide from a water/acetonitrile mixture to obtain a stable, fluffy powder. The acetate counter-ion is typically introduced during the purification step.
Q4: How does the acetate counter-ion affect the stability and handling of TB500?
A4: The counter-ion present in the final peptide product can significantly influence its properties.
-
Biocompatibility: Acetate is a more biologically compatible counter-ion compared to trifluoroacetate (B77799) (TFA), which is often a byproduct of the cleavage step.[10][11] Residual TFA can be toxic to cells in culture.[10]
-
Stability: The type of counter-ion can affect the peptide's secondary structure and its propensity to aggregate.[3] While acetate is generally considered safe, its impact on the long-term stability of TB500 should be assessed for your specific application.
-
Hygroscopicity: The salt form of the peptide can affect its hygroscopicity. Store lyophilized this compound in a desiccated environment to prevent moisture absorption, which can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to batch-to-batch variability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Low Purity (<95%) with Multiple Impurity Peaks in HPLC | Incomplete coupling reactions. | Increase coupling time and/or use double coupling for difficult residues. Use a higher excess of amino acids and coupling reagents. | Increased purity and reduction of deletion sequence impurities. |
| Aggregation of the peptide on the resin. | Use a lower substitution resin. Add chaotropic salts (e.g., LiCl) to the coupling reaction.[3] | Improved reaction kinetics and higher purity. | |
| Incomplete removal of protecting groups. | Increase cleavage time and ensure the use of an effective scavenger cocktail. | Reduction of peaks corresponding to protected peptide species. | |
| Presence of Deletion Sequences (Mass Spec) | Inefficient coupling at specific amino acid residues. | Identify the problematic residues and apply double coupling at these steps. Optimize the coupling reagent for these specific amino acids. | Elimination or significant reduction of deletion sequences. |
| Batch-to-Batch Variation in Yield | Inconsistent resin loading. | Accurately determine the substitution of the resin before starting the synthesis. | More consistent starting material amounts leading to more reproducible yields. |
| Mechanical loss during handling. | Standardize all washing and transfer steps. Ensure complete transfer of the resin between reaction vessels. | Reduced variability in the final isolated yield. | |
| Inconsistent precipitation and lyophilization. | Standardize the volume of ether used for precipitation and the lyophilization cycle parameters. | Consistent powder morphology and reduced variability in final weight. | |
| Presence of Oxidized or Modified Peptide (Mass Spec) | Oxidation of sensitive residues (e.g., Met, Trp) during cleavage or storage. | Use a scavenger cocktail containing EDT and DTT during cleavage. Store the final product under an inert atmosphere (e.g., argon). | Reduction of oxidized impurities. |
| Deamidation of Asn or Gln residues. | Use protecting groups for the side chains of Asn and Gln if deamidation is a significant issue. Minimize exposure to basic conditions during synthesis.[12] | Reduced levels of deamidated impurities. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of TB500 on a rink amide resin to yield a C-terminally amidated peptide.
1. Resin Swelling:
- Place 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in a fritted syringe reaction vessel.
- Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes at room temperature. Drain the solution.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 5 equivalents of the Fmoc-protected amino acid and 4.9 equivalents of HBTU in DMF.
- Add 10 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Wash the resin with DMF (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
4. Repeat Deprotection and Coupling:
- Repeat steps 2 and 3 for each amino acid in the TB500 sequence.
5. Final Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
- Add 5 mL of the cleavage cocktail to the resin and react for 3 hours at room temperature with occasional agitation.
- Filter the cleavage mixture into a new tube and wash the resin with an additional 1 mL of TFA.
- Precipitate the peptide by adding the TFA solution to 40 mL of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
- Dry the crude peptide pellet under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
1. Sample Preparation:
- Dissolve the lyophilized crude or purified this compound in water or a suitable buffer to a concentration of 1 mg/mL.
2. HPLC System and Column:
- Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
- Maintain the column temperature at 30°C.
3. Mobile Phases:
- Mobile Phase A: 0.1% Acetic Acid in water.
- Mobile Phase B: 0.1% Acetic Acid in acetonitrile.
4. Gradient Elution:
- Flow rate: 1.0 mL/min.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 65% B
- 35-40 min: 65% to 95% B
- 40-45 min: 95% B
- 45-50 min: 95% to 5% B
- 50-60 min: 5% B
5. Detection:
- Monitor the absorbance at 214 nm and 280 nm.
6. Data Analysis:
- Integrate the peak areas to determine the purity of the this compound. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Technical Support Center: Quantifying the Biological Activity of TB-500 Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TB-500 acetate (B1210297). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when quantifying the biological activity of this synthetic peptide.
Frequently Asked questions (FAQs)
Q1: What is TB-500 acetate and what is its primary mechanism of action?
A1: TB-500 acetate is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1][2] Its primary mechanism of action is the regulation of actin, a key protein involved in cell structure and movement.[2][3] By binding to G-actin monomers, TB-500 prevents their polymerization into F-actin filaments, which enhances cellular motility and migration.[4] This activity is central to its role in promoting processes like wound healing, angiogenesis (new blood vessel formation), and reducing inflammation.[2][3]
Q2: My TB-500 peptide is not dissolving properly. What should I do?
A2: Poor solubility is a common issue with synthetic peptides. The solubility of TB-500 can be influenced by its amino acid sequence and any residual impurities. It is generally recommended to reconstitute lyophilized TB-500 in sterile, bacteriostatic water.[3] If you encounter solubility issues, consider the following:
-
Gentle Agitation: After adding the solvent, gently swirl or roll the vial. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.
-
Sonication: A brief period of sonication in a water bath can help to break up small aggregates and improve dissolution.
-
pH Adjustment: The net charge of the peptide influences its solubility. Since TB-500 is generally neutral to slightly acidic, slight adjustments in the pH of the solvent may be necessary, but this should be done with caution to avoid affecting the peptide's stability and activity.
Q3: How should I store TB-500 acetate to ensure its stability and biological activity?
A3: Proper storage is critical to maintaining the integrity of TB-500.
-
Lyophilized Powder: Store lyophilized TB-500 at -20°C for long-term storage.[3] It should be kept away from light.
-
Reconstituted Solution: Once reconstituted, the peptide solution should be stored at 2-8°C.[3] It is best to use the reconstituted solution within a few days to a week. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into smaller volumes for single-use experiments.[3]
Q4: I am observing high variability in my experimental results between different batches of TB-500. What could be the cause?
A4: Batch-to-batch variability is a significant challenge in peptide-based assays. Several factors can contribute to this:
-
Peptide Purity: The purity of the synthetic peptide can vary between batches. Impurities such as truncated or deleted sequences can interfere with the biological activity.
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification. Residual TFA in the final product can be cytotoxic and may interfere with cellular assays.
-
Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from bacteria can be present in the peptide preparation and can elicit a strong inflammatory response in many cell types, confounding the results of your experiment.
-
Incorrect Peptide Concentration: The net peptide content of a lyophilized powder can vary. It is crucial to accurately determine the peptide concentration before use.
To mitigate these issues, it is recommended to obtain a certificate of analysis (CoA) for each batch of TB-500, detailing its purity, counter-ion content, and endotoxin levels.
Troubleshooting Guides
Guide 1: Inconsistent or No Activity in Cell Migration Assays (Wound Healing/Scratch Assay & Transwell Assay)
This guide addresses common issues when quantifying the pro-migratory effects of TB-500.
| Problem | Potential Cause | Recommended Solution |
| No observable increase in cell migration with TB-500 treatment. | Sub-optimal TB-500 Concentration: The concentration of TB-500 may be too low to elicit a response, or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type. Typical concentrations used in in vitro studies range from ng/mL to low µg/mL. |
| Peptide Inactivity: The TB-500 may have degraded due to improper storage or handling. | Ensure proper storage of lyophilized and reconstituted peptide. Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. | |
| Cell Health and Confluency: The cells may not be healthy or at the correct confluency for the assay. | Use cells at a low passage number and ensure they are healthy and proliferating well. For wound healing assays, the cell monolayer should be 90-100% confluent before creating the scratch. | |
| High background migration in the negative control. | Presence of Chemoattractants in Serum: Fetal Bovine Serum (FBS) contains growth factors that can induce cell migration. | Serum-starve the cells for several hours (e.g., 12-24 hours) before and during the assay to reduce background migration. Use a low percentage of serum or serum-free media if possible. |
| Cell Seeding Density (Transwell Assay): Too high a cell density can lead to overcrowding and non-specific migration. | Optimize the cell seeding density for your transwell inserts. | |
| Inconsistent wound closure or cell migration across replicates. | Inconsistent Scratch Width (Wound Healing Assay): Variation in the width of the scratch will lead to inconsistent results. | Use a sterile pipette tip or a dedicated scratch-making tool to create a uniform scratch in all wells. |
| Uneven Cell Seeding: Uneven distribution of cells will result in variable migration. | Ensure a single-cell suspension before seeding and distribute the cells evenly across the well or insert. | |
| Air Bubbles (Transwell Assay): Air bubbles trapped under the transwell membrane can prevent migration. | Carefully inspect for and remove any air bubbles between the insert and the media in the lower chamber. |
Guide 2: Issues with Angiogenesis (Tube Formation) Assays
This guide focuses on troubleshooting the quantification of TB-500's pro-angiogenic effects.
| Problem | Potential Cause | Recommended Solution |
| No tube formation in the presence of TB-500. | Sub-optimal TB-500 Concentration: The concentration may be outside the effective range for inducing angiogenesis. | Conduct a dose-response study to identify the optimal concentration. |
| Poor Quality of Extracellular Matrix (ECM) Gel: The ECM gel (e.g., Matrigel) may not have polymerized correctly. | Ensure the ECM gel is thawed and handled on ice to prevent premature polymerization. Use pre-chilled pipette tips and plates. Allow the gel to solidify completely at 37°C before seeding cells. | |
| Cell Viability and Density: The endothelial cells (e.g., HUVECs) may not be healthy or seeded at the correct density. | Use low-passage endothelial cells and optimize the seeding density. Too few cells will not form a network, while too many will form a monolayer. | |
| Tube formation observed in the negative control. | Presence of Growth Factors in Media or ECM: The basal media or the reduced growth factor ECM may still contain enough stimulants for tube formation. | Use a serum-free basal medium for the assay. A true negative control could be cells seeded on a non-permissive matrix (e.g., Collagen I), or the use of a known angiogenesis inhibitor (e.g., Suramin).[5] |
| Degradation of tube-like structures over time. | Assay Duration: The tube network can be transient and may start to degrade after reaching its peak. | Perform a time-course experiment to determine the optimal time point for imaging and quantification (typically between 4-18 hours). |
| Cell Death: Prolonged incubation or toxic components in the media can lead to apoptosis. | Ensure the media components and TB-500 preparation are not cytotoxic at the concentrations used. |
Data Presentation
Table 1: Effect of Thymosin Beta-4 (TB-500's parent molecule) on Dermal Wound Healing in a Rat Model
| Treatment Group | Improvement in Healing (Day 4) | Improvement in Healing (Day 7) | Increase in Wound Contraction (Day 7) |
| Saline (Control) | Baseline | Baseline | Baseline |
| Thymosin Beta-4 | 42% | 61% | 11% |
| Data adapted from a study by K.M. Malinda, et al., demonstrating the pro-healing effects of Thymosin Beta-4.[6] |
Table 2: Hypothetical Dose-Response of TB-500 on Endothelial Cell Migration in a Transwell Assay
| TB-500 Concentration (ng/mL) | Mean Migrated Cells per Field | Standard Deviation | % Increase in Migration |
| 0 (Control) | 50 | ± 8 | 0% |
| 10 | 85 | ± 12 | 70% |
| 50 | 150 | ± 20 | 200% |
| 100 | 160 | ± 18 | 220% |
| 500 | 120 | ± 15 | 140% |
| This table presents hypothetical data to illustrate an expected dose-response curve for TB-500 in a cell migration assay. The optimal concentration shows a peak effect, with higher concentrations potentially showing reduced activity. |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cells (e.g., fibroblasts, keratinocytes) in a 24-well plate and grow to 90-100% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Creating the Scratch: Use a sterile p200 pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add the low-serum or serum-free medium containing different concentrations of TB-500 acetate or a vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera (Time 0). Mark the specific locations for subsequent imaging.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Time-Course Imaging: Capture images of the same marked locations at regular intervals (e.g., 8, 12, 24 hours).
-
Quantification: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.
Protocol 2: Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.
-
Assay Setup: Place transwell inserts (with an appropriate pore size, e.g., 8 µm) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing the desired chemoattractant (e.g., TB-500 at various concentrations) to the lower chamber. Use a medium without the chemoattractant as a negative control.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in a serum-free medium. Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 4-24 hours) at 37°C.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable stain (e.g., Crystal Violet or DAPI).
-
Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Protocol 3: Endothelial Cell Tube Formation Assay
-
ECM Gel Coating: Thaw a growth factor-reduced extracellular matrix (ECM) gel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the ECM gel.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free basal medium.
-
Cell Seeding: Add the cell suspension, mixed with various concentrations of TB-500 or a vehicle control, onto the solidified ECM gel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: TB-500 Signaling Pathway
Caption: Transwell Cell Migration Workflow
Caption: Troubleshooting Logic Flowchart
References
Validation & Comparative
A Comparative Analysis of TB500 Acetate and BPC-157 in Tissue Repair: A Guide for Researchers
For research and drug development professionals, the quest for effective therapeutic agents to accelerate tissue repair is ongoing. Among the promising candidates are two synthetic peptides: TB500 acetate (B1210297) and BPC-157. Both have garnered significant attention for their regenerative potential, yet they operate through distinct biological pathways and exhibit different therapeutic strengths. This guide provides an objective, data-driven comparison of their performance in preclinical models of tissue repair, complete with experimental protocols and visualizations of their mechanisms of action.
Executive Summary
While both TB500 acetate and BPC-157 have demonstrated pro-healing effects in various tissue types, a direct head-to-head clinical comparison is not yet available in the scientific literature. Preclinical data suggests that BPC-157 has been more extensively studied for its potent effects on tendon and ligament healing, with robust quantitative data available.[1][2][3] TB500, a synthetic version of the naturally occurring protein Thymosin Beta-4, is recognized for its systemic effects on cell migration, actin regulation, and angiogenesis, making it a candidate for muscle and soft tissue regeneration.[4][5][6] This guide will present the available quantitative data from separate preclinical studies to offer a comparative perspective, with the explicit understanding that these findings are not from direct comparative trials.
Molecular and Mechanistic Overview
This compound (Thymosin Beta-4)
TB500 is a synthetic peptide that corresponds to a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[5] Tβ4 is a key regulator of actin, a critical protein for cell structure and movement.[4] By binding to actin monomers, TB500 can promote cell migration, a fundamental process in wound healing where reparative cells are recruited to the site of injury.[4] Its mechanism of action also involves the upregulation of angiogenesis (the formation of new blood vessels) and the modulation of inflammatory responses.[4][5]
BPC-157
BPC-157, or Body Protection Compound-157, is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[7][8] It has demonstrated significant regenerative capabilities in a variety of tissues, including tendons, ligaments, muscles, and the gastrointestinal tract.[9][10] BPC-157 is believed to exert its effects through multiple pathways, including the activation of the FAK-paxillin pathway to promote fibroblast migration and the upregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to stimulate angiogenesis.[1][7]
Comparative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on this compound and BPC-157 in various tissue repair models. It is critical to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: Efficacy in Tendon/Ligament Repair (Rat Models)
| Parameter | This compound (Thymosin Beta-4) | BPC-157 | Control (Saline/Vehicle) |
| Biomechanical Strength | Studies suggest improved collagen organization and biomechanical strength in surgically transected medial collateral ligaments in rats.[9] | In rat Achilles tendon transection models, BPC-157 treatment resulted in a significantly increased load to failure and Young's modulus of elasticity compared to controls.[2] | Severely compromised healing and significantly lower biomechanical properties compared to treated groups.[2] |
| Histological Improvement | More uniform and densely organized collagen fibers observed after four weeks in a rat MCL transection model.[9] | Microscopically, BPC-157 treated tendons showed superior formation of fibroblasts, reticulin, and collagen with fewer granulocytes and more mononuclear cells.[11] | Disorganized collagen fibers and persistent inflammation.[11] |
| Functional Recovery | Reports of improved flexibility and range of motion in animal studies.[4] | Significantly higher Achilles Functional Index (AFI) values in rats treated with BPC-157 compared to controls, indicating improved function.[2] | Poor functional recovery with low AFI scores.[2] |
Table 2: Efficacy in Muscle Repair (Rat Models)
| Parameter | This compound (Thymosin Beta-4) | BPC-157 | Control (Saline/Vehicle) |
| Macroscopic Healing | Preclinical studies suggest accelerated muscle regeneration.[6] | In a rat gastrocnemius muscle crush injury model, BPC-157 treatment led to less hematoma and edema, and no post-injury leg contracture.[12][13] | Significant hematoma, edema, and potential for contracture.[12][13] |
| Microscopic Healing | In dystrophin-deficient mice, Thymosin Beta-4 increased the number of regenerative muscle fibers. | BPC-157 treated muscles showed improved healing on a microscopic level.[12][13] | Significant inflammation and disorganized muscle fiber regeneration.[12][13] |
| Enzyme Activity | Not specifically reported in the reviewed literature. | BPC-157 treatment was associated with improved enzyme activity (creatine kinase, lactate (B86563) dehydrogenase, etc.) following muscle crush injury.[12][13] | Elevated levels of muscle damage enzymes.[12][13] |
Signaling Pathways
The regenerative effects of this compound and BPC-157 are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
- 1. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. corepeptides.com [corepeptides.com]
- 4. swolverine.com [swolverine.com]
- 5. benchchem.com [benchchem.com]
- 6. moabtexas.com [moabtexas.com]
- 7. innovationhrt.com [innovationhrt.com]
- 8. swolverine.com [swolverine.com]
- 9. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastric pentadecapeptide BPC 157 as an effective therapy for muscle crush injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Atelocollagen Injection Enhances the Healing of Nonoperatively Treated Achilles Tendon Tears: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo study on the repair of rat Achilles tendon injury treated with non-thermal atmospheric-pressure helium microplasma jet - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of TB500 Acetate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of TB500 acetate (B1210297) in various preclinical models, juxtaposed with alternative therapeutic agents. The information presented is collated from peer-reviewed scientific literature and is intended to support researchers in evaluating the potential of TB500 acetate for further investigation.
Executive Summary
TB500, a synthetic peptide fragment of Thymosin Beta-4 (Tβ4), has demonstrated significant therapeutic potential across a range of preclinical models, including dermal wound healing, cardiac injury, and neurological damage. Its primary mechanism of action involves the regulation of actin, a key protein in cell structure and motility, which in turn promotes cell migration, angiogenesis (new blood vessel formation), and modulates inflammation.[1][2][3] This multifaceted activity contributes to accelerated tissue repair and functional recovery. In comparative studies, TB500 has shown comparable or superior efficacy to other regenerative peptides like BPC-157 in specific contexts.
Mechanism of Action: The Role of Actin Regulation
TB500's therapeutic effects are intrinsically linked to its ability to bind to G-actin (globular actin) and promote the formation of F-actin (filamentous actin), a critical component of the cellular cytoskeleton. This regulation of actin dynamics facilitates essential cellular processes for tissue repair.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Comparative Efficacy in Preclinical Models
This section summarizes the quantitative outcomes of this compound's therapeutic efficacy in comparison to controls or alternative treatments across various preclinical models.
Dermal Wound Healing
TB500 has been extensively studied for its ability to accelerate wound closure and improve the quality of tissue repair.
Table 1: Efficacy of this compound in Dermal Wound Healing in Rat Models
| Treatment Group | Dosage & Administration | Outcome Measure | Result | Citation |
| TB500 (Topical) | 1 µ g/wound | % Re-epithelialization (Day 4) | 42% improvement vs. Saline | [2] |
| TB500 (Intraperitoneal) | 1 mg/kg | % Re-epithelialization (Day 7) | 61% improvement vs. Saline | [2] |
| TB500 (Topical) | 1 µ g/wound | % Wound Contraction (Day 7) | 11% greater contraction vs. Saline | [2] |
| BPC-157 (Topical) | 800 ng/mL | % Wound Closure (Day 4) | 14.13% ± 4.91% | [4][5] |
| bFGF (Topical) | - | % Wound Closure (Day 4) | 10.80% ± 4.84% | [4] |
| Saline Control | - | % Wound Closure (Day 4) | 5.42% ± 2.09% | [4] |
Experimental Protocol: Rat Full-Thickness Wound Model
Caption: Experimental workflow for the rat full-thickness wound healing model.
Cardiac Injury and Repair
TB500 has shown promise in protecting the heart from ischemic injury and promoting cardiac repair.
Table 2: Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Treatment Group | Dosage & Administration | Outcome Measure | Result | Citation |
| TB500 (Tβ4) | 1.6 mg/kg/day via osmotic minipump | Incidence of Cardiac Rupture (within 7 days) | Significantly reduced vs. Vehicle | [6] |
| TB500 (Tβ4) | 1.6 mg/kg/day via osmotic minipump | Left Ventricular Ejection Fraction (5 weeks) | Significantly improved vs. Vehicle | [6] |
| TB500 (Tβ4)-treated EPCs | - | Left Ventricular Ejection Fraction | 72.0 ± 7.6% | [7][8] |
| Non-treated EPCs | - | Left Ventricular Ejection Fraction | 80.5 ± 5.9% | [7][8] |
| MI Control | - | Left Ventricular Ejection Fraction | 64.8 ± 19.7% | [7][8] |
Experimental Protocol: Mouse Myocardial Infarction (MI) Model
Caption: Experimental workflow for the mouse myocardial infarction model.
Neurological Injury and Recovery
TB500 has demonstrated neuroprotective and neurorestorative effects in models of traumatic brain injury.
Table 3: Efficacy of this compound in a Rat Model of Traumatic Brain Injury (TBI)
| Treatment Group | Dosage & Administration | Outcome Measure | Result | Citation |
| TB500 (Tβ4) | 6 mg/kg (delayed treatment) | Cortical Lesion Volume | No significant change vs. Saline | [1][9] |
| TB500 (Tβ4) | 6 mg/kg (delayed treatment) | Sensorimotor Functional Recovery (mNSS) | Significantly improved vs. Saline | [1][9][10] |
| TB500 (Tβ4) | 6 mg/kg (delayed treatment) | Spatial Learning (Morris Water Maze) | Significantly improved vs. Saline | [1][9][10] |
| TB500 (Tβ4) | 6 mg/kg (early treatment) | Cortical Lesion Volume | Reduced by 20% vs. Saline | [9][11] |
| TB500 (Tβ4) | 30 mg/kg (early treatment) | Cortical Lesion Volume | Reduced by 30% vs. Saline | [9][11] |
Experimental Protocol: Rat Traumatic Brain Injury (TBI) Model
Caption: Experimental workflow for the rat traumatic brain injury model.
Concluding Remarks
The preclinical data presented in this guide highlight the promising therapeutic potential of this compound in promoting tissue repair and functional recovery across various injury models. Its mechanism of action, centered on actin regulation, provides a foundation for its diverse regenerative capabilities. While the results are encouraging, it is crucial to note that these findings are from preclinical studies and further research, including well-controlled clinical trials, is necessary to validate these effects in humans. Researchers are encouraged to consider the detailed experimental protocols provided when designing future studies to investigate the therapeutic efficacy of this compound.
References
- 1. Treatment of traumatic brain injury with thymosin β₄ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin-β4 prevents cardiac rupture and improves cardiac function in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective and neurorestorative effects of Thymosin beta 4 treatment following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of traumatic brain injury with thymosin β4 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TB500 Acetate and Native Thymosin Beta-4: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between native Thymosin Beta-4 (Tβ4) and its synthetic fragment, TB500 acetate (B1210297), is critical for experimental design and interpretation. This guide provides an objective, data-supported comparison of their biochemical properties, mechanisms of action, and performance in key preclinical assays.
Introduction: A Tale of a Protein and its Fragment
Thymosin Beta-4 is a naturally occurring, 43-amino acid polypeptide that is a major regulator of actin polymerization and is found in nearly all human and animal cells. It plays a crucial role in tissue repair, cell migration, and inflammation. TB500, on the other hand, is a synthetic peptide fragment of Tβ4, typically consisting of a 7-amino acid sequence derived from the primary actin-binding domain of the parent molecule. The acetate salt form of TB500 is commonly used in research settings. While both molecules are investigated for their regenerative potential, their structural and functional differences have significant implications for their biological activity.
Biochemical and Structural Comparison
The fundamental difference between native Tβ4 and TB500 lies in their molecular structure, which dictates their functional capabilities. Native Tβ4 is a multi-domain protein, whereas TB500 represents a single, albeit crucial, functional fragment.
| Feature | Native Thymosin Beta-4 (Tβ4) | TB500 Acetate |
| Synonyms | Timbetasin | Thymosin Beta-4 Fragment, Fequesetide |
| Amino Acid Sequence | Full 43-amino acid sequence | Typically a 7-amino acid fragment (e.g., LKKTETQ) |
| Molecular Weight | ~4.9 kDa | Significantly lower than native Tβ4 |
| Functional Domains | Multiple, including a primary actin-binding domain, an anti-inflammatory domain (Ac-SDKP), and a cell survival domain.[1] | Primarily the actin-binding domain.[2] |
| Source | Naturally occurring protein | Synthetic peptide |
| Acetylation | N-terminally acetylated in its natural form | Synthetically acetylated at the N-terminus |
Mechanism of Action: A Broader Scope for the Native Protein
Both native Tβ4 and TB500 exert their effects primarily through the regulation of actin dynamics. By binding to G-actin monomers, they prevent their polymerization into F-actin filaments, thereby influencing cell structure, motility, and division. However, the presence of additional functional domains in native Tβ4 allows it to engage with a wider array of signaling pathways.
Actin Cytoskeleton Regulation (Shared Mechanism)
The core mechanism for both molecules is the sequestration of G-actin. This action is fundamental to their pro-migratory and regenerative effects.
Caption: Shared mechanism of actin regulation by TB500 and native Tβ4.
Signaling Pathways of Native Thymosin Beta-4
Native Tβ4's influence extends beyond actin regulation, modulating key signaling cascades involved in inflammation, cell survival, and angiogenesis.
-
PI3K/Akt Pathway: Tβ4 can activate the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and angiogenesis.
Caption: Activation of the PI3K/Akt pathway by native Thymosin Beta-4.
-
Wnt/β-catenin Pathway: Tβ4 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for tissue development and regeneration.
Caption: Wnt/β-catenin pathway activation by native Thymosin Beta-4.
-
NF-κB Pathway: The anti-inflammatory effects of native Tβ4 are partly mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by native Thymosin Beta-4.
Performance in Preclinical Models: A Quantitative Overview
While direct head-to-head comparative studies with quantitative data are scarce in publicly available literature, we can summarize findings from separate studies to provide an indication of their relative efficacy. It is crucial to note that the following data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Wound Healing
| Peptide | Animal Model | Assay | Key Findings |
| Native Thymosin Beta-4 | Rat full-thickness wound model | Re-epithelialization and wound contraction | 42% to 61% improvement in re-epithelialization over saline controls at 4 and 7 days, respectively. At least 11% greater wound contraction by day 7.[3] |
| This compound | Not specified, likely rodent models | Re-epithelialization and wound contraction | Reported to demonstrate 42% faster re-epithelialization over controls at 4 days and up to 61% improvement at 7 days. Enhanced wound contraction by at least 11% by day 7.[4] |
In Vitro Angiogenesis
| Peptide | Cell Type | Assay | Key Findings |
| Native Thymosin Beta-4 | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube formation assay | Doubling of vascular sprout area with as little as 100 ng of synthetic Tβ4.[5] |
| This compound | Not specified, likely endothelial cells | Tube formation assay | Promotes endothelial tube formation, partially through VEGF and PI3K/Akt pathways.[6] |
In Vitro Cell Migration
| Peptide | Cell Type | Assay | Key Findings |
| Native Thymosin Beta-4 | Keratinocytes | Boyden chamber assay | 2-3 fold stimulation of migration over medium alone with as little as 10 pg of Tβ4. |
| This compound | Not specified | Not specified | Known to promote cell migration through actin regulation. |
Experimental Protocols
In Vivo Wound Healing Assay (Rat Punch Biopsy Model)
This protocol outlines a common method for assessing the efficacy of therapeutic agents on dermal wound healing.
Caption: Workflow for an in vivo wound healing assay.
Detailed Steps:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Wound Creation: Shave the dorsal surface and disinfect with 70% ethanol. Create two full-thickness circular wounds on the back of each rat using a 6mm or 8mm sterile biopsy punch.
-
Treatment: Divide the animals into treatment groups (e.g., vehicle control, native Tβ4, this compound). Administer the test articles either topically to the wound site or systemically (e.g., intraperitoneal or subcutaneous injection) at predetermined concentrations and intervals.
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Use a digital caliper for scale. The wound area is then measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area on day 0 - Area on day X) / Area on day 0] x 100.
-
Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue. Fix the tissue in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization and inflammation, and with Masson's trichrome to evaluate collagen deposition. Immunohistochemistry for markers like CD31 can be used to quantify angiogenesis.
In Vitro Cell Migration Assay (Scratch Wound Assay)
This assay is a straightforward method to study cell migration in a two-dimensional context.
Caption: Workflow for an in vitro scratch wound assay.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., human dermal fibroblasts or keratinocytes) in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of native Tβ4, this compound, or a vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple predefined locations (time 0). Continue to capture images at the same locations at regular time intervals (e.g., every 6-8 hours for 24-48 hours).
-
Analysis: Measure the width of the scratch at different points for each image. The rate of cell migration can be quantified by calculating the percentage of wound closure over time: [(Initial scratch width - Scratch width at time X) / Initial scratch width] x 100.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Caption: Workflow for an in vitro tube formation assay.
Detailed Steps:
-
Plate Coating: Thaw Matrigel (or another basement membrane extract) on ice. Pipette a thin layer into the wells of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in medium containing the test articles (native Tβ4, this compound, or vehicle control) at various concentrations.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel. Incubate at 37°C for 4-18 hours.
-
Imaging and Quantification: Observe and photograph the formation of capillary-like networks using a microscope. Angiogenesis can be quantified by measuring parameters such as the total tube length, the number of tube junctions (nodes), and the number of enclosed loops using specialized image analysis software.
Conclusion: Choosing the Right Molecule for Your Research
The choice between native Thymosin Beta-4 and this compound for research purposes depends on the specific scientific question being addressed.
-
Native Thymosin Beta-4 is a pleiotropic molecule with a broader range of biological activities due to its multiple functional domains. It is likely more potent in complex biological processes that involve not only cell migration but also inflammation modulation and cell survival signaling.[2] For studies investigating the multifaceted aspects of tissue regeneration, native Tβ4 is the more comprehensive research tool.
-
This compound , as a synthetic fragment, offers a more targeted approach, primarily focusing on the actin-regulating and pro-migratory functions of Tβ4.[7] Its smaller size and potentially greater stability may offer advantages in certain experimental setups. It is a valuable tool for dissecting the specific role of actin dynamics in tissue repair.
References
- 1. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. medicalantiaging.com [medicalantiaging.com]
- 4. droracle.ai [droracle.ai]
- 5. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptidesystems.com [peptidesystems.com]
- 7. purehealthpeptides.com [purehealthpeptides.com]
A Comparative Guide to TB500 Acetate and BPC-157 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of TB500 acetate (B1210297) (a synthetic version of Thymosin Beta-4) and BPC-157, focusing on their roles in tissue repair, cell migration, and angiogenesis. The information is compiled from published research, with a focus on presenting quantitative data and detailed experimental methodologies to aid in the replication and verification of findings.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various preclinical studies on the effects of TB500 acetate and BPC-157. It is important to note that direct head-to-head studies with identical experimental conditions are limited; therefore, comparisons should be made with consideration of the different models and methodologies employed.
Table 1: Effects on Wound Healing
| Parameter | Peptide | Model | Dosage/Concentration | Results | Reference |
| Wound Closure Rate | TB500 (Thymosin Beta-4) | Rat full-thickness wound model | Not specified | 61% improvement in healing at day 7 compared to saline control. | [1] |
| Wound Closure | BPC-157 | Rat alkali-burn wound | 800 ng/mL | 14.13% wound closure at day 4, compared to 5.42% for control. | |
| Corneal Re-epithelialization | TB500 (Thymosin Beta-4) | Mouse corneal epithelial defect | Not specified | Complete re-epithelialization by 20 hours in young mice (4 hours earlier than aged mice). | [2] |
Table 2: Effects on Cell Migration
| Parameter | Peptide | Cell Type | Concentration | Results | Reference |
| Fibroblast Migration | BPC-157 | Rat tendon fibroblasts | 2 µg/mL | 2.3-fold increase in migration in transwell filter assay compared to control. | [3] |
| Endothelial Cell Migration | TB500 (Thymosin Beta-4) | Human umbilical vein endothelial cells (HUVECs) | Not specified | 4- to 6-fold increase in migration in Boyden chamber assay compared to media alone. | [4] |
| Fibroblast Migration (Wound Healing Assay) | Ac-LKKTE (a metabolite of TB500) | Fibroblasts | Not specified | 36% increase in wound healing activity after 8 hours compared to control. | [5] |
Table 3: Effects on Angiogenesis
| Parameter | Peptide | Model/Cell Type | Concentration | Results | Reference |
| Tube Formation | TB500 (Thymosin Beta-4) | Human umbilical vein endothelial cells (HUVECs) | Not specified | Promotes endothelial cell tube formation. | [4] |
| Blood Vessel Formation | BPC-157 | Rat sponge implantation model | Not specified | Significantly more new blood vessels in granulation tissue compared to controls. | [6] |
Table 4: Effects on Key Signaling Molecules
| Parameter | Peptide | Cell Type/Model | Results | Reference |
| NF-κB Activation | TB500 (Thymosin Beta-4) | Human corneal epithelial cells | Significantly decreased TNF-α-stimulated nuclear NF-κB protein levels, activity, and p65 subunit phosphorylation. | [7] |
| FAK and Paxillin Phosphorylation | BPC-157 | Rat tendon fibroblasts | Dose-dependently increased phosphorylation levels of both FAK and paxillin. | [8] |
| Growth Hormone Receptor Expression | BPC-157 | Rat tendon fibroblasts | Dose- and time-dependently increased expression at both mRNA and protein levels. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research are provided below to facilitate replication and verification.
In Vitro Wound Healing (Scratch) Assay
This assay is utilized to study cell migration in a two-dimensional model.
Protocol:
-
Cell Seeding: Plate cells (e.g., fibroblasts, epithelial cells) in a 24-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound, BPC-157, or a vehicle control to the respective wells.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated by the change in the average width over time.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a medium containing the desired concentrations of this compound, BPC-157, or a vehicle control.
-
Cell Seeding: Add the endothelial cell suspension to the coated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Visualize and photograph the formation of tube-like structures using a phase-contrast microscope.
-
Quantification: Analyze the images to quantify the total tube length, number of junctions, and number of loops formed in each well.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as FAK and paxillin, which are indicative of signaling pathway activation.
Protocol:
-
Cell Lysis: Treat cells with this compound or BPC-157 for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FAK, anti-p-paxillin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in the literature.
Caption: Signaling pathways influenced by this compound.
Caption: Signaling pathways influenced by BPC-157.
Caption: General experimental workflow for preclinical peptide research.
References
- 1. corepeptides.com [corepeptides.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Endothelial Tube Formation Assay [cellbiologics.com]
- 4. innovationhrt.com [innovationhrt.com]
- 5. benchchem.com [benchchem.com]
- 6. jasonemermd.com [jasonemermd.com]
- 7. corning.com [corning.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
TB500 Acetate vs. Growth Factors: A Comparative Guide to Promoting Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TB500 acetate (B1210297) (a synthetic peptide derived from Thymosin Beta 4) and key angiogenic growth factors, Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), in their ability to promote angiogenesis. The information presented is based on available experimental data to aid in the selection of appropriate molecules for research and therapeutic development.
At a Glance: TB500 Acetate vs. Angiogenic Growth Factors
| Feature | This compound (Thymosin Beta 4) | Growth Factors (VEGF, FGF) |
| Mechanism of Action | Primarily intracellular, interacts with G-actin to promote cell migration and cytoskeletal rearrangement. Also exhibits extracellular activities, including the upregulation of growth factor expression. | Extracellular, bind to specific cell surface receptor tyrosine kinases to initiate intracellular signaling cascades. |
| Specificity | Pleiotropic effects on various cell types involved in tissue repair and regeneration. | More specific to endothelial cells and other cell types expressing their cognate receptors. |
| Mode of Angiogenesis Promotion | Indirectly promotes angiogenesis by upregulating angiogenic factors like VEGF and directly influencing endothelial cell migration. | Directly stimulate endothelial cell proliferation, migration, and tube formation. |
| Potency | Effective in the ng/mL to µg/mL range, though direct comparative potency with growth factors is not well-established in single studies. | Highly potent, typically effective in the ng/mL range. |
Quantitative Analysis of Angiogenic Potential
The following tables summarize quantitative data from various studies on the angiogenic effects of Thymosin Beta 4 (the naturally occurring form of TB500), VEGF, and FGF. It is important to note that the data is compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
Table 1: Angiogenic Activity of Thymosin Beta 4 (TB500)
| Assay | Cell Type/Model | Concentration | Observed Effect | Citation |
| Aortic Ring Assay | Coronary Artery | 100 ng | Doubling of vessel area (increased branching) | [1] |
| Tube Formation Assay | Diabetic iPSC-derived Endothelial Cells | 600 ng/mL | Increased number of nodes, junctions, and total branching length | [2] |
| Migration Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | ~50 nM | Near-identical activity to its actin-binding motif | [3] |
| Aortic Sprouting Assay | Chick Aortic Arches | ~50 nM | Near-identical activity to its actin-binding motif | [3] |
Table 2: Angiogenic Activity of Vascular Endothelial Growth Factor (VEGF)
| Assay | Cell Type/Model | Concentration | Observed Effect | Citation |
| Tube Formation Assay | Endothelial Colony Forming Cells (ECFCs) | 30-50 ng/mL | Significant increase in the number of tubes at 6 hours | [4] |
| Aortic Ring Assay | Murine Aortic Rings | 30 ng/mL | Optimal concentration for eliciting an angiogenic response | [5] |
| Tube Formation Assay | Human Microvascular Endothelial Cells (HMEC-1) | 10 ng/mL | 25% increase in tubule length | [6] |
Table 3: Angiogenic Activity of Fibroblast Growth Factor-2 (FGF-2)
| Assay | Cell Type/Model | Concentration | Observed Effect | Citation |
| Tube Formation Assay | Human Microvascular Endothelial Cells (HMEC-1) | 10 ng/mL | 27% increase in tubule length | [6] |
| Matrigel Plug Assay | C57Bl/6J mice | 400 ng/mL | Superior stimulation of cell infiltration and angiogenesis compared to VEGF-A and TRAIL | [6] |
| Endothelial Cell Proliferation | Endothelial Cells | 25 ng/mL | 2.4-fold increase in proliferation over medium alone | [7] |
Signaling Pathways in Angiogenesis
The mechanisms by which this compound and growth factors promote angiogenesis are distinct, involving different signaling cascades.
This compound (Thymosin Beta 4) Signaling
TB500 primarily acts intracellularly by binding to G-actin, which promotes cytoskeletal remodeling and cell migration. However, it also has extracellular roles, including the upregulation of VEGF expression, which in turn activates VEGF signaling pathways.[8]
References
- 1. deepdyve.com [deepdyve.com]
- 2. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Factors in Measuring Angiogenesis Using the Aortic Ring Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of TRAIL, FGF-2 and VEGF-A-Induced Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of endothelial cell proliferation by FGF-2 in the presence of fibrinogen requires alphavbeta3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymosin β4 promotes endothelial progenitor cell angiogenesis via a vascular endothelial growth factor‑dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Peptide Purity: A Comparative Guide to Assessing TB500 Acetate
For researchers, scientists, and drug development professionals, ensuring the purity and authenticity of synthetic peptides like TB500 acetate (B1210297) is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate techniques for your research needs.
The Analytical Toolkit: A Comparative Overview
The three pillars of peptide analysis—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA)—each offer unique insights into the quality of a TB500 acetate sample. While often used in concert for a comprehensive characterization, understanding their individual strengths and limitations is crucial.
| Analytical Method | Primary Application | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage of the target peptide relative to impurities.[1][2][3] | High resolution and sensitivity for detecting minor impurities.[2] | Does not confirm the molecular weight or sequence of the peptide. |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide and its fragments, confirming the amino acid sequence.[1][2] | Unambiguous verification of the peptide's identity.[4] | Not ideal for quantifying purity on its own. |
| Amino Acid Analysis (AAA) | Quantitation (Net Peptide Content) | The precise amount of each amino acid in the sample, which determines the net peptide content.[1][5][6] | Highly accurate for determining the actual amount of peptide in a lyophilized powder, accounting for water and counter-ions.[1][5][6] | Does not provide information on sequence or purity.[3] |
In-Depth Experimental Protocols
To facilitate the implementation of these methods, detailed protocols are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and reagents available.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This is the most common method for determining the purity of synthetic peptides.[1][3]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a known volume (e.g., 1 mL) of mobile phase A to create a stock solution.
-
Further dilute the stock solution to a final concentration suitable for injection (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (optimal for peptide bonds).[3]
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
-
Mass Spectrometry (MS) for Identity Verification
MS is used to confirm that the synthesized peptide has the correct molecular weight and, through fragmentation, the correct amino acid sequence.[2][4]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 pmol/µL) in a solvent compatible with the ionization source, such as 50% acetonitrile/0.1% formic acid.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is typically used.[1]
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide.
-
-
Tandem MS (MS/MS) for Sequencing (Optional but Recommended):
-
Select the parent ion corresponding to the expected molecular weight of this compound.
-
Fragment the parent ion using Collision-Induced Dissociation (CID) or a similar technique.
-
Analyze the resulting fragment ions to confirm the amino acid sequence.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound.
-
If MS/MS was performed, analyze the fragmentation pattern to verify the amino acid sequence.
-
Amino Acid Analysis (AAA) for Net Peptide Content
AAA is the gold standard for determining the exact amount of peptide in a sample, which is often less than the gross weight due to the presence of water and counter-ions.[1][4]
Methodology:
-
Sample Hydrolysis:
-
Derivatization (Pre-column or Post-column):
-
The hydrolyzed amino acids are typically derivatized to make them detectable by UV or fluorescence. Common derivatizing agents include phenyl isothiocyanate (PITC) for pre-column derivatization.[8]
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the separated amino acids using a suitable detector (e.g., UV or fluorescence).
-
Quantify the amount of each amino acid by comparing its peak area to that of a known standard.
-
-
Data Analysis:
-
Calculate the molar amount of each amino acid.
-
From the known sequence of TB500, determine the total moles of the peptide.
-
Calculate the net peptide content as a percentage of the initial weight.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the analytical process and the biological relevance of TB500, the following diagrams have been generated.
Caption: A logical workflow for the comprehensive analysis of this compound.
Caption: Key signaling pathways influenced by Thymosin Beta-4.[9][10]
Conclusion
A multi-faceted approach employing RP-HPLC, Mass Spectrometry, and Amino Acid Analysis is indispensable for the thorough assessment of this compound purity and authenticity. By combining these techniques, researchers can be confident in the quality of their peptide, ensuring that their experimental outcomes are both accurate and reproducible. The provided protocols and diagrams serve as a valuable resource for implementing a robust quality control framework for synthetic peptides in a research and development setting.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. bachem.com [bachem.com]
- 4. biosynth.com [biosynth.com]
- 5. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Molecular Targets of TB500 Acetate: A Comparative Guide to siRNA and CRISPR-Cas9 Methodologies
For Immediate Release
A Comprehensive Guide for Researchers on the Application of siRNA and CRISPR-Cas9 to Elucidate the Molecular Mechanisms of TB500 Acetate (B1210297).
This guide provides a detailed comparison of small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technologies for the validation of the molecular targets of TB500 acetate. This compound is a synthetic peptide with a primary putative target of globular actin (G-actin), influencing cellular processes such as migration, proliferation, and inflammation. Its therapeutic potential is linked to its role in tissue repair and regeneration. For researchers in drug development, definitively identifying the direct molecular interactions and downstream signaling pathways of this compound is crucial. This document outlines experimental strategies to achieve this, offering a comparative analysis of two powerful gene-editing and knockdown technologies.
Introduction to this compound and its Putative Molecular Targets
This compound is a synthetic version of the naturally occurring peptide Thymosin Beta-4 (Tβ4), which is a major regulator of actin polymerization in mammalian cells.[1] The primary proposed mechanism of action for this compound is its ability to bind to G-actin, thereby preventing its polymerization into filamentous actin (F-actin).[2][3] This interaction is believed to enhance cellular motility, a key process in wound healing and tissue regeneration.[1][2] Beyond its interaction with actin, preclinical studies suggest that the biological effects of Tβ4, and by extension this compound, are mediated through various signaling pathways, including the PI3K/Akt and NF-κB pathways.[4][5] The anti-inflammatory properties of Tβ4 are thought to be at least partially mediated by the downregulation of the NF-κB signaling cascade.[6]
To rigorously validate these putative targets and elucidate the precise molecular mechanisms of this compound, researchers can employ siRNA and CRISPR-Cas9 to specifically perturb the expression of candidate proteins and observe the resulting functional changes in the presence of the peptide.
Comparison of siRNA and CRISPR-Cas9 for Target Validation
| Feature | siRNA (Small Interfering RNA) | CRISPR-Cas9 |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation. | Gene editing at the genomic DNA level, leading to permanent knockout. |
| Effect Duration | Transient knockdown of gene expression (typically 48-96 hours). | Permanent and heritable gene knockout in the cell lineage. |
| Specificity | Can have off-target effects by unintentionally silencing other mRNAs. | Off-target effects are a concern but can be minimized with careful guide RNA design. |
| Efficiency | Variable knockdown efficiency depending on the target and cell type. | Can achieve complete gene knockout, resulting in a null phenotype. |
| Experimental Timeframe | Relatively rapid, with results obtainable within a few days. | More time-consuming due to the need for single-cell cloning and validation. |
| Applications for TB500 | Ideal for assessing the immediate functional impact of target depletion on this compound's activity. | Best for creating stable cell lines to study the long-term consequences of target absence on this compound's mechanism. |
Experimental Protocols
I. siRNA-Mediated Knockdown for Target Validation
This protocol describes the transient knockdown of a putative this compound target (e.g., Akt1) in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) to assess the impact on TB500-mediated cell migration.
A. Materials:
-
HUVECs
-
Appropriate cell culture medium and supplements
-
siRNA targeting the gene of interest (e.g., Akt1 siRNA)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
-
Cell migration assay system (e.g., Transwell inserts)
B. Protocol:
-
Cell Seeding: One day prior to transfection, seed HUVECs in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes. In one set, dilute the target-specific siRNA in Opti-MEM. In the other set, dilute the non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for target gene knockdown.
-
Validation of Knockdown:
-
After the incubation period, lyse a subset of the cells from each group (control and target knockdown).
-
-
Functional Assay (Cell Migration):
-
Seed the remaining transfected cells into the upper chambers of a Transwell migration assay system.
-
Add medium containing this compound to the lower chambers of the Transwell plates. Include a vehicle control (medium without this compound).
-
Incubate for an appropriate time (e.g., 4-6 hours) to allow for cell migration.
-
Fix, stain, and quantify the migrated cells.
-
-
Data Analysis: Compare the number of migrated cells in the target-knockdown group treated with this compound to the control-siRNA group treated with this compound. A significant reduction in TB500-induced migration in the knockdown cells would suggest that the targeted protein is involved in the peptide's mechanism of action.
II. CRISPR-Cas9-Mediated Knockout for Target Validation
This protocol outlines the generation of a stable knockout cell line for a putative this compound target (e.g., a component of the NF-κB pathway like p65/RelA) to investigate its role in the anti-inflammatory effects of the peptide.
A. Materials:
-
HEK293T cells (or other suitable cell line)
-
Appropriate cell culture medium and supplements
-
CRISPR-Cas9 plasmid system (expressing Cas9 and a guide RNA targeting the gene of interest)
-
Control plasmid (without the specific guide RNA)
-
Transfection reagent
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Western blotting
-
Lipopolysaccharide (LPS) for inducing an inflammatory response
-
ELISA kit for measuring inflammatory cytokines (e.g., IL-6)
-
This compound
B. Protocol:
-
Guide RNA Design and Cloning: Design and clone a specific guide RNA (gRNA) targeting an early exon of the target gene into a Cas9 expression vector.
-
Transfection: Transfect the HEK293T cells with the CRISPR-Cas9 plasmid. Transfect a control group with a control plasmid.
-
Single-Cell Cloning: 48 hours post-transfection, perform single-cell sorting or limiting dilution to isolate individual cell clones.[9]
-
Clone Expansion and Screening: Expand the individual clones and screen for successful gene knockout.
-
Genomic DNA Analysis: Extract genomic DNA from each clone and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the target gene.[3]
-
Western Blot Analysis: Confirm the absence of the target protein in the identified knockout clones by Western blotting.
-
-
Functional Assay (Anti-inflammatory effect):
-
Plate the validated knockout clones and control cells.
-
Pre-treat the cells with this compound for a specified time.
-
Induce an inflammatory response by treating the cells with LPS.
-
Collect the cell culture supernatant and measure the levels of a pro-inflammatory cytokine (e.g., IL-6) using ELISA.
-
-
Data Analysis: Compare the levels of the inflammatory cytokine in the knockout cells treated with this compound and LPS to the control cells under the same conditions. If this compound's anti-inflammatory effect is diminished or abolished in the knockout cells, it indicates that the targeted protein is a key component of its mechanism of action.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Putative signaling pathways of this compound.
Experimental Workflow for siRNA-based Target Validation
Caption: Workflow for siRNA-mediated target validation.
Experimental Workflow for CRISPR-based Target Validation
Caption: Workflow for CRISPR-Cas9-mediated target validation.
Conclusion
Both siRNA and CRISPR-Cas9 are invaluable tools for the validation of molecular targets of therapeutic peptides like this compound. The choice between these technologies will depend on the specific research question, with siRNA being more suitable for rapid, transient studies of functional outcomes, and CRISPR-Cas9 being the gold standard for creating stable knockout models for in-depth mechanistic investigations. By employing the detailed protocols and comparative data presented in this guide, researchers can systematically and rigorously elucidate the molecular interactions and signaling pathways governed by this compound, thereby accelerating its potential translation into clinical applications.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 3. How to Validate a CRISPR Knockout [biognosys.com]
- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Unlocking Tissue Repair: A Cross-Species Examination of TB500 Acetate's Regenerative Capabilities
For Immediate Release
A comprehensive analysis of preclinical studies reveals the significant regenerative potential of TB500 acetate (B1210297), a synthetic peptide mirroring the properties of the naturally occurring Thymosin Beta-4 (Tβ4), across various animal models. This guide offers an objective comparison of TB500's performance in promoting tissue repair, supported by experimental data, detailed methodologies, and an exploration of its underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals engaged in the field of regenerative medicine.
TB500, a synthetic version of a 43-amino acid peptide, is a key regulator of actin, a critical component of the cellular cytoskeleton.[1][2] Its ability to modulate actin polymerization is central to its role in cell migration, proliferation, and differentiation, all of which are fundamental processes in tissue regeneration.[3][4] Preclinical research, predominantly in rodent models, has demonstrated its efficacy in accelerating the healing of a wide range of tissues, including skin, muscle, tendons, ligaments, and even cardiac and neural tissues.[5][6]
Quantitative Assessment of Regenerative Potential
The regenerative effects of TB500 have been quantified in several studies, demonstrating a marked improvement in healing metrics compared to control groups. These findings are summarized in the tables below, providing a clear comparison of its efficacy across different species and injury types.
Table 1: Dermal Wound Healing in Rodent Models
| Species/Model | Treatment Protocol | Key Findings | Reference |
| Rat (Full-thickness wound) | Topical and intraperitoneal administration | 42% improvement in re-epithelialization by day 4; 61% improvement by day 7 compared to saline control. | [7] |
| Mouse (Diabetic and aged) | Topical application | Significantly faster wound healing, improved keratinocyte migration, wound contracture, and collagen formation compared to untreated groups. | [7] |
| Rat | Systemic application | Increased wound contraction, inflammatory cell proliferation, and angiogenesis at specific phases of healing. | [8] |
Table 2: Regenerative Effects on Other Tissues
| Species/Model | Tissue Type | Key Findings | Reference |
| Rodent models | Skeletal muscle, tendons, ligaments | Improved flexibility, range of motion, and collagen fiber alignment. | [6] |
| Mouse (Traumatic Brain Injury & Spinal Cord Injury) | Neural tissue | Promoted axon regeneration, reduced neuronal cell death, and improved functional motor outcomes. | [6] |
Deciphering the Mechanism: Key Signaling Pathways
TB500 exerts its pro-regenerative effects through the modulation of several key signaling pathways. Its primary mechanism involves the sequestration of G-actin monomers, which allows for the rapid formation of actin filaments necessary for cell motility and structural support.[2] Beyond this fundamental role, TB500 influences a cascade of downstream signaling events crucial for tissue repair.
Key pathways influenced by TB500 include:
-
Vascular Endothelial Growth Factor (VEGF): TB500 upregulates VEGF expression, a potent signaling protein that promotes the formation of new blood vessels (angiogenesis), a critical step in wound healing.[3][6][9]
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and angiogenesis. TB500 has been shown to activate this pathway, contributing to its regenerative effects.[10]
-
Notch Signaling: This pathway plays a role in cell fate decisions and is implicated in TB500-induced angiogenesis in endothelial cells.[1][11]
-
NF-κB Pathway: By downregulating the NF-κB pathway, TB500 can reduce the expression of pro-inflammatory cytokines, thereby modulating the inflammatory response at the site of injury.[10]
Experimental Methodologies: A Closer Look
The following protocols provide an overview of the methodologies employed in key preclinical studies investigating the regenerative potential of TB500.
Dermal Wound Healing Model in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Wound Creation: A full-thickness excisional wound is created on the dorsal thoracic region of anesthetized rats using a sterile 5mm biopsy punch.[8]
-
Treatment Administration:
-
Topical: A specified amount of TB500 in a suitable vehicle (e.g., hydrogel) is applied directly to the wound.
-
Systemic (Intraperitoneal): TB500 is dissolved in sterile saline and administered via intraperitoneal injection at a specific dosage (e.g., daily injections).[8] The control group receives the vehicle or saline alone.
-
-
Assessment of Regeneration:
-
Wound Closure Rate: The wound area is traced or photographed at regular intervals (e.g., days 3, 7, and 14) and the percentage of wound closure is calculated.
-
Histological Analysis: On specified days, animals are euthanized, and wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining is used to evaluate collagen deposition.
-
Immunohistochemistry: Staining for specific markers such as Ki-67 (cell proliferation) and CD31 (angiogenesis) can be performed to quantify these processes.
-
Systemic Administration in Mice for Developmental Studies
-
Animal Model: Pregnant mice.
-
Treatment Administration: Intraperitoneal injections of TB500 (e.g., 6 mg/kg in PBS) are administered at specific gestational days (e.g., E14 and E17).[12][13][14] Control animals receive PBS injections.
-
Assessment of Development: Newborns are examined for various developmental markers. Histological analysis of different organs (e.g., lungs, heart, kidney, cerebral cortex) is performed to assess the degree of development and differentiation.[12][14]
Concluding Remarks
The collective preclinical evidence strongly supports the regenerative potential of this compound across a range of species and tissue types. Its multifaceted mechanism of action, centered on the regulation of the actin cytoskeleton and the modulation of key signaling pathways involved in angiogenesis and inflammation, makes it a compelling candidate for further investigation in the field of regenerative medicine. The quantitative data from animal models consistently demonstrate its ability to accelerate healing and improve tissue quality. Future research, including well-controlled clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications for human patients.
References
- 1. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidesystems.com [peptidesystems.com]
- 3. exploring-peptides.com [exploring-peptides.com]
- 4. peptide-protocol.com [peptide-protocol.com]
- 5. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. medicalantiaging.com [medicalantiaging.com]
- 8. eu-opensci.org [eu-opensci.org]
- 9. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymosin beta-4 prenatal administration improves fetal development and halts side effects due to preterm delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unica.it [iris.unica.it]
- 14. researchgate.net [researchgate.net]
Meta-analysis of existing literature on TB500 acetate for wound healing
A Deep Dive into the Regenerative Potential of TB500 Acetate (B1210297) and its Alternatives for Researchers and Drug Development Professionals
In the ever-evolving landscape of wound care, the synthetic peptide TB500 acetate, a derivative of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant attention for its potential to accelerate tissue repair.[1][2][3] This guide provides a comprehensive meta-analysis of the existing literature on this compound for wound healing, offering a comparative perspective against established and alternative therapies. Through a detailed examination of experimental data, methodologies, and underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic promise of this compound.
Quantitative Analysis of Healing Efficacy: this compound vs. Alternatives
To provide a clear and concise overview of the performance of this compound in comparison to other wound healing agents, the following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Dosage | Key Findings | Reference |
| Rat (full-thickness wound) | Topical/Intraperitoneal | 42% improvement in re-epithelialization at day 4; 61% at day 7. 11% greater wound contraction by day 7 compared to saline. | [4] |
| Rat (skin flap) | 2 and 10 mg/kg/day intraperitoneally for 7 days | Increased skin flap survival and angiogenesis. | |
| Diabetic Mice | Not Specified | Significantly faster wound healing compared to untreated controls. Improved keratinocyte migration, wound contracture, and collagen formation. | [4] |
| Aged Mice | Not Specified | Similar improvements in wound healing as observed in diabetic mice. | [4] |
Table 2: Clinical Efficacy of Becaplermin (B1179602) (PDGF-BB) in Diabetic Foot Ulcers
| Study Design | Treatment Group | Control Group | Incidence of Complete Healing | Time to Complete Healing | Reference |
| Meta-analysis of 4 randomized studies | Becaplermin gel (100 µg/g) + good wound care | Placebo gel + good wound care | 50% | 30% reduction in time to heal (35th percentile) | [5][6][7] |
| Phase III trial | Becaplermin gel (100 µg/g) + good wound care | Placebo gel + good wound care | 50% | Not specified | [6] |
| Phase II trial | Becaplermin gel + good wound care | Good wound care alone | 48% | Not specified | [6] |
Table 3: Comparative Efficacy of Various Growth Factors in Wound Healing (Preclinical)
| Growth Factor | Animal Model | Key Findings | Reference |
| PDGF-BB | Incisional and excisional wounds | Augmented wound breaking strength by 50-70% over 3 weeks. Accelerated time to closure by 30% in excisional wounds. | [8][9] |
| VEGF | Diabetic wound | Promotes chemotaxis, angiogenesis, epithelialization, and collagen deposition. | [10] |
| PDGF + IGF-I | Dermal wound | 2.4-fold increase in the width of newly formed connective tissue. 95% increase in epidermal thickness compared to controls. | [11] |
Unveiling the Mechanisms: Signaling Pathways in Wound Repair
The therapeutic effects of this compound and its alternatives are underpinned by complex signaling cascades that orchestrate the various phases of wound healing.
This compound (Thymosin Beta-4) Signaling
This compound exerts its pro-healing effects by modulating several key signaling pathways:
-
Wnt/β-catenin Pathway: Activation of this pathway is associated with increased cell proliferation and differentiation, crucial for tissue regeneration.
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and angiogenesis. TB500 has been shown to activate this pathway, promoting the formation of new blood vessels.[12]
-
NF-κB Signaling: By downregulating the NF-κB pathway, TB500 can reduce inflammation, a critical step for preventing chronic wounds and minimizing scarring.[1]
Becaplermin (PDGF-BB) Signaling
Becaplermin, a recombinant human platelet-derived growth factor (rhPDGF-BB), promotes wound healing primarily through the activation of the following pathways:[13]
-
PI3K/Akt Pathway: Similar to TB500, Becaplermin activates this pathway to promote cell survival and proliferation.[13]
-
MAPK/ERK Pathway: This pathway is crucial for cell migration and division, essential processes for wound closure.[13]
Standardized Experimental Protocols for Wound Healing Assessment
Reproducible and rigorous experimental design is paramount in the evaluation of wound healing therapeutics. The following are detailed methodologies for key in vitro and in vivo assays.
In Vitro Scratch Wound Healing Assay
This assay is a straightforward and widely used method to study cell migration in vitro.[14][15][16]
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a uniform scratch across the center of the monolayer.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound (e.g., this compound) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
In Vivo Chick Chorioallantoantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.[17][18][19]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C and 85% humidity for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Scaffold/Carrier Application: On day 7, place a sterile carrier (e.g., a filter paper disc or a scaffold) soaked with the test substance onto the CAM.
-
Incubation: Reseal the window and continue incubation.
-
Observation and Imaging: On day 14, open the egg and observe the CAM for blood vessel formation around the carrier. Capture images for quantification.
-
Analysis: Quantify angiogenesis by counting the number of new blood vessel branches.
Conclusion
This comparative guide provides a meta-analysis of the current literature on this compound for wound healing. The data presented in the tables and the visualization of signaling pathways and experimental workflows offer a structured overview for researchers and drug development professionals. While preclinical studies on this compound show promising results in accelerating wound healing through various mechanisms, more extensive and direct comparative clinical trials are necessary to definitively establish its efficacy against current standards of care like Becaplermin. The detailed experimental protocols provided herein can serve as a foundation for designing such future studies to further elucidate the therapeutic potential of this compound in the complex process of wound repair.
References
- 1. m.youtube.com [m.youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. medicalantiaging.com [medicalantiaging.com]
- 5. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of platelet-derived growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of platelet-derived growth factor in wound healing: synergistic effects with other growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptidesciences.com [peptidesciences.com]
- 13. What is the mechanism of Becaplermin? [synapse.patsnap.com]
- 14. clyte.tech [clyte.tech]
- 15. bio-protocol.org [bio-protocol.org]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Unlocking Regenerative Potential: A Comparative Analysis of TB500 Acetate's Synergistic Effects with BPC-157, GHK-Cu, and Growth Hormone Secretagogues
For researchers, scientists, and drug development professionals, the quest for enhanced therapeutic strategies in tissue regeneration is a perpetual frontier. TB500 acetate (B1210297), a synthetic peptide with notable regenerative properties, has garnered significant attention. This guide provides an objective comparison of the synergistic effects of TB500 acetate when combined with other promising peptides: BPC-157, GHK-Cu, and select growth hormone secretagogues. The following analysis is supported by preclinical experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
TB500, a synthetic version of Thymosin Beta-4, is a naturally occurring peptide that plays a crucial role in tissue repair and regeneration.[1][2] Its primary mechanism involves the regulation of actin, a key protein for cell migration and structure, which is fundamental to the healing process.[1][3] When investigating the therapeutic potential of TB500, a key area of interest is its ability to work in concert with other peptides to amplify healing and regenerative outcomes. This guide delves into the synergistic potential of TB500 in combination with other peptides, providing a comprehensive overview for the scientific community.
This compound and BPC-157: A Potent Partnership in Tissue Repair
The combination of TB500 and BPC-157, a peptide derived from a stomach protein, is widely explored for its enhanced effects on healing muscles, tendons, and ligaments.[2] Their synergistic action is attributed to their complementary mechanisms. While TB500 promotes cell migration and systemic recovery, BPC-157 is noted for its localized effects on angiogenesis (the formation of new blood vessels) and tissue protection.[1][3]
Preclinical studies suggest that this combination can significantly accelerate recovery from various injuries. For instance, in multi-tissue injuries, the combined use of BPC-157 and Thymosin Beta-4 (the parent molecule of TB500) has been suggested to accelerate healing by up to 50%.
Experimental Data Summary: TB500 and BPC-157
| Parameter | Control | TB500 Alone | BPC-157 Alone | TB500 + BPC-157 | Reference |
| Tendon Healing (Tensile Strength) | Baseline | Data Not Available | Increased | Data Not Available | [4] |
| Muscle Tear Recovery Time | Standard | Data Not Available | Reduced | Potentially Reduced Further | [3] |
| Wound Closure Rate | Normal | Accelerated | Accelerated | Potentially Synergistically Accelerated | [5] |
| Angiogenesis (Vessel Formation) | Baseline | Increased VEGF | Increased VEGFR2 | Complementary Action | [6] |
Note: Specific quantitative data for combination therapies are often not presented in a comparative tabular format in the available literature. The table reflects the described effects, with "Data Not Available" indicating a lack of specific numerical values in the reviewed sources for that particular combination.
Signaling Pathways and Experimental Workflow
The synergistic effects of TB500 and BPC-157 can be visualized through their interaction with key signaling pathways involved in tissue repair. TB500's regulation of actin dynamics facilitates the migration of cells to the injury site, while BPC-157's influence on the VEGF pathway promotes the necessary blood supply for healing.
References
- 1. tyranceorthopedics.com [tyranceorthopedics.com]
- 2. albanoclinic.com [albanoclinic.com]
- 3. benchchem.com [benchchem.com]
- 4. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuindependent.com [cuindependent.com]
- 6. peptidesciences.com [peptidesciences.com]
Safety Operating Guide
Safeguarding Laboratory Integrity: Proper Disposal of TB500 Acetate
For researchers, scientists, and drug development professionals, the meticulous management of laboratory materials is paramount to ensuring both personnel safety and the integrity of experimental outcomes. Synthetic peptides, such as TB500 acetate (B1210297), require specific handling and disposal procedures to mitigate potential hazards and maintain regulatory compliance. This guide provides essential, step-by-step instructions for the safe and proper disposal of TB500 acetate, fostering a secure research environment.
While specific toxicological properties of many research peptides, including this compound, are not extensively documented, they should be handled as potentially hazardous chemical waste.[1] Adherence to institutional and local regulations is mandatory for the disposal of all research chemicals.[2][3]
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough hazard assessment is crucial. Appropriate Personal Protective Equipment (PPE) is non-negotiable when handling research chemicals.[2]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1][2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[2]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1][2]
-
Ventilation: All handling of this compound, especially in its lyophilized powder form which can become airborne, should be conducted in a well-ventilated area or a fume hood to minimize inhalation risks.[2][4]
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash.[1][2][5]
Liquid Waste Disposal (e.g., unused solutions, contaminated buffers)
-
Inactivation (if required by institutional EHS): Some institutional protocols may require the inactivation of biological activity before disposal. A common general procedure for peptides involves hydrolysis using an acid or base.[1]
-
Acid Hydrolysis: Add 1 M HCl to the peptide solution.
-
Base Hydrolysis: Add 1 M NaOH to the peptide solution.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[1] This is a critical step before the waste can be processed further.
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[1] The container must be chemically compatible with the waste.[3]
-
Labeling: The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound (neutralized)."[1][6]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[1] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through a licensed contractor.[1][2]
Solid Waste Disposal (e.g., empty vials, contaminated pipette tips, gloves, labware)
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][2][7]
-
Labeling: The container must be labeled as "Hazardous Waste" and specify the contaminant, "Solid waste contaminated with this compound."[1]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[1] Arrange for pickup and disposal through your institution's EHS department or certified hazardous waste management service.[1][2]
Summary of Disposal Parameters
The following table summarizes general recommendations for handling and disposing of this compound waste in a laboratory setting.
| Parameter | Recommendation | Citation |
| Waste Type | Treat as hazardous chemical waste. | [2][5] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | [1][2] |
| Liquid Waste Inactivation | 1 M HCl or 1 M NaOH for a minimum of 24 hours (if required by EHS). | [1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | [1] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area. | [1][3] |
| Final Disposal | Through institutional EHS or a licensed hazardous waste contractor. | [1][2] |
Experimental Protocols
The inactivation procedure described above is a general method for peptide degradation. Specific experimental protocols for every peptide are not always available. Therefore, it is imperative to consult with your institution's EHS department for validated protocols specific to your facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. danielshealth.com [danielshealth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. benchchem.com [benchchem.com]
Safeguarding Research: A Comprehensive Guide to Handling TB500 Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of scientific discovery. This guide provides essential, immediate safety and logistical information for the handling of TB500 acetate (B1210297), a synthetic peptide used in various research applications. Adherence to these procedural steps will help mitigate risks and establish a secure and efficient laboratory environment.
Immediate Safety and Handling Precautions
When working with TB500 acetate, all personnel should be equipped with the appropriate personal protective equipment (PPE). Before any procedure, it is imperative to handle all peptide materials with the necessary precautions to prevent accidental exposure.[1]
Core Personal Protective Equipment (PPE) Requirements:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling this compound.[2] In case of direct contact, gloves should be removed and replaced immediately, followed by hand washing. For tasks with higher risk, consider double gloving. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat acts as a primary barrier to protect against contamination of personal clothing.[3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | All handling of lyophilized powder and reconstitution should be conducted in a designated area such as a chemical fume hood or biosafety cabinet to minimize the risk of inhalation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Reconstitution:
-
Perform all reconstitution procedures within a chemical fume hood or biosafety cabinet.[1]
-
Use sterile, appropriate solvents for reconstitution. The choice of solvent may require a trial-and-error approach; sterile distilled water or dilute acetic acid are often good starting points.[4]
-
If the entire sample is not used, it is advisable to test the solubility on a small portion first.[5]
-
For peptides containing oxidation-sensitive residues, purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[7]
-
-
Experimental Use:
-
Spill Management:
Disposal Plan for this compound Waste
Proper disposal of peptide waste is crucial for environmental safety and regulatory compliance.[1] All materials contaminated with this compound should be treated as chemical waste.[1][7]
Waste Disposal Protocol:
-
Waste Segregation:
-
Containerization and Labeling:
-
Final Disposal:
-
Never dispose of this compound or contaminated materials in the regular trash or down the sink.[1][7]
-
Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance on disposal pathways and to schedule waste pickup.[1][8]
-
Maintain detailed records of all disposal activities, including the material's identity, quantity, disposal date, and method used.[1]
-
Visualized Workflow for Handling this compound
To further clarify the procedural flow, the following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uab.edu [uab.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. peptide24.store [peptide24.store]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
